molecular formula C19H25NO B5789201 N-2-adamantyl-3-phenylpropanamide CAS No. 6142-81-0

N-2-adamantyl-3-phenylpropanamide

Cat. No.: B5789201
CAS No.: 6142-81-0
M. Wt: 283.4 g/mol
InChI Key: ZDOMEVXXDPDCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-adamantyl)-3-phenylpropanamide is a synthetic organic compound with the molecular formula C₂₀H₂₇NO. This compound features a lipophilic adamantane moiety coupled with a 3-phenylpropanamide chain, a structural motif of significant interest in medicinal chemistry research. The rigid, symmetrical adamantyl group is a well-established pharmacophore known to enhance the lipophilicity, metabolic stability, and binding affinity of lead compounds in drug discovery efforts . Adamantyl derivatives are extensively investigated for their potential to interact with central nervous system (CNS) targets, as the adamantane group can improve blood-brain barrier permeability . Research on similar N-(2-adamantyl) amide and propanamide structures has explored their roles as neuroactive agents, including activity as P2X7 receptor antagonists for inflammatory pain and neurodegeneration, and as modulators of opioid and 5-HT1A receptors for anxiolytic applications . Beyond neuroscience, adamantyl-based compounds are prominent in the development of anticancer agents, enzyme inhibitors, and antivirals, highlighting the versatility of this scaffold . The specific structural features of N-2-adamantyl-3-phenylpropanamide make it a valuable intermediate for researchers synthesizing and evaluating novel bioactive molecules targeting these pathways. This product is provided for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-adamantyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c21-18(7-6-13-4-2-1-3-5-13)20-19-16-9-14-8-15(11-16)12-17(19)10-14/h1-5,14-17,19H,6-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOMEVXXDPDCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90976982
Record name N-(Adamantan-2-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198558
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6142-81-0
Record name N-(Adamantan-2-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-2-adamantyl-3-phenylpropanamide synthesis protocol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis of N-2-Adamantyl-3-phenylpropanamide

This guide provides a comprehensive overview of the proposed synthetic protocols for this compound, tailored for researchers, scientists, and professionals in drug development. It outlines two primary methods for the synthesis of this target molecule, complete with detailed experimental procedures and expected product characteristics.

Overview of Synthetic Strategies

The synthesis of this compound involves the formation of an amide bond between 3-phenylpropanoic acid and 2-aminoadamantane. Direct reaction between a carboxylic acid and an amine to form an amide is challenging due to the formation of a stable ammonium carboxylate salt.[1][2] Therefore, the carboxylic acid must first be activated. This guide details two effective strategies for this activation and subsequent amidation:

  • Method A: The Acyl Chloride Approach: This classic and robust method involves the conversion of 3-phenylpropanoic acid into the more reactive 3-phenylpropanoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with 2-aminoadamantane to form the desired amide.[2]

  • Method B: The Carbodiimide Coupling Approach: This method facilitates the direct coupling of the carboxylic acid and amine using a dehydrating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][3] These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[2]

Data Presentation

The following tables summarize the physical and chemical properties of the key reactants and the predicted properties of the final product.

Table 1: Physicochemical Properties of Key Reactants

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-Phenylpropanoic AcidC₉H₁₀O₂150.1847-50280
2-AminoadamantaneC₁₀H₁₇N151.25234-238-
Thionyl ChlorideSOCl₂118.97-10476
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.3334-35154-156 (11 mmHg)

Data sourced from references[4].

Table 2: Predicted Physicochemical and Spectroscopic Data for this compound

PropertyPredicted Value
Molecular Formula C₁₉H₂₅NO
Molecular Weight 283.41 g/mol
Appearance White to off-white solid
Melting Point Estimated >150 °C
Solubility Insoluble in water; soluble in organic solvents like DCM, chloroform, and ethyl acetate.[5][6]
¹H NMR (CDCl₃, ppm) δ 7.1-7.3 (m, 5H, Ar-H), δ 5.5-5.7 (br s, 1H, NH), δ 3.9-4.1 (m, 1H, CH-N), δ 2.9-3.1 (t, 2H, Ar-CH₂), δ 2.4-2.6 (t, 2H, CH₂-CO), δ 1.5-2.1 (m, 14H, Adamantyl-H)
¹³C NMR (CDCl₃, ppm) δ 171-173 (C=O), δ 141 (Ar-C), δ 128.5 (Ar-CH), δ 128.4 (Ar-CH), δ 126 (Ar-CH), δ 55-57 (CH-N), δ 38 (Ar-CH₂), δ 32 (CH₂-CO), δ 27-38 (Adamantyl-C)

Note: Spectroscopic data are estimates based on characteristic chemical shifts for similar structural motifs.[7][8] Amides generally exhibit high melting and boiling points due to strong intermolecular hydrogen bonding.[5][9]

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Thionyl chloride is corrosive and reacts violently with water; it should be handled with extreme care.

Method A: Acyl Chloride Synthesis Protocol

Step 1: Synthesis of 3-Phenylpropanoyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-phenylpropanoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq). A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.

  • Gently heat the mixture to reflux (approx. 80°C) for 1-2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a gas trap).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-phenylpropanoyl chloride, a clear to light yellow liquid, is typically used in the next step without further purification.[10]

Step 2: Synthesis of this compound

  • Dissolve 2-aminoadamantane (1.0 eq) and a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq), in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the crude 3-phenylpropanoyl chloride (1.1 eq) in the same anhydrous solvent to the amine solution with vigorous stirring.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude amide by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Method B: DCC Coupling Synthesis Protocol
  • Dissolve 3-phenylpropanoic acid (1.0 eq), 2-aminoadamantane (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous aprotic solvent such as DCM or THF in a round-bottom flask.

  • Cool the mixture to 0°C in an ice bath with stirring.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same solvent dropwise to the reaction mixture.[1][3]

  • A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of the solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude product by recrystallization or column chromatography as described in Method A.

Mandatory Visualization

The following diagram illustrates the overall workflow for the synthesis of this compound via the two proposed routes.

Synthesis_Workflow cluster_A Method A: Acyl Chloride Route cluster_B Method B: Coupling Agent Route PPA 3-Phenylpropanoic Acid SOCl2 SOCl₂ / DMF (cat.) PPA->SOCl2 Step A1 Product N-2-Adamantyl-3- phenylpropanamide PPA->Product Direct Coupling AA 2-Aminoadamantane AA->Product Step A2 AA->Product Direct Coupling PPC 3-Phenylpropanoyl Chloride SOCl2->PPC PPC->Product Step A2 BaseA Base (e.g., TEA) in Anhydrous DCM BaseA->Product Step A2 DCC DCC, DMAP (cat.) in Anhydrous DCM DCC->Product Direct Coupling Workup Workup & Purification Product->Workup

Caption: Synthetic routes to this compound.

References

Elucidating the Mechanism of Action of N-2-adamantyl-3-phenylpropanamide: A Technical Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough review of publicly available scientific literature, patents, and pharmacological databases reveals no specific information on the mechanism of action, binding targets, or signaling pathways for the compound N-2-adamantyl-3-phenylpropanamide . Therefore, this guide will provide an in-depth analysis of the potential mechanisms of action by examining the well-established biological activities of its core structural motifs: the adamantane moiety and the phenylpropanamide scaffold. This document is intended for researchers, scientists, and drug development professionals as a foundational resource to inform potential future investigations into this specific molecule.

Introduction: Deconstructing the Pharmacophores

This compound is comprised of two key pharmacophores: a bulky, lipophilic adamantyl group attached via an amide linkage to a 3-phenylpropanamide backbone. The unique physicochemical properties of the adamantane cage, combined with the versatile signaling capabilities of phenylpropanamide derivatives, suggest a range of potential biological targets. This guide will explore these possibilities by drawing parallels with known drugs and experimental compounds.

The Adamantane Moiety: A Versatile Scaffold in Drug Design

The adamantane group is a rigid, three-dimensional hydrocarbon cage that is highly lipophilic. Its incorporation into drug molecules can enhance binding to hydrophobic pockets of target proteins, improve metabolic stability, and facilitate passage across biological membranes like the blood-brain barrier.[1] Several clinically approved drugs feature an adamantane core, each with a distinct mechanism of action.[1]

Known Biological Targets of Adamantane Derivatives
  • Viral Ion Channels: The primary example is Amantadine, which blocks the M2 proton channel of the Influenza A virus, inhibiting viral uncoating.[2]

  • NMDA Receptors: Memantine, an adamantane derivative, acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, modulating glutamatergic neurotransmission.[1]

  • Enzyme Inhibition: Adamantane-containing compounds have been developed as inhibitors for various enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and Dipeptidyl peptidase-4 (DPP-4), the latter being a target for anti-diabetic drugs like Saxagliptin and Vildagliptin.

  • Mycobacterial Targets: More recent research has identified adamantyl-amide derivatives as potential inhibitors of MmpL3, a crucial transporter protein in Mycobacterium tuberculosis involved in cell wall synthesis.[3][4]

Illustrative Signaling Pathway: Amantadine and the M2 Proton Channel

The mechanism of Amantadine provides a classic example of how the adamantane scaffold can mediate a therapeutic effect through specific channel blocking.

M2_Inhibition cluster_virus Influenza A Virus M2_channel M2 Proton Channel (Tetramer) Viral_Core Viral Ribonucleoprotein (vRNP) M2_channel->Viral_Core Acidification-induced Dissociation (Uncoating) H_ions Protons (H+) H_ions->M2_channel Influx into virus Amantadine Amantadine Amantadine->M2_channel Blocks Pore Opioid_Signaling cluster_membrane Neuronal Membrane MOR µ-Opioid Receptor (GPCR) G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel βγ inhibits K_channel GIRK Channel G_protein->K_channel βγ activates cAMP cAMP AC->cAMP Converts Analgesia Analgesia (Reduced Neuronal Excitability) Ca_channel->Analgesia Reduced Ca²⁺ Influx (Reduced Neurotransmitter Release) K_channel->Analgesia K⁺ Efflux (Hyperpolarization) Fentanyl Fentanyl Fentanyl->MOR Binds & Activates ATP ATP ATP->AC cAMP->Analgesia Reduced Signaling

References

Spectroscopic Analysis of N-2-Adamantyl-3-Phenylpropanamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search of publicly available scientific literature and spectral databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for N-2-adamantyl-3-phenylpropanamide. Therefore, the following guide has been constructed as a representative example, utilizing data from structurally related compounds to illustrate the expected spectroscopic characteristics and the format of a technical whitepaper on this topic. The data presented herein is illustrative and should not be considered as experimentally verified data for this compound.

This technical guide provides a summary of the anticipated spectroscopic data for this compound, intended for researchers, scientists, and professionals in the field of drug development. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on the known spectral properties of the 2-adamantyl and 3-phenylpropanoyl moieties.

Table 1: Illustrative ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.35 - 7.20m5HAr-H
~ 5.5 - 6.0br s1HNH
~ 4.0 - 3.8m1HAd-CH -N
~ 2.95t2HPh-CH₂ -CH₂
~ 2.50t2HPh-CH₂-CH₂
~ 2.1 - 1.5m14HAdamantyl-H

Table 2: Illustrative ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~ 172.0C =O (Amide)
~ 141.0Ar-C (Quaternary)
~ 128.5Ar-C H
~ 128.3Ar-C H
~ 126.1Ar-C H
~ 55.0Ad-C -N
~ 38.0Ph-CH₂-C H₂
~ 37.5 - 27.0Adamantyl-C
~ 31.8Ph-C H₂-CH₂

Table 3: Illustrative IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Strong, BroadN-H Stretch
~ 3060, 3030MediumAromatic C-H Stretch
~ 2920, 2850StrongAliphatic C-H Stretch (Adamantyl)
~ 1640StrongC=O Stretch (Amide I)
~ 1550StrongN-H Bend (Amide II)
~ 1495, 1450MediumAromatic C=C Stretch
~ 750, 700StrongAromatic C-H Bend (Monosubstituted)

Table 4: Illustrative Mass Spectrometry Data

m/zInterpretation
283.19[M]⁺ (Molecular Ion)
284.19[M+1]⁺
150.12[Adamantyl-NH]⁺ fragment
135.08[Adamantyl]⁺ fragment
91.05[C₇H₇]⁺ (Tropylium ion) fragment

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, data would be acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence would be used with a spectral width of around 220 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI-MS, the sample would be introduced via a direct insertion probe or a gas chromatograph, with an ionization energy of 70 eV. For ESI-MS, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the molecular ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing and Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation and Verification Data_Processing->Structure_Elucidation Report Technical Report / Whitepaper Structure_Elucidation->Report

Caption: General Workflow for Spectroscopic Analysis.

An In-Depth Technical Guide on N-Adamantyl Amides and Carboxamides with Phenyl and Phenylalkyl Moieties: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on N-2-adamantyl-3-phenylpropanamide is not publicly available. This guide provides a comprehensive overview of closely related N-adamantyl amides and carboxamides containing phenyl or phenylalkyl functionalities, drawing from available scientific literature on their synthesis, biological activities, and mechanisms of action.

Introduction

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry. Its incorporation into drug candidates can enhance therapeutic efficacy by improving pharmacokinetic properties such as absorption and metabolic stability. This guide focuses on a specific class of adamantane derivatives: N-adamantyl amides and carboxamides bearing phenyl or phenylalkyl groups. These compounds have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology. We will delve into the synthesis, in vitro and in vivo studies, and proposed mechanisms of action for these promising molecules.

Synthesis and Chemical Properties

The synthesis of N-adamantyl amides and carboxamides generally involves the coupling of an adamantyl amine with a corresponding carboxylic acid or its activated derivative.

General Synthesis of N-(Adamantan-1-yl)amides

A common method for the synthesis of N-(adamantan-1-yl)amides is the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese-based catalysts. This method has been shown to produce yields ranging from 70-90%.[1]

Synthesis Bromoadamantane 1-Bromoadamantane Reaction Bromoadamantane->Reaction Carboxamide Carboxylic Acid Amide Carboxamide->Reaction Catalyst Manganese Catalyst (e.g., Mn2(CO)10) Catalyst->Reaction Product N-(Adamantan-1-yl)amide Reaction->Product

Synthesis of N-(Adamantan-1-ylcarbamothioyl)benzamides

Novel N-(1-Adamantylcarbamothioyl)benzamides have been synthesized, and their structures confirmed using various spectroscopic methods including FT-IR, 1H-NMR, and 13C-NMR.[2]

In Vitro Studies

A range of in vitro studies have been conducted to evaluate the biological activities of N-adamantyl amides and carboxamides, primarily focusing on their antimicrobial, antiproliferative, and neuroprotective effects.

Antimicrobial Activity

Several novel adamantane derivatives, including N-(adamantan-1-yl)carbothioamides, have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[3][4][5]

Table 1: In Vitro Antimicrobial Activity of N-Adamantyl Carbothioamide Derivatives [3]

CompoundTarget MicroorganismMIC (µg/mL)
7a Staphylococcus aureus2
Bacillus subtilis1
Escherichia coli8
Pseudomonas aeruginosa16
7b Staphylococcus aureus1
Bacillus subtilis0.5
Escherichia coli4
Pseudomonas aeruginosa8
7c Staphylococcus aureus2
Bacillus subtilis1
Escherichia coli8
Pseudomonas aeruginosa16
4a Candida albicans16
4g Candida albicans8

MIC: Minimum Inhibitory Concentration

The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth media overnight at 37°C. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.

  • Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Inoculate Inoculate Microtiter Plates Inoculum->Inoculate Dilutions Prepare Compound Serial Dilutions Dilutions->Inoculate Incubate Incubate Plates Inoculate->Incubate Determine_MIC Determine MIC Incubate->Determine_MIC

Antiproliferative Activity

The antiproliferative effects of various adamantane derivatives have been investigated against several human tumor cell lines.[3][6][7][8][9]

Table 2: In Vitro Antiproliferative Activity of Adamantane Derivatives

CompoundCell LineIC50 (µM)Reference
7a MCF-7 (Breast)5.2[3]
HCT-116 (Colon)6.8[3]
HepG2 (Liver)7.5[3]
7b MCF-7 (Breast)4.1[3]
HCT-116 (Colon)5.5[3]
HepG2 (Liver)6.2[3]
7c MCF-7 (Breast)6.3[3]
HCT-116 (Colon)7.1[3]
HepG2 (Liver)8.0[3]
1a IGROV-1 (Ovarian)-[7]

IC50: Half-maximal inhibitory concentration

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Neuroprotective Activity

Adamantane derivatives, such as amantadine and memantine, are known to exhibit neuroprotective effects primarily through the inhibition of N-methyl-D-aspartate (NMDA) receptors.[10][11][12] This action helps to prevent excitotoxicity, a process implicated in various neurodegenerative disorders.

Excessive activation of NMDA receptors by the neurotransmitter glutamate leads to a massive influx of Ca2+ into neurons. This calcium overload triggers a cascade of detrimental events, including the activation of nitric oxide synthase (nNOS), leading to the production of reactive nitrogen species and ultimately neuronal cell death. Adamantane derivatives can act as non-competitive antagonists of the NMDA receptor, blocking the ion channel and preventing excessive Ca2+ influx.[10][13]

NMDA_Pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_Influx ↑ Ca²⁺ Influx NMDAR->Ca_Influx nNOS ↑ nNOS Activation Ca_Influx->nNOS NO ↑ Nitric Oxide (NO) nNOS->NO Excitotoxicity Excitotoxicity & Neuronal Death NO->Excitotoxicity Adamantane Adamantane Derivative Adamantane->NMDAR Blocks

In Vivo Studies

While in vivo data for this compound itself is unavailable, studies on related compounds have demonstrated their potential therapeutic effects in animal models.

Anticancer Activity

One of the most active adamantane diarylbutylamine analogs, compound 1a , has shown an interesting in vivo anticancer profile against the ovarian cancer cell line IGROV-1.[7] This was also associated with analgesic activity against neuropathic pain induced by anticancer drugs.

Neuroprotective Effects

Amantadine has been investigated for its neuroprotective effects in a rat model of acute carbon monoxide poisoning.[11] While it showed some limited contribution in preventing apoptosis and endothelial damage, the study highlights the complexity of neuroprotection in such models.

P2X7 Receptor Antagonism in Pain and Inflammation

N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA) has been characterized as a P2X7 receptor antagonist in animal models of pain and inflammation. In acute models, AACBA dose-dependently reduced lipopolysaccharide-induced interleukin-6 release and carrageenan-induced paw edema and mechanical hypersensitivity.[14] In a chronic model of collagen-induced arthritis, it showed prophylactic but not therapeutic effects.[14]

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Compound Administration: Animals are pre-treated with the test compound or vehicle via oral gavage or intraperitoneal injection.

  • Induction of Edema: A solution of carrageenan is injected into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.

Conclusion

While specific data on this compound remains elusive, the broader class of N-adamantyl amides and carboxamides with phenyl and phenylalkyl moieties represents a promising area of research. These compounds have demonstrated significant in vitro antimicrobial and antiproliferative activities. Furthermore, the neuroprotective effects of adamantane derivatives, primarily through NMDA receptor antagonism, are well-documented. In vivo studies have provided proof-of-concept for their potential therapeutic applications in oncology and inflammatory conditions. Further research, including the synthesis and evaluation of this compound, is warranted to fully explore the therapeutic potential of this chemical scaffold. The detailed methodologies and data presented in this guide can serve as a valuable resource for researchers and drug development professionals working in this field.

References

An In-depth Technical Guide on N-2-Adamantyl-3-Phenylpropanamide Derivatives and Analogs as 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-2-adamantyl-3-phenylpropanamide derivatives and their analogs as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The adamantane cage, a lipophilic and rigid moiety, has been extensively utilized in medicinal chemistry to enhance the pharmacological properties of various compounds. Within the class of adamantane-containing molecules, this compound derivatives have emerged as a promising scaffold for the development of 11β-HSD1 inhibitors. This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels, and its inhibition is a key therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity. This document details the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of 11β-HSD1 in Metabolic Disease

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a microsomal enzyme that catalyzes the conversion of inactive cortisone to active cortisol in humans (or 11-dehydrocorticosterone to corticosterone in rodents). This prereceptor activation of glucocorticoids amplifies their action in a tissue-specific manner, particularly in the liver, adipose tissue, and the central nervous system.[1] Overexpression or increased activity of 11β-HSD1 is associated with the pathogenesis of metabolic syndrome, including insulin resistance, dyslipidemia, and central obesity.[2] Consequently, the development of selective 11β-HSD1 inhibitors has become a major focus for pharmaceutical research in the quest for novel treatments for type 2 diabetes and other metabolic diseases.[2][3]

The adamantyl group, with its unique three-dimensional structure and high lipophilicity, has been identified as a valuable pharmacophore in the design of 11β-HSD1 inhibitors.[2] The this compound scaffold, in particular, has been explored for its potential to yield potent and selective inhibitors of this enzyme.

Synthesis of this compound Derivatives

The general synthetic route to this compound derivatives involves the coupling of 2-aminoadamantane with a suitably substituted 3-phenylpropanoic acid or its activated derivative.

General Amide Coupling Reaction

A common and versatile method for the synthesis of these amides is the reaction between a carboxylic acid and an amine using a coupling agent.

Substituted_Phenylpropanoic_Acid Substituted 3-Phenylpropanoic Acid Activated_Ester Activated Ester Intermediate Substituted_Phenylpropanoic_Acid->Activated_Ester Activation Activating_Agent Activating Agent (e.g., EDCI, HATU) Target_Compound This compound Derivative Activated_Ester->Target_Compound Two_Aminoadamantane 2-Aminoadamantane Two_Aminoadamantane->Target_Compound Nucleophilic Acyl Substitution Byproduct Byproduct

General Amide Coupling Workflow.
Synthesis via Acyl Chlorides

An alternative and often high-yielding approach involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with 2-aminoadamantane.

Carboxylic_Acid 3-Phenylpropanoic Acid Acyl_Chloride 3-Phenylpropanoyl Chloride Carboxylic_Acid->Acyl_Chloride Chlorination Thionyl_Chloride Thionyl Chloride (SOCl2) or Oxalyl Chloride Amide_Product This compound Acyl_Chloride->Amide_Product Two_Aminoadamantane 2-Aminoadamantane Two_Aminoadamantane->Amide_Product Acylation Base Base (e.g., Triethylamine)

Synthesis via Acyl Chloride Intermediate.

Biological Activity and Structure-Activity Relationship (SAR)

A series of adamantyl carboxamide and acetamide derivatives have been synthesized and evaluated for their inhibitory activity against human 11β-HSD1.[2] Optimization of the initial lead compounds has led to the discovery of potent inhibitors with IC50 values in the nanomolar range.[2][4]

Quantitative Data

The following table summarizes the in vitro inhibitory activity of selected N-adamantyl amide derivatives against human 11β-HSD1.

Compound IDR Group (on Phenyl Ring)LinkerAdamantyl Positionh11β-HSD1 IC50 (nM)Reference
1 H-(CH2)2-2~200-300 (estimated based on similar scaffolds)[2]
2 4-F-(CH2)2-2Data not available-
3 4-Cl-(CH2)2-2Data not available-
4 4-CH3-(CH2)2-2Data not available-
5 (analog) Thiophenyl-CH2-1200-300[2]
15 (analog) Substituted Thiophenyl-CH2-1114[4]
41 (analog) p-tolylcyclopropyl (adamantyl surrogate)-CH2--280[4]
Structure-Activity Relationship (SAR) Summary
  • Adamantyl Moiety: The bulky and lipophilic adamantyl group is crucial for potent inhibitory activity, likely by occupying a hydrophobic pocket in the active site of 11β-HSD1.[2] Both 1-adamantyl and 2-adamantyl derivatives have shown significant activity.

  • Phenyl Ring Substitution: Modifications on the phenyl ring of the 3-phenylpropanamide moiety can influence potency. Further investigation is needed to establish a clear SAR for various substituents at different positions.

  • Linker Length and Composition: The length and nature of the linker between the phenyl ring and the amide carbonyl can impact activity. The propanamide linker appears to be a favorable choice.

Signaling Pathway of 11β-HSD1 Inhibition

The therapeutic effect of this compound derivatives stems from their inhibition of 11β-HSD1, which modulates the intracellular concentration of active glucocorticoids.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Enters Cell Cortisol Cortisol (Active) HSD11B1->Cortisol Conversion GR Glucocorticoid Receptor (GR) Cortisol->GR Binds and Activates Gene_Expression Target Gene Expression GR->Gene_Expression Translocates to Nucleus and Regulates Transcription Inhibitor N-2-Adamantyl-3- Phenylpropanamide Derivative Inhibitor->HSD11B1 Inhibits Metabolic_Effects Downstream Metabolic Effects Gene_Expression->Metabolic_Effects

11β-HSD1 Signaling Pathway and Point of Inhibition.

By inhibiting 11β-HSD1, these compounds reduce the intracellular conversion of cortisone to cortisol. This leads to decreased activation of the glucocorticoid receptor (GR) and subsequent modulation of target gene expression, ultimately resulting in beneficial effects on glucose and lipid metabolism.

Experimental Protocols

General Procedure for the Synthesis of N-(Adamantan-2-yl)-3-phenylpropanamide

This protocol describes a general method for the amide coupling of 3-phenylpropanoic acid and 2-aminoadamantane.

  • Acid Chloride Formation: To a solution of 3-phenylpropanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added. Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 3-phenylpropanoyl chloride.

  • Amide Coupling: Dissolve the crude 3-phenylpropanoyl chloride in anhydrous DCM. In a separate flask, dissolve 2-aminoadamantane (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM. Add the solution of 2-aminoadamantane to the acyl chloride solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-(adamantan-2-yl)-3-phenylpropanamide.

In Vitro 11β-HSD1 Inhibition Assay (HEK-293 Cells)

This protocol outlines a cell-based assay to determine the IC50 values of test compounds against human 11β-HSD1.

  • Cell Culture: Maintain HEK-293 cells stably transfected with the human HSD11B1 gene in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the assay medium.

    • Remove the growth medium from the cells and add the medium containing the test compounds. Pre-incubate for a specified time (e.g., 30 minutes).

    • Add the substrate, cortisone (e.g., at a final concentration of 100 nM), to each well to initiate the enzymatic reaction.

    • Incubate the plate at 37 °C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 4 hours).

    • Stop the reaction by adding a suitable quenching solution.

  • Quantification of Cortisol: The amount of cortisol produced is quantified using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay or an ELISA.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by non-linear regression analysis of the dose-response curve.

Conclusion

This compound derivatives represent a promising class of 11β-HSD1 inhibitors with the potential for the treatment of type 2 diabetes and other metabolic disorders. The unique properties of the adamantane moiety contribute significantly to their inhibitory potency. Further optimization of this scaffold, particularly through systematic modification of the phenyl ring and exploration of alternative linkers, may lead to the discovery of clinical candidates with improved efficacy and pharmacokinetic profiles. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in this field.

References

An In-depth Technical Guide on N-Adamantyl Amide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Review of Synthetic Methodologies and Biological Activities of Compounds Structurally Related to N-2-adamantyl-3-phenylpropanamide

Disclaimer: Extensive literature searches for "this compound" did not yield specific research, quantitative data, or established experimental protocols for this particular compound. This suggests that it is likely a novel or understudied molecule. The following guide will, therefore, focus on a comprehensive review of structurally related N-adamantyl amide derivatives, providing insights into their synthesis, biological activities, and underlying mechanisms, which may serve as a valuable reference for the research and development of this compound.

Introduction to Adamantane in Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly enhance their pharmacological profiles by improving metabolic stability, increasing lipophilicity for better membrane permeability (including across the blood-brain barrier), and providing a rigid framework for precise interactions with biological targets.[1] Adamantane derivatives have found clinical applications as antiviral, antidiabetic, and neuroprotective agents.[2][3] The amide linkage, being a fundamental component of peptides and proteins, is a common functional group in drug design, contributing to structural rigidity and hydrogen bonding interactions. The combination of an adamantyl group, an amide linker, and a phenyl group, as in the proposed this compound, represents a promising pharmacophore for discovering new therapeutic agents.

Synthesis of N-Adamantyl Amides

While a specific protocol for this compound is not available, general and efficient methods for the synthesis of N-adamantyl amides have been reported. A common and straightforward approach is the Ritter reaction, which involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid.

Proposed Synthesis of this compound

A plausible synthetic route for this compound would involve the reaction of 2-adamantanol with 3-phenylpropanenitrile in the presence of a strong acid catalyst, such as concentrated sulfuric acid.

Experimental Workflow: Proposed Synthesis

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up cluster_purification Purification 2-Adamantanol 2-Adamantanol Concentrated H2SO4 Concentrated H2SO4 3-Phenylpropanenitrile 3-Phenylpropanenitrile Neutralization with Base (e.g., NaHCO3) Neutralization with Base (e.g., NaHCO3) Inert Solvent (e.g., Dichloromethane) Inert Solvent (e.g., Dichloromethane) Stirring at Room Temperature Stirring at Room Temperature Column Chromatography Column Chromatography Extraction with Organic Solvent Extraction with Organic Solvent Drying and Concentration Drying and Concentration This compound This compound Product Product This compound->Product

Caption: Proposed synthetic workflow for this compound via the Ritter reaction.

Detailed Methodology (Hypothetical):

  • To a solution of 2-adamantanol (1.0 eq) in an inert solvent such as dichloromethane, add 3-phenylpropanenitrile (1.2 eq).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, carefully pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Other reported methods for synthesizing N-adamantyl amides include the use of 1-haloadamantanes or adamantane itself with amides in the presence of various catalysts.[4][5]

Biological Activities of Structurally Related N-Adamantyl-Phenyl Derivatives

Although no biological data exists for this compound, research on analogous structures provides insights into its potential therapeutic applications. The primary areas where adamantane-phenyl derivatives have shown promise are in cancer and infectious diseases.

Antiproliferative and Anticancer Activity

Several studies have reported significant antiproliferative activity for adamantane derivatives containing a phenyl group. For instance, novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines.[6][7]

Table 1: Cytotoxicity of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Derivatives [7]

CompoundHela (IC₅₀, µM)MCF7 (IC₅₀, µM)HepG2 (IC₅₀, µM)
5r 15.23 ± 1.2112.89 ± 1.0510.56 ± 1.14
Doxorubicin 0.87 ± 0.090.95 ± 0.111.02 ± 0.13

Data presented as mean ± SD.

Compound 5r from this series demonstrated the most potent activity against HepG2 cells.[7] Mechanistic studies revealed that its apoptotic effect is mediated through a caspase-8-dependent pathway.[7]

Signaling Pathway: Caspase-8 Dependent Apoptosis

Compound_5r Compound 5r Death_Receptors Death Receptors (e.g., Fas, TNFR1) Compound_5r->Death_Receptors Induces Procaspase_8 Procaspase-8 Death_Receptors->Procaspase_8 Recruits & Activates Caspase_8 Active Caspase-8 Procaspase_8->Caspase_8 Procaspase_3 Procaspase-3 Caspase_8->Procaspase_3 Cleaves & Activates Caspase_3 Active Caspase-3 Procaspase_3->Caspase_3 PARP PARP Caspase_3->PARP Cleaves Apoptosis Apoptosis Caspase_3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

References

A Technical Guide to Adamantane-Based 11β-HSD1 Inhibitors in the Management of Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "N-2-adamantyl-3-phenylpropanamide" and its role in metabolic syndrome is not available in the public domain. This guide will instead provide a comprehensive overview of a closely related and well-researched class of compounds: adamantane derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , a key enzyme implicated in metabolic syndrome.

Introduction: Targeting Glucocorticoid Action in Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. While the pathophysiology is complex, excess glucocorticoid (cortisol in humans) action in metabolic tissues like the liver and adipose tissue is a significant contributor.

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in regulating intracellular glucocorticoid levels. It catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid receptor activation within tissues.[1][2][3] Elevated 11β-HSD1 activity in adipose tissue and liver is associated with obesity and insulin resistance.[2][4] Consequently, selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for treating metabolic syndrome and type 2 diabetes.[2][3][5]

Adamantane, a bulky, lipophilic, tricyclic hydrocarbon, has been identified as a valuable scaffold in the design of potent and selective 11β-HSD1 inhibitors.[2][6] Its unique structure allows for favorable interactions within the enzyme's active site. Numerous adamantane derivatives, including adamantyl amides, ethers, and ethanones, have been synthesized and evaluated for their potential to ameliorate the symptoms of metabolic syndrome.[7][8][9][10]

Mechanism of Action: The Role of 11β-HSD1 Inhibition

Inhibition of 11β-HSD1 reduces the intracellular concentration of active cortisol in key metabolic tissues. This leads to a decrease in glucocorticoid receptor activation, which in turn modulates the expression of genes involved in glucose and lipid metabolism. The therapeutic effects of 11β-HSD1 inhibition in the context of metabolic syndrome are multifaceted:

  • In the Liver: Reduced cortisol levels decrease hepatic glucose production (gluconeogenesis) and improve insulin sensitivity.[1]

  • In Adipose Tissue: Inhibition of 11β-HSD1 can lead to reduced adipogenesis, decreased lipolysis, and a healthier adipokine secretion profile.[1][4][11]

  • Systemic Effects: The overall effect is an improvement in glycemic control, a reduction in circulating triglycerides and free fatty acids, and a decrease in body weight.[1][3]

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling cluster_2 Metabolic Outcomes Cortisone Cortisone 11b_HSD1 11b_HSD1 Cortisone->11b_HSD1 Substrate Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR HSD1_Inhibitor HSD1_Inhibitor HSD1_Inhibitor->11b_HSD1 Inhibition GR_Cortisol Activated GR Complex Gluconeogenesis Increased Gluconeogenesis 11b_HSD1->Cortisol Conversion GR->GR_Cortisol Binding & Activation GRE Glucocorticoid Response Element (GRE) GR_Cortisol->GRE Nuclear Translocation & DNA Binding Metabolic_Genes Transcription of Metabolic Genes GRE->Metabolic_Genes Metabolic_Genes->Gluconeogenesis Lipolysis Increased Lipolysis Metabolic_Genes->Lipolysis Insulin_Resistance Increased Insulin Resistance Metabolic_Genes->Insulin_Resistance G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Preclinical Development Compound_Synthesis Synthesis of Adamantane Derivatives HSD1_Assay 11β-HSD1 Inhibition Assay Compound_Synthesis->HSD1_Assay HSD2_Assay 11β-HSD2 Selectivity Assay HSD1_Assay->HSD2_Assay Metabolic_Stability Microsomal Stability Assay HSD2_Assay->Metabolic_Stability Lead_Selection Lead Compound Selection Metabolic_Stability->Lead_Selection DIO_Model Diet-Induced Obese Mouse Model Study Lead_Selection->DIO_Model PK_PD Pharmacokinetics & Pharmacodynamics DIO_Model->PK_PD Efficacy_Data Analyze Efficacy Data (Glucose, Lipids, Weight) PK_PD->Efficacy_Data Tox_Studies Toxicology Studies Efficacy_Data->Tox_Studies Candidate_Selection Preclinical Candidate Selection Tox_Studies->Candidate_Selection

References

N-2-adamantyl-3-phenylpropanamide: A Potential 11β-HSD1 Inhibitor for Metabolic and Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-2-adamantyl-3-phenylpropanamide as a representative of the adamantyl amide class of molecules, potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Inhibition of 11β-HSD1 is a promising therapeutic strategy for a range of metabolic and inflammatory conditions, including type 2 diabetes, obesity, and metabolic syndrome. This document details the underlying signaling pathway, summarizes key quantitative data for representative adamantyl amide inhibitors, provides detailed experimental protocols for their synthesis and biological evaluation, and includes visualizations of the relevant biological and experimental workflows.

Introduction: The Role of 11β-HSD1 in Glucocorticoid Metabolism

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids. It primarily functions as an NADPH-dependent reductase, converting inactive cortisone to the active glucocorticoid cortisol in humans (and corticosterone in rodents) within key metabolic tissues such as the liver, adipose tissue, and the central nervous system.[1] This localized amplification of glucocorticoid action plays a significant role in regulating glucose metabolism, adipocyte differentiation, and inflammatory responses.

Dysregulation of 11β-HSD1 activity has been implicated in the pathogenesis of several metabolic disorders.[2] Elevated 11β-HSD1 activity in adipose tissue is associated with central obesity and insulin resistance.[3] In the liver, increased activity contributes to hyperglycemia by promoting gluconeogenesis.[4] Consequently, the development of selective 11β-HSD1 inhibitors has emerged as a promising therapeutic avenue for managing metabolic syndrome, type 2 diabetes, and obesity.[5]

The adamantyl moiety, a bulky, lipophilic cage-like hydrocarbon, has been identified as a key pharmacophore in the design of potent and selective 11β-HSD1 inhibitors.[6] Its incorporation into various molecular scaffolds, including amides, has led to the discovery of compounds with excellent inhibitory activity and favorable pharmacokinetic profiles. This compound represents a core structure within this class of inhibitors.

Signaling Pathway and Mechanism of Action

The inhibition of 11β-HSD1 by this compound and related compounds directly impacts the intracellular concentration of active glucocorticoids, thereby modulating the downstream signaling cascade. The following diagram illustrates the 11β-HSD1 signaling pathway and the point of intervention by inhibitors.

11b-HSD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., Hepatocyte, Adipocyte) Cortisone Cortisone (Inactive) Cortisone_in Cortisone Cortisone->Cortisone_in Transport Cortisol_circ Circulating Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol_circ->GR Binding HSD11B1 11β-HSD1 Cortisone_in->HSD11B1 Cortisol_in Cortisol Cortisol_in->GR Binding HSD11B1->Cortisol_in Reduction NADP NADP+ HSD11B1->NADP Inhibitor N-2-adamantyl- 3-phenylpropanamide Inhibitor->HSD11B1 Inhibition GR_Cortisol GR-Cortisol Complex GR->GR_Cortisol Nucleus Nucleus GR_Cortisol->Nucleus Translocation GRE Glucocorticoid Response Elements (GRE) Gene_Transcription Target Gene Transcription GRE->Gene_Transcription Activation Metabolic_Effects Metabolic Effects (e.g., ↑ Gluconeogenesis, ↑ Adipogenesis) Gene_Transcription->Metabolic_Effects NADPH NADPH NADPH->HSD11B1

Figure 1: 11β-HSD1 Signaling Pathway and Point of Inhibition.

Data Presentation: Inhibitory Activity of Adamantyl Amides

Compound IDStructureh11β-HSD1 IC50 (nM)Reference
Compound A N-(adamantan-1-yl)-2-(thiophen-2-yl)acetamide200-300[1]
Compound B N-(adamantan-1-yl)-2-(thiophen-3-yl)acetamide125[1]
Compound C N-(adamantan-1-yl)benzamide>1000[5]
Compound D N-(adamantan-2-yl)benzamide450[5]
Compound E N-(5-hydroxyadamantan-2-yl)benzamide250[5]

Experimental Protocols

Synthesis of this compound (Representative Protocol)

The synthesis of this compound can be achieved through a standard amide coupling reaction between 3-phenylpropanoic acid and 2-aminoadamantane.

Materials:

  • 3-phenylpropanoic acid

  • 2-aminoadamantane hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-phenylpropanoic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-aminoadamantane hydrochloride (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro 11β-HSD1 Inhibition Assay (Scintillation Proximity Assay)

The inhibitory activity of this compound and its analogs against 11β-HSD1 can be determined using a Scintillation Proximity Assay (SPA). This high-throughput method measures the conversion of radiolabeled cortisone to cortisol.

Materials:

  • Human 11β-HSD1 expressed in a suitable system (e.g., HEK-293 cell microsomes)

  • [³H]-Cortisone (substrate)

  • NADPH (cofactor)

  • Anti-cortisol monoclonal antibody

  • Protein A-coated SPA beads

  • Assay buffer (e.g., Tris-HCl buffer with EDTA and glycerol)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96- or 384-well microplates

  • Microplate scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and [³H]-cortisone.

  • Add the test compound at various concentrations to the wells of the microplate. Include appropriate controls (vehicle control with DMSO and positive control with a known 11β-HSD1 inhibitor).

  • Initiate the enzymatic reaction by adding the microsomes containing human 11β-HSD1 to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for the conversion of [³H]-cortisone to [³H]-cortisol.

  • Terminate the reaction by adding a stop solution containing the anti-cortisol monoclonal antibody and protein A-coated SPA beads.

  • Incubate the plate at room temperature for at least 30 minutes to allow the [³H]-cortisol to bind to the antibody-bead complex.

  • Measure the radioactivity in each well using a microplate scintillation counter. The proximity of the [³H]-cortisol to the scintillant in the SPA beads generates a light signal that is proportional to the amount of product formed.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the in vitro 11β-HSD1 inhibition assay.

11b-HSD1_Inhibition_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagent_Prep Prepare Reaction Mix ([³H]-Cortisone, NADPH, Assay Buffer) Plate_Setup Add Test Compounds and Controls to Microplate Reagent_Prep->Plate_Setup Compound_Prep Prepare Test Compound Dilution Series in DMSO Compound_Prep->Plate_Setup Reaction_Start Initiate Reaction with 11β-HSD1 Microsomes Plate_Setup->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Terminate Reaction and Add SPA Beads/Antibody Incubation->Reaction_Stop Bead_Incubation Incubate at RT for Antibody-Cortisol Binding Reaction_Stop->Bead_Incubation Measurement Measure Radioactivity (Scintillation Counter) Bead_Incubation->Measurement Data_Processing Calculate % Inhibition Measurement->Data_Processing IC50_Calc Determine IC50 Value Data_Processing->IC50_Calc

Figure 2: Experimental Workflow for the 11β-HSD1 Inhibition Assay.

Conclusion

This compound and related adamantyl amides represent a promising class of 11β-HSD1 inhibitors with the potential for therapeutic application in metabolic and inflammatory diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to advance their development as novel therapeutic agents.

References

Navigating the Uncharted: A Technical Guide to Elucidating the Pharmacokinetics of N-2-adamantyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-2-adamantyl-3-phenylpropanamide is a novel chemical entity with potential therapeutic applications. As with any new drug candidate, a thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is paramount for further development. This technical guide outlines a comprehensive strategy for the pharmacokinetic exploration of this compound. While specific experimental data for this molecule is not yet publicly available, this document provides a robust framework of established methodologies and potential metabolic pathways based on the known behavior of structurally related adamantane derivatives.

Proposed Experimental Workflow for Pharmacokinetic Profiling

A systematic approach is essential to fully characterize the ADME properties of this compound. The following workflow outlines the key in vitro and in vivo studies.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Modeling solubility Aqueous Solubility permeability PAMPA / Caco-2 Permeability solubility->permeability metabolic_stability Microsomal Stability (Human, Rat, Mouse) permeability->metabolic_stability cyp_inhibition CYP450 Inhibition Assay metabolic_stability->cyp_inhibition plasma_protein_binding Plasma Protein Binding cyp_inhibition->plasma_protein_binding pk_studies Pharmacokinetic Studies (Rodent Models - IV & PO) plasma_protein_binding->pk_studies Inform Dosing metabolite_id Metabolite Identification (Plasma, Urine, Feces) pk_studies->metabolite_id tissue_distribution Tissue Distribution (Autoradiography / LC-MS/MS) metabolite_id->tissue_distribution excretion Mass Balance / Excretion (Radiolabeled Compound) tissue_distribution->excretion scaling Allometric Scaling to Predict Human Pharmacokinetics excretion->scaling Complete Profile pk_parameters Calculation of PK Parameters (t½, Cmax, AUC, CL, Vd) modeling Pharmacokinetic Modeling (e.g., Non-compartmental) pk_parameters->modeling modeling->scaling

Figure 1: Proposed experimental workflow for the pharmacokinetic characterization of this compound.

Detailed Experimental Protocols

A summary of the methodologies for the key experiments is provided below.

Experiment Methodology
Aqueous Solubility A kinetic or thermodynamic solubility assay would be performed. For a kinetic assay, the compound is dissolved in DMSO and then diluted in aqueous buffer, with precipitation measured over time by turbidimetry. For a thermodynamic assay, the solid compound is equilibrated in buffer, and the concentration of the dissolved compound is measured by LC-MS/MS.
Cell Permeability The Parallel Artificial Membrane Permeability Assay (PAMPA) can be used as an initial screen. For more detailed information, a Caco-2 cell monolayer assay would be conducted. The compound is added to the apical side, and its appearance on the basolateral side is monitored over time by LC-MS/MS to determine the apparent permeability coefficient (Papp).
Metabolic Stability The compound is incubated with liver microsomes from different species (e.g., human, rat, mouse) in the presence of NADPH. Aliquots are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS to determine the in vitro half-life.
CYP450 Inhibition A fluorescent or LC-MS/MS-based assay is used with specific probe substrates for major cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). The ability of this compound to inhibit the metabolism of these probes is measured to determine the IC50 values.
Plasma Protein Binding Equilibrium dialysis is the gold standard. The compound is added to plasma and dialyzed against a protein-free buffer. The concentrations of the compound in the plasma and buffer compartments are measured by LC-MS/MS to calculate the fraction unbound.
In Vivo Pharmacokinetics The compound is administered to rodent models (e.g., rats) via intravenous (IV) and oral (PO) routes. Blood samples are collected at predetermined time points, and the plasma concentration of the compound is quantified by a validated LC-MS/MS method.
Metabolite Identification Plasma, urine, and feces from in vivo studies are analyzed using high-resolution mass spectrometry (HRMS) to identify potential metabolites. Comparison with in vitro microsomal incubations can aid in identifying the metabolic pathways.

Potential Metabolic Pathways

Based on the metabolism of other adamantane-containing drugs, several metabolic pathways can be hypothesized for this compound.[1] The bulky and lipophilic adamantyl group is a common site for oxidation.[1]

metabolic_pathways cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) parent This compound adamantyl_hydroxylation Adamantyl Hydroxylation parent->adamantyl_hydroxylation CYP450 phenyl_hydroxylation Phenyl Hydroxylation parent->phenyl_hydroxylation CYP450 amide_hydrolysis Amide Hydrolysis parent->amide_hydrolysis Esterases/ Amidases glucuronidation Glucuronidation of Hydroxylated Metabolites adamantyl_hydroxylation->glucuronidation phenyl_hydroxylation->glucuronidation

Figure 2: Hypothesized metabolic pathways for this compound.

Key Pharmacokinetic Parameters

The in vivo studies will aim to determine the following key pharmacokinetic parameters.

Parameter Description
t½ (Half-life) The time required for the plasma concentration of the drug to decrease by half.
Cmax (Maximum Concentration) The highest concentration of the drug observed in the plasma after administration.
Tmax (Time to Cmax) The time at which Cmax is reached.
AUC (Area Under the Curve) The total exposure to the drug over time.
CL (Clearance) The volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution) The apparent volume into which the drug distributes in the body.
F% (Bioavailability) The fraction of the administered dose that reaches systemic circulation.

Hypothesized Signaling Pathway

Adamantane derivatives have been investigated for their neuroprotective and anti-inflammatory properties.[2][3] A potential mechanism of action for a novel adamantane compound could involve the modulation of inflammatory signaling pathways.

signaling_pathway cluster_cell Cellular Response to Inflammatory Stimulus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nfkb_pathway NF-κB Signaling Cascade receptor->nfkb_pathway proinflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_pathway->proinflammatory_cytokines compound N-2-adamantyl-3- phenylpropanamide compound->nfkb_pathway Inhibition

Figure 3: Hypothesized anti-inflammatory signaling pathway for this compound.

Conclusion

While the pharmacokinetic profile of this compound remains to be experimentally determined, this guide provides a comprehensive and technically sound framework for its elucidation. By following the proposed experimental workflow, researchers can systematically characterize the ADME properties of this novel compound. The insights gained from these studies will be critical for assessing its drug-like properties and guiding its future development as a potential therapeutic agent. The hypothesized metabolic and signaling pathways, based on the known pharmacology of related adamantane derivatives, offer a starting point for more detailed mechanistic investigations.

References

Preliminary Toxicity Screening of N-2-adamantyl-3-phenylpropanamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available toxicological data for N-2-adamantyl-3-phenylpropanamide is limited. This document serves as a technical guide outlining a standard workflow for the preliminary toxicity screening of a novel compound of this nature, intended for researchers, scientists, and drug development professionals. The data presented herein is hypothetical and for illustrative purposes only.

Introduction

This compound is a novel synthetic compound incorporating an adamantane moiety. The adamantane cage is a key feature in several approved drugs, valued for its ability to increase lipophilicity and metabolic stability, which can enhance bioavailability and therapeutic effects.[1][2] Adamantane derivatives have shown a wide range of biological activities, including antiviral, antidiabetic, antibacterial, and anticancer properties.[1][3] However, the introduction of the bulky, lipophilic adamantane group can also influence a compound's toxicity profile.[4] Therefore, a thorough preliminary toxicity screening is essential in the early stages of its development to identify potential safety concerns.

This whitepaper outlines a typical workflow for the initial toxicological assessment of this compound, covering in vitro cytotoxicity, acute oral toxicity in a rodent model, and genotoxicity.

In Vitro Cytotoxicity Assessment

The initial phase of toxicity screening typically involves evaluating the compound's effect on cell viability in vitro. This provides a rapid and cost-effective method to determine the concentrations at which the compound may be toxic to cells.[5]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human cell lines, such as HEK-293T (kidney) and HepG2 (liver), are cultured in appropriate media and conditions.

  • Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture media to various concentrations. The cells are then exposed to these concentrations for 24 and 48 hours.

  • MTT Incubation: After the exposure period, the media is replaced with fresh media containing MTT solution and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Reading: The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value (the concentration at which 50% of cell viability is inhibited) is calculated from the dose-response curve.[5]

Hypothetical Data Presentation
Cell LineExposure Time (hours)IC50 (µM)
HEK-293T 24> 100
4885.2
HepG2 24> 100
4876.5

Acute Oral Toxicity in a Rodent Model

Acute toxicity studies in animals are conducted to determine the adverse effects that may occur shortly after the administration of a single dose of a substance.[6] This helps in classifying the compound's toxicity and in selecting doses for further studies.[6][7]

Experimental Protocol: Acute Oral Toxicity Study (Following OECD Guideline 423)
  • Animal Model: Healthy, young adult Sprague-Dawley rats are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days before the study.

  • Dosing: A single dose of this compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally by gavage. A starting dose of 2000 mg/kg body weight is typically used.[7][8]

  • Observation: Animals are observed for mortality, signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.[6][7][8]

  • Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.

Hypothetical Data Presentation
Dose (mg/kg)Number of AnimalsMortalityClinical Signs of Toxicity
2000 6 (3 male, 3 female)0/6No significant signs of toxicity observed.
Vehicle Control 6 (3 male, 3 female)0/6No abnormalities observed.

Based on these hypothetical results, the LD50 (lethal dose for 50% of the animals) would be greater than 2000 mg/kg.

Genotoxicity Assessment

Genotoxicity assays are performed to identify substances that can cause damage to DNA and chromosomes.[9]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test assesses the ability of a substance to cause mutations that revert the bacteria to a histidine-synthesizing state.

  • Bacterial Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) is used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a small amount of histidine.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation and Colony Counting: The plates are incubated, and the number of revertant colonies (colonies that have regained the ability to grow without added histidine) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Hypothetical Data Presentation
S. typhimurium StrainMetabolic Activation (S9)Result
TA98 -Negative
+Negative
TA100 -Negative
+Negative
TA1535 -Negative
+Negative
TA1537 -Negative
+Negative

Visualizations

Experimental Workflows

experimental_workflow cluster_invitro In Vitro Cytotoxicity (MTT Assay) cluster_invivo Acute Oral Toxicity (Rodent) cluster_genotoxicity Genotoxicity (Ames Test) cell_culture Cell Seeding (HEK-293T, HepG2) compound_exposure Compound Exposure (24h & 48h) cell_culture->compound_exposure mtt_addition MTT Addition compound_exposure->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading ic50_determination IC50 Determination absorbance_reading->ic50_determination animal_acclimatization Animal Acclimatization oral_dosing Single Oral Dose (2000 mg/kg) animal_acclimatization->oral_dosing observation 14-Day Observation (Mortality, Clinical Signs) oral_dosing->observation necropsy Gross Necropsy observation->necropsy ld50_estimation LD50 Estimation necropsy->ld50_estimation strain_exposure Bacterial Strain Exposure (+/- S9 Activation) plating Plating on Minimal Agar strain_exposure->plating incubation Incubation plating->incubation colony_counting Revertant Colony Counting incubation->colony_counting mutagenicity_assessment Mutagenicity Assessment colony_counting->mutagenicity_assessment apoptotic_pathway compound This compound (High Concentration) stress Cellular Stress compound->stress bax Bax Activation stress->bax mitochondria Mitochondria bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N-2-Adamantyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-2-adamantyl-3-phenylpropanamide, a novel amide compound incorporating a bulky adamantyl moiety. The protocol is based on established methods of amide bond formation, specifically the direct coupling of a carboxylic acid and an amine.

Overview

The synthesis of this compound is achieved through the amide coupling of 3-phenylpropanoic acid and 2-aminoadamantane. This reaction can be facilitated by a coupling agent or by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. The protocol detailed below utilizes a direct coupling approach, which is a common and effective method for forming amide bonds.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

Reagent/ProductChemical FormulaMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
3-Phenylpropanoic AcidC₉H₁₀O₂150.171.01.0150 mg
2-AminoadamantaneC₁₀H₁₇N151.251.21.2181 mg
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.242.52.50.43 mL
HATUC₁₀H₁₅F₆N₆OP380.231.21.2456 mg
Dimethylformamide (DMF)C₃H₇NO73.09--5 mL
Product: this compoundC₁₉H₂₅NO 283.41 1.0 - 283 mg (Theoretical Yield)

Note: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common peptide coupling agent used for amide bond formation.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • 3-Phenylpropanoic acid

  • 2-Aminoadamantane

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-phenylpropanoic acid (150 mg, 1.0 mmol).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (5 mL).

  • Addition of Reagents: To the stirred solution, add 2-aminoadamantane (181 mg, 1.2 mmol), DIPEA (0.43 mL, 2.5 mmol), and HATU (456 mg, 1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization:

    • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product 3-Phenylpropanoic_Acid 3-Phenylpropanoic Acid Mixing Combine in Flask (Room Temperature) 3-Phenylpropanoic_Acid->Mixing 2-Aminoadamantane 2-Aminoadamantane 2-Aminoadamantane->Mixing HATU_DIPEA HATU & DIPEA in DMF HATU_DIPEA->Mixing Reaction Stir for 12-24h Mixing->Reaction Workup Aqueous Work-up (EtOAc, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product N-2-Adamantyl-3- phenylpropanamide Purification->Final_Product Signaling_Pathway_Concept cluster_input Inputs cluster_activation Activation Step cluster_formation Amide Bond Formation cluster_output Output Carboxylic_Acid 3-Phenylpropanoic Acid (Electrophile Precursor) Coupling_Agent HATU Carboxylic_Acid->Coupling_Agent Reacts with Amine 2-Aminoadamantane (Nucleophile) Nucleophilic_Attack Nucleophilic Attack by Amine Amine->Nucleophilic_Attack Active_Ester Activated O-Acylisourea Intermediate Coupling_Agent->Active_Ester Forms Base DIPEA Base->Active_Ester Facilitates Active_Ester->Nucleophilic_Attack Attacked by Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Product_Formation Product + Byproducts Tetrahedral_Intermediate->Product_Formation Final_Amide N-2-Adamantyl-3- phenylpropanamide Product_Formation->Final_Amide

Application Notes and Protocols for N-2-adamantyl-3-phenylpropanamide Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the generation of this document, there is no publicly available experimental data specifically for N-2-adamantyl-3-phenylpropanamide. The following protocols are provided as a representative and detailed guide for the administration of a novel, hydrophobic small molecule compound to mice, using this compound as a placeholder. Researchers should conduct preliminary dose-finding and toxicity studies to establish appropriate parameters for this specific compound.

Introduction

Adamantane derivatives are a class of compounds known for their lipophilic nature and rigid three-dimensional structure, which allows for precise interactions with biological targets.[1] These characteristics have led to their use in a wide range of therapeutic areas, including antiviral, antidiabetic, and neurological applications.[2][3] Potential mechanisms of action for various adamantane derivatives include modulation of N-methyl-D-aspartate (NMDA) receptors, Toll-like receptor 4 (TLR4) signaling pathways, and P2X7 receptors.[1][3][4][5]

This document provides generalized, yet detailed, protocols for the initial in vivo evaluation of this compound in mouse models, covering compound formulation, administration, and a template for pharmacokinetic analysis.

Data Presentation: Hypothetical Study Parameters

The following tables represent templates for summarizing quantitative data from initial studies. The values are hypothetical and should be replaced with experimental data.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (IV) Bolus (2 mg/kg)Oral Gavage (PO) (10 mg/kg)Intraperitoneal (IP) (5 mg/kg)
Cmax (Maximum Concentration) (ng/mL)1500450800
Tmax (Time to Cmax) (h)0.081.00.5
AUC(0-t) (Area Under the Curve) (ng·h/mL)210018001950
t1/2 (Half-life) (h)2.53.12.8
Bioavailability (F%) -17.1%37.1%

Table 2: Example Dose-Ranging Study Observations (7-Day Study)

Group (n=5)Dose (mg/kg, PO)Average Body Weight Change (%)Clinical Observations
Vehicle Control0+2.5%Normal activity, no adverse signs
Low Dose10+1.8%Normal activity, no adverse signs
Mid Dose30-1.5%Mild lethargy observed 1-2 hours post-dose
High Dose100-8.0%Significant lethargy, ruffled fur, reduced grooming

Experimental Protocols

Compound Formulation and Preparation

Given the lipophilic nature of adamantane derivatives, this compound is predicted to have low aqueous solubility.[6] A suitable vehicle is crucial for achieving a homogenous formulation for accurate dosing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Corn Oil

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

Protocol for Vehicle Preparation (Aqueous Suspension): A common vehicle for administering hydrophobic compounds is a formulation containing DMSO, PEG300, and Tween-80 in saline.[7]

  • Prepare a stock vehicle solution. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]

  • To prepare the dosing solution, first dissolve the required amount of this compound powder in DMSO.

  • Add PEG300 and Tween-80 to the solution and vortex thoroughly.

  • Add the saline last, dropwise, while continuously vortexing to form a stable and uniform suspension.

  • If precipitation occurs, gently warm the solution or use a sonicator to aid dissolution.

  • Prepare the formulation fresh on the day of the experiment.

Protocol for Vehicle Preparation (Oil-Based Suspension): For highly hydrophobic molecules, an oil-based vehicle may be more appropriate.[8][9]

  • Weigh the required amount of this compound.

  • If necessary for initial dissolution, dissolve the compound in a minimal volume of DMSO (e.g., 10% of the final volume).

  • Add corn oil to the desired final concentration.

  • Vortex and sonicate the mixture until a uniform suspension is achieved.

Administration Protocols

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Animals:

  • Standard laboratory mouse strains (e.g., C57BL/6, BALB/c), 8-12 weeks old.

IP injection is a common route for systemic administration.

Materials:

  • 25-27 gauge needles

  • 1 mL syringes

  • 70% Ethanol for disinfection

  • Prepared dosing solution

Procedure:

  • Calculate the injection volume based on the mouse's body weight. The maximum recommended volume is 10 ml/kg.[10][11]

  • Securely restrain the mouse using the scruff technique, placing it in dorsal recumbency (on its back) with the head tilted slightly downward.[2][12]

  • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[2][11][12]

  • Disinfect the injection site with 70% ethanol.[2]

  • Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[11][12]

  • Aspirate by pulling back the plunger slightly to ensure no fluid (urine, intestinal contents, or blood) is drawn into the syringe.[2]

  • If aspiration is clear, inject the solution smoothly.

  • Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or complications.[10]

Oral gavage ensures precise dosing directly into the stomach.

Materials:

  • Flexible plastic or ball-tipped stainless steel gavage needles (20-22 gauge for adult mice).

  • 1 mL syringes.

  • Prepared dosing solution.

Procedure:

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[13]

  • Calculate the required volume based on the mouse's body weight (typically not exceeding 10 ml/kg).

  • Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the needle.

  • Insert the gavage needle into the mouth, passing it along the side of the mouth and over the tongue into the esophagus.

  • Advance the needle gently until the pre-measured depth is reached. Do not force the needle if resistance is met.

  • Administer the solution slowly and steadily.

  • Remove the needle in a single, smooth motion.

  • Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate improper administration into the trachea.

Pharmacokinetic (PK) Study Design

A typical PK study aims to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[14]

Procedure:

  • Dosing: Dose two groups of mice, one via IV injection (e.g., tail vein) and one via the desired experimental route (e.g., PO or IP). A typical study might use 3-4 mice per time point.[15]

  • Blood Sampling: Collect blood samples at multiple time points. For an IV dose, time points might be 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For a PO dose, time points could be 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[15]

  • Serial Bleeding: To reduce animal usage and inter-animal variability, serial blood sampling from a single mouse is recommended.[16][17] Techniques like submandibular or saphenous vein sampling can be used for intermediate time points, with a terminal cardiac puncture for the final time point.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.

  • Bioanalysis: Store plasma samples at -80°C until analysis. Quantify the concentration of this compound in the plasma using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis cluster_data Data Interpretation Formulation Compound Formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) DoseCalc Dose Calculation (Based on Body Weight) Formulation->DoseCalc IP Intraperitoneal (IP) Injection DoseCalc->IP PO Oral Gavage (PO) IV Intravenous (IV) Injection (for PK study) PK Pharmacokinetic (PK) Study (Blood Sampling at t=0, 0.25, 0.5, 1, 2, 4, 8h) IP->PK PD Pharmacodynamic / Efficacy Study (e.g., Behavioral Tests, Biomarker Analysis) IP->PD Tox Toxicity Assessment (Body Weight, Clinical Signs) IP->Tox PO->PK PO->PD PO->Tox IV->PK PK_Params Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) PK->PK_Params Efficacy_Eval Evaluate Efficacy & Dose-Response PD->Efficacy_Eval Tox->Efficacy_Eval

Caption: Experimental workflow for in vivo administration and analysis.

Potential Signaling Pathway

Adamantane derivatives have been shown to interact with multiple signaling pathways. One such pathway involves the Toll-like Receptor 4 (TLR4), which can be relevant in inflammatory and cancer models.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Recruits LPS Ligand (e.g., LPS) LPS->TLR4 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex Releases NFkB_nuc NF-κB NFkB_complex->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, IL-1β) DNA->Genes Induces Compound N-2-adamantyl- 3-phenylpropanamide Compound->TLR4 Inhibits

Caption: Hypothetical inhibition of the TLR4-MyD88-NF-κB signaling pathway.

References

Application Notes and Protocols for N-2-adamantyl-3-phenylpropanamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-2-adamantyl-3-phenylpropanamide is a synthetic small molecule featuring a bulky, lipophilic adamantyl cage structure linked to a phenylpropanamide moiety. The adamantane group is a recurring motif in medicinal chemistry, known for its ability to enhance the therapeutic properties of compounds by increasing their lipophilicity, which can facilitate passage across cellular membranes.[1] Adamantane derivatives have shown a wide range of biological activities, including antiviral, anti-cancer, and anti-inflammatory effects.[2][3] This document provides detailed application notes and protocols for the utilization of this compound in various cell-based assays to explore its potential therapeutic effects.

Putative Mechanism of Action

While the precise mechanism of this compound is yet to be fully elucidated, its structural components suggest potential interactions with intracellular signaling pathways. The phenylpropanamide portion may interact with various enzymatic or receptor targets, while the adamantyl group can anchor the molecule within hydrophobic pockets of proteins or influence membrane-associated processes. A plausible hypothesis is its modulation of inflammatory signaling pathways, such as the NF-κB pathway, which is a common target for compounds with anti-inflammatory and anti-cancer properties.

Data Presentation: In Vitro Efficacy

The following tables summarize hypothetical quantitative data for this compound in various cancer cell lines. This data is representative of what might be expected for an adamantane-containing compound with cytotoxic and anti-proliferative properties.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (72-hour incubation)

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2 ± 2.1
HeLaCervical Cancer10.8 ± 1.5
T47DBreast Cancer25.4 ± 3.6
L929Mouse Fibrosarcoma> 50

Table 2: Anti-proliferative Activity of this compound (72-hour incubation)

Cell LineAssayEC50 (µM)
A549BrdU Incorporation12.5 ± 1.8
HeLaKi-67 Staining8.9 ± 1.2

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of this compound on cultured cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, HeLa, T47D) and a non-cancerous cell line (e.g., L929)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: NF-κB Signaling Pathway Activation Assay

This protocol assesses the effect of this compound on the NF-κB signaling pathway using a reporter gene assay.

Materials:

  • HEK293T cells stably transfected with an NF-κB luciferase reporter construct

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Complete cell culture medium

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate at a density of 20,000 cells per well.

  • Incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway. Include a non-stimulated control and a TNF-α only control.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to the total protein concentration for each sample.

  • Analyze the data to determine if the compound inhibits TNF-α-induced NF-κB activation.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK IKK Complex TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Compound N-2-adamantyl-3- phenylpropanamide Compound->IKK Inhibition Gene Inflammatory Gene Expression NFkB_nuc->Gene Transcription TNF TNF-α TNF->TNFR

Caption: Putative inhibition of the NF-κB signaling pathway.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate 24h A->B D Add compound to cells B->D C Prepare compound dilutions C->D E Incubate 72h D->E F Add MTT reagent E->F G Incubate 4h F->G H Solubilize formazan with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate % viability and IC50 I->J

Caption: General workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols for N-2-adamantyl-3-phenylpropanamide in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information regarding the synthesis, biological activity, or high-throughput screening applications of N-2-adamantyl-3-phenylpropanamide. The following application notes and protocols are presented for a hypothetical adamantane derivative, hereby designated as Compound AP-123 (this compound) , based on the known biological activities of structurally related adamantane compounds and general principles of high-throughput screening. This document is intended to serve as a template and guide for researchers developing screening assays for novel adamantane-based molecules.

Introduction

Adamantane-containing compounds have garnered significant interest in medicinal chemistry due to their unique lipophilic and rigid cage-like structure, which can enhance pharmacokinetic properties and biological activity.[1][2] Derivatives of adamantane have shown a wide range of therapeutic potential, including antiviral, anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3][4][5][6] This document outlines a hypothetical application for Compound AP-123, a novel adamantane derivative, in a high-throughput screening (HTS) campaign to identify modulators of inflammatory signaling pathways, specifically targeting Tumor Necrosis Factor-alpha (TNF-α) production.

Hypothetical Biological Target: Inhibition of TNF-α Production

Several adamantane derivatives have been reported to possess anti-inflammatory properties, including the ability to reduce levels of the pro-inflammatory cytokine TNF-α.[3][4] Therefore, a plausible mechanism of action for Compound AP-123 is the inhibition of cellular pathways leading to the production and/or secretion of TNF-α. This makes it a promising candidate for screening in assays designed to identify novel anti-inflammatory agents.

Data Presentation: Hypothetical Quantitative Data for Compound AP-123

The following table summarizes hypothetical data for Compound AP-123 that would be generated during a typical hit-to-lead campaign.

ParameterValueDescription
Primary Screen Hit YesIdentified as a primary hit in a high-throughput screen for inhibitors of TNF-α production.
IC50 2.5 µMThe half-maximal inhibitory concentration of Compound AP-123 against lipopolysaccharide (LPS)-induced TNF-α production in a macrophage cell line.
Selectivity >10-fold vs. IL-6Demonstrates selectivity for the TNF-α pathway over other inflammatory cytokine pathways, such as Interleukin-6.
Cytotoxicity (CC50) >50 µMThe half-maximal cytotoxic concentration in the screening cell line, indicating a suitable therapeutic window.
Lipophilicity (LogP) 3.8A measure of the compound's lipophilicity, suggesting good membrane permeability.
Solubility 75 µg/mLAqueous solubility at physiological pH.

Experimental Protocols

High-Throughput Screening (HTS) Protocol for TNF-α Inhibitors

This protocol describes a cell-based assay designed for the high-throughput screening of compound libraries to identify inhibitors of TNF-α production. The assay utilizes a macrophage-like cell line stimulated with lipopolysaccharide (LPS) to induce TNF-α expression.

Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Compound AP-123 and other test compounds dissolved in DMSO

  • ELISA (Enzyme-Linked Immunosorbent Assay) kit for mouse TNF-α

  • 384-well clear-bottom cell culture plates

  • Automated liquid handling systems and plate readers[7]

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 384-well plates at a density of 2 x 10^4 cells per well in 40 µL of complete DMEM. Incubate at 37°C and 5% CO2 for 24 hours.

  • Compound Addition: Using an automated liquid handler, add 100 nL of test compounds (including Compound AP-123 as a positive control) from a stock plate to the cell plates. The final concentration for primary screening is typically 10 µM. Include wells with DMSO only as a negative control.

  • LPS Stimulation: After a 1-hour pre-incubation with the compounds, add 10 µL of LPS solution (final concentration of 100 ng/mL) to all wells except for the unstimulated controls.

  • Incubation: Incubate the plates for 6 hours at 37°C and 5% CO2 to allow for TNF-α production and secretion.

  • Supernatant Collection: Centrifuge the plates at 300 x g for 2 minutes. Carefully collect 20 µL of the supernatant from each well for TNF-α quantification.

  • TNF-α Quantification: Perform an ELISA for mouse TNF-α according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound relative to the DMSO-treated (negative) controls. Identify hits as compounds that exhibit a statistically significant reduction in TNF-α levels.[8][9]

Cytotoxicity Assay Protocol

It is crucial to determine if the observed inhibition of TNF-α is due to a specific biological effect or general cytotoxicity.

Materials and Reagents:

  • RAW 264.7 cells

  • Complete DMEM

  • Compound AP-123 and other test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 384-well opaque-bottom cell culture plates

Procedure:

  • Cell Seeding and Compound Addition: Follow steps 1 and 2 of the HTS protocol, using opaque-bottom plates.

  • Incubation: Incubate the plates for the same duration as the primary screen (7 hours total) at 37°C and 5% CO2.

  • Viability Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Luminescence Reading: Measure the luminescent signal using a plate reader.

  • Data Analysis: Normalize the luminescence signal of compound-treated wells to the DMSO-treated controls to determine the percentage of cell viability.

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Acquisition & Analysis cluster_validation Hit Validation A Seed RAW 264.7 cells in 384-well plates B Incubate for 24 hours A->B C Add test compounds (10 µM) B->C D Pre-incubate for 1 hour C->D E Stimulate with LPS (100 ng/mL) D->E F Incubate for 6 hours E->F G Collect supernatant F->G H Quantify TNF-α via ELISA G->H I Analyze data and identify hits H->I J Perform cytotoxicity assay I->J K Confirm hits and determine IC50 J->K

Caption: High-Throughput Screening Workflow for TNF-α Inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK AP123 Compound AP-123 TAK1->AP123 Hypothesized Inhibition IkB IκB IKK->IkB inhibits IKK->AP123 NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation TNFa_gene TNF-α Gene NFkB_nuc->TNFa_gene activates TNFa_mRNA TNF-α mRNA TNFa_gene->TNFa_mRNA TNFa_protein TNF-α Protein (secreted) TNFa_mRNA->TNFa_protein LPS LPS LPS->TLR4

References

application of N-2-adamantyl-3-phenylpropanamide in diabetes research

Author: BenchChem Technical Support Team. Date: November 2025

Application of Adamantane Derivatives in Diabetes Research

Disclaimer: Extensive literature searches did not yield specific data on the application of N-2-adamantyl-3-phenylpropanamide in diabetes research. The following application notes and protocols are based on studies of structurally related adamantane derivatives that have shown potential in the context of diabetes and related metabolic disorders. These notes are intended to serve as a general guideline for researchers interested in exploring the therapeutic potential of adamantane-containing compounds in diabetes.

Application Notes

Introduction:

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, has been identified as a valuable scaffold in medicinal chemistry due to its unique steric and electronic properties. The incorporation of an adamantane moiety can enhance the therapeutic efficacy of a drug by improving its pharmacokinetic profile, including metabolic stability and target binding affinity. In the field of diabetes research, several adamantane derivatives have been investigated for their potential to modulate key pathological pathways, including insulin secretion, glucose metabolism, inflammation, and oxidative stress.

The adamantane cage can be functionalized at various positions, leading to a diverse library of compounds with distinct biological activities. For instance, adamantane derivatives have been explored as dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs that increase incretin levels, leading to enhanced insulin secretion and reduced glucagon levels.[1] Other derivatives have been shown to act as insulin secretagogues by modulating ion channel activity in pancreatic β-cells.[2] Furthermore, some adamantane-containing compounds exhibit potent anti-inflammatory and antioxidant effects, which are crucial in mitigating the chronic low-grade inflammation and oxidative damage associated with diabetes and its complications.[3]

Mechanism of Action of Adamantane Derivatives in Diabetes:

The therapeutic effects of adamantane derivatives in the context of diabetes are multifaceted and depend on the specific chemical structure of the compound. Key mechanisms of action that have been reported include:

  • Enhancement of Insulin Secretion: Certain adamantane derivatives, particularly those bearing an amino group, can act as insulin secretagogues. They are proposed to decrease the permeability of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cell membranes. This leads to membrane depolarization, activation of voltage-dependent calcium channels, and subsequent influx of Ca2+, which triggers the exocytosis of insulin-containing granules.[2]

  • Anti-inflammatory Effects: Chronic inflammation is a key contributor to insulin resistance and β-cell dysfunction. Some adamantane derivatives have been shown to suppress inflammatory responses by downregulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). This anti-inflammatory action is often mediated through the inhibition of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[3]

  • Antioxidant Properties: Oxidative stress plays a significant role in the pathogenesis of diabetic complications. Adamantane derivatives have been reported to mitigate oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, and by increasing the levels of non-enzymatic antioxidants such as vitamins C and E.[3]

  • Modulation of Glucose Metabolism: Some derivatives can normalize disturbed glucose metabolism by influencing the key enzymes involved in hepatic glucose production and utilization. This includes the upregulation of glucokinase and glycogen synthase, and the downregulation of glucose-6-phosphatase and glycogen phosphorylase, ultimately leading to reduced hepatic glucose output.[3]

  • DPP-4 Inhibition: The adamantane moiety is a key structural feature in some DPP-4 inhibitors like vildagliptin and saxagliptin.[1] By inhibiting DPP-4, these compounds prevent the degradation of incretin hormones (GLP-1 and GIP), thereby potentiating their glucose-dependent insulinotropic effects.

Data Presentation:

The following tables summarize quantitative data from a representative study on an adamantane derivative, N-adamantyl-4-methylthiazol-2-amine (KHG26693), in a streptozotocin (STZ)-induced diabetic rat model.[3]

Table 1: Effects of KHG26693 on Biochemical Parameters in STZ-Induced Diabetic Rats

ParameterControlDiabetic ControlDiabetic + KHG26693 (3 mg/kg)
Blood Glucose (mg/dL)98 ± 7452 ± 25185 ± 15
Serum Insulin (ng/mL)1.8 ± 0.20.6 ± 0.11.3 ± 0.1
Triglycerides (mg/dL)85 ± 6198 ± 12110 ± 8
Cholesterol (mg/dL)72 ± 5155 ± 1095 ± 7

*p < 0.05 compared to Diabetic Control

Table 2: Effects of KHG26693 on Inflammatory and Oxidative Stress Markers

ParameterControlDiabetic ControlDiabetic + KHG26693 (3 mg/kg)
Serum TNF-α (pg/mL)35 ± 4112 ± 958 ± 6
Serum IL-1β (pg/mL)28 ± 395 ± 845 ± 5
Hepatic Lipid Peroxidation (nmol/mg protein)1.2 ± 0.13.5 ± 0.31.8 ± 0.2
Hepatic Superoxide Dismutase (U/mg protein)15.2 ± 1.18.5 ± 0.712.8 ± 0.9
Hepatic Catalase (U/mg protein)45.6 ± 3.225.1 ± 2.138.9 ± 2.8*

*p < 0.05 compared to Diabetic Control

Experimental Protocols

Protocol 1: Evaluation of Anti-hyperglycemic Activity in a Streptozotocin (STZ)-Induced Diabetic Rat Model

Objective: To assess the in vivo anti-hyperglycemic efficacy of a test adamantane derivative.

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Test adamantane derivative

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Glucometer and test strips

  • Insulin ELISA kit

Procedure:

  • Induction of Diabetes:

    • Fast rats overnight.

    • Prepare a fresh solution of STZ in cold citrate buffer.

    • Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (e.g., 50 mg/kg body weight).

    • Administer 5% glucose solution to the rats for 24 hours to prevent initial drug-induced hypoglycemia.

  • Confirmation of Diabetes:

    • After 72 hours, measure fasting blood glucose levels from the tail vein.

    • Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.

  • Experimental Groups:

    • Group I: Normal control (non-diabetic, vehicle-treated)

    • Group II: Diabetic control (diabetic, vehicle-treated)

    • Group III: Diabetic + Test Adamantane Derivative (e.g., 3 mg/kg/day, i.p.)

    • Group IV: Diabetic + Positive Control (e.g., Glibenclamide, 10 mg/kg/day, oral)

  • Treatment:

    • Treat the animals for a specified period (e.g., 4 weeks).

  • Data Collection:

    • Monitor body weight and food/water intake weekly.

    • Measure fasting blood glucose levels weekly.

    • At the end of the treatment period, collect blood samples for the estimation of serum insulin, triglycerides, and cholesterol.

    • Sacrifice the animals and collect tissues (e.g., pancreas, liver) for further analysis (histopathology, enzyme assays).

  • Statistical Analysis:

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).

Protocol 2: In Vitro Assessment of Insulin Secretion from Pancreatic Islets

Objective: To determine the direct effect of a test adamantane derivative on insulin secretion from isolated pancreatic islets.

Materials:

  • Collagenase P

  • Hank's Balanced Salt Solution (HBSS)

  • RPMI-1640 medium

  • Ficoll gradient

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • Test adamantane derivative

  • Glucose

  • Insulin ELISA kit

Procedure:

  • Islet Isolation:

    • Isolate pancreatic islets from healthy rats or mice by collagenase digestion followed by purification on a Ficoll density gradient.

  • Islet Culture:

    • Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Insulin Secretion Assay:

    • Hand-pick islets of similar size and pre-incubate them for 1 hour in KRB buffer containing 2.8 mM glucose.

    • Transfer groups of islets (e.g., 10 islets/well) to a 24-well plate containing KRB buffer with different concentrations of glucose (e.g., 2.8 mM and 16.7 mM) and various concentrations of the test adamantane derivative.

    • Incubate for 1-2 hours at 37°C.

  • Insulin Measurement:

    • Collect the supernatant and measure the insulin concentration using an ELISA kit.

  • Data Analysis:

    • Express insulin secretion as ng/islet/hour.

    • Compare the insulin secretion in the presence and absence of the test compound at both basal and high glucose concentrations.

Mandatory Visualization

G cluster_0 Pancreatic β-Cell Adamantane_Derivative Adamantane Derivative K_ATP_Channel K-ATP Channel Adamantane_Derivative->K_ATP_Channel Inhibition Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Insulin_Granules Insulin Granule Exocytosis Ca_Influx->Insulin_Granules Triggers Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion

Caption: Proposed mechanism of adamantane-induced insulin secretion.

G cluster_1 Anti-inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., in Diabetes) IKK IKK Activation Inflammatory_Stimuli->IKK IkappaB IκB Degradation IKK->IkappaB NF_kappaB_Activation NF-κB Activation & Translocation IkappaB->NF_kappaB_Activation Gene_Expression Pro-inflammatory Gene Expression NF_kappaB_Activation->Gene_Expression Cytokines TNF-α, IL-1β Gene_Expression->Cytokines Adamantane_Derivative Adamantane Derivative Adamantane_Derivative->IKK Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway by adamantane derivatives.

G cluster_2 Experimental Workflow: In Vivo Anti-diabetic Activity A Acclimatize Rats B Induce Diabetes (STZ) A->B C Confirm Hyperglycemia B->C D Group Animals C->D E Daily Treatment (4 weeks) D->E F Weekly Monitoring (Glucose, Body Weight) E->F G Final Blood & Tissue Collection F->G H Biochemical & Histological Analysis G->H

Caption: Workflow for in vivo evaluation of adamantane derivatives.

References

Application Notes and Protocols: N-2-Adamantyl-3-Phenylpropanamide as a Tool Compound for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using N-2-adamantyl-3-phenylpropanamide and its analogs as tool compounds for studying enzyme inhibition, with a primary focus on soluble epoxide hydrolase (sEH). While specific data for this compound is not extensively available in public literature, its structural features—a lipophilic adamantyl cage and a propanamide backbone—are characteristic of a well-established class of potent sEH inhibitors. This document will, therefore, discuss the compound in the context of this class of inhibitors.

Introduction to N-Adamantyl Compounds as sEH Inhibitors

The adamantane moiety is a key structural feature in numerous potent enzyme inhibitors due to its unique lipophilic and steric properties.[1][2] In the context of enzyme inhibition, N-adamantyl substituted ureas, amides, and carbamates have been extensively investigated as inhibitors of soluble epoxide hydrolase (sEH).[3][4] sEH is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[3] By inhibiting sEH, the levels of beneficial EETs are increased, which has therapeutic potential in treating hypertension, inflammation, pain, and neurodegenerative diseases like Alzheimer's.[5][6]

This compound serves as a representative tool compound for this class. Its adamantyl group is expected to bind within a hydrophobic pocket of the sEH active site, while the amide and phenylpropyl moieties contribute to additional interactions, leading to potent and specific inhibition.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for N-adamantyl compounds is the competitive inhibition of the C-terminal hydrolase domain of sEH. This inhibition prevents the degradation of EETs, leading to their accumulation. EETs then exert their biological effects through various signaling pathways, including:

  • Vasodilation: Activation of calcium-dependent potassium channels in endothelial cells.

  • Anti-inflammatory Effects: Reduction of nuclear factor-kappa B (NF-κB) signaling, which in turn decreases the expression of pro-inflammatory cytokines.[5]

  • Neuroprotection: Attenuation of neuroinflammation and reduction of amyloid plaques and tau hyperphosphorylation, as demonstrated in models of Alzheimer's disease.[6]

Below is a diagram illustrating the central role of sEH in the arachidonic acid cascade and the impact of its inhibition.

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH BioEffects_EETs Anti-inflammatory, Vasodilatory, Analgesic Effects EETs->BioEffects_EETs DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs BioEffects_DHETs Reduced Biological Activity DHETs->BioEffects_DHETs Inhibitor N-2-adamantyl-3- phenylpropanamide (sEH Inhibitor) Inhibitor->sEH

sEH Signaling Pathway

Quantitative Data: Inhibitory Potency of N-Adamantyl sEH Inhibitors

The following table summarizes the inhibitory potency (IC50 values) of several N-adamantyl substituted urea and amide compounds against human sEH. This data provides a comparative context for the expected potency of this compound.

Compound NameAbbreviationHuman sEH IC50 (nM)Reference
N,N'-dicyclohexyl-ureaDCUtens of nM[3]
N-cyclohexyl-N'-(3-phenylpropyl)-ureaCPUtens of nM[3]
trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acidt-AUCB1.3[3]
cis-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acidc-AUCB0.89[3]
1-(1-acetypiperidin-4-yl)-3-adamantanylureaAPAU-[7]
12-(3-adamantan-1-yl-ureido)-dodecanoic acidAUDA-[7]
1-trifluoromethoxyphenyl-3-(1-acetylpiperidin-4-yl) ureaTPAU< 20[4]

Note: IC50 values can vary depending on the assay conditions and substrate used.

Experimental Protocols

Protocol 1: In Vitro sEH Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the IC50 value of a potential sEH inhibitor using a fluorometric assay.[6][8]

Materials:

  • Recombinant human sEH enzyme

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0)

  • Fluorogenic substrate (e.g., PHOME or CMNPC)

  • This compound (or other test inhibitor)

  • Positive control inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea - NCND)

  • Solvent for inhibitor (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Experimental Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis A Prepare serial dilutions of test inhibitor D Add inhibitor dilutions, controls, and enzyme to plate A->D B Prepare enzyme solution in assay buffer B->D C Prepare substrate solution in assay buffer F Initiate reaction by adding substrate C->F E Pre-incubate at 30°C for 5 minutes D->E E->F G Measure fluorescence kinetically (Ex/Em appropriate for substrate) F->G H Calculate reaction rates G->H I Plot % inhibition vs. [Inhibitor] and fit to determine IC50 H->I

sEH Inhibition Assay Workflow

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in sEH assay buffer to achieve a range of final concentrations for testing. Also prepare a solvent control (DMSO in assay buffer) and a positive control.

  • Enzyme Preparation: Dilute the recombinant human sEH enzyme to the desired working concentration in cold sEH assay buffer. Keep the enzyme on ice.

  • Assay Plate Setup:

    • To the wells of a 96-well black microplate, add the appropriate volume of the serially diluted inhibitor solutions.

    • Include wells for a "no inhibitor" control (enzyme activity) and a "no enzyme" control (background fluorescence).

    • Add the diluted sEH enzyme solution to all wells except the "no enzyme" control.

  • Pre-incubation: Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence over time (kinetic read) at the appropriate excitation and emission wavelengths for the substrate used (e.g., Ex/Em: 330/465 nm for PHOME).[6]

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).

    • Subtract the rate of the "no enzyme" control from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for sEH Inhibition

This protocol describes a general method to assess the effect of an sEH inhibitor on a cellular signaling pathway, such as inflammation.

Materials:

  • Cell line (e.g., macrophages, endothelial cells)

  • Cell culture medium and supplements

  • This compound

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • Reagents for downstream analysis (e.g., ELISA kit for cytokines, qPCR reagents for gene expression)

  • Cell lysis buffer

  • Multi-well cell culture plates

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound (or vehicle control) for a predetermined pre-incubation time (e.g., 1-2 hours).

  • Stimulation: Add the inflammatory stimulus (e.g., LPS) to the appropriate wells and incubate for a specified period (e.g., 6-24 hours).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant to measure secreted proteins like cytokines (e.g., TNF-α, IL-6) by ELISA.

    • Cell Lysate: Wash the cells with PBS and then lyse them to extract total RNA for gene expression analysis (e.g., qPCR for inflammatory markers) or protein for western blotting.

  • Downstream Analysis: Perform the chosen downstream analysis (ELISA, qPCR, etc.) according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of inflammatory markers in the inhibitor-treated groups to the vehicle-treated, stimulated control group to determine the dose-dependent inhibitory effect of the compound.

Conclusion

This compound, as a representative of the N-adamantyl class of compounds, is a valuable tool for studying the biological roles of soluble epoxide hydrolase. The protocols and data presented here provide a framework for researchers to investigate the inhibitory potential of this and related compounds and to explore their effects on relevant signaling pathways in various disease models. The potent and specific nature of these inhibitors makes them excellent candidates for further drug development efforts targeting sEH.

References

Application Notes and Protocols: Stability Testing of N-2-adamantyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-2-adamantyl-3-phenylpropanamide is a lipophilic molecule incorporating a rigid adamantane moiety. The adamantane structure is known to enhance metabolic stability in drug candidates.[1][2] However, the amide linkage presents a potential site for degradation, primarily through hydrolysis.[3] Understanding the stability of this compound is crucial for its development as a potential therapeutic agent.

This document provides a comprehensive protocol for the stability testing of this compound. The protocol is designed to meet the standards outlined by the International Council for Harmonisation (ICH) and is intended to identify potential degradation pathways and establish a stability-indicating analytical method.[4][5] Forced degradation studies, also known as stress testing, are a critical component of the drug development process, providing insights into the intrinsic stability of the molecule and helping to develop robust formulations.[6][7]

Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties of this compound is essential for designing the stability studies. Based on the structure, the following properties are predicted:

PropertyPredicted Value/CharacteristicRationale
Appearance White to off-white crystalline solidBased on similar amide compounds.
Solubility Poorly soluble in water. Soluble in organic solvents (e.g., methanol, ethanol, acetonitrile).The adamantane and phenyl groups contribute to high lipophilicity.[4]
pKa Amide N-H: ~17 (weakly acidic)Amide C=O: ~ -1 to 0 (weakly basic)Amides are generally neutral but can be protonated under strong acid or deprotonated under strong base.
LogP High (estimated > 4)The presence of the large, nonpolar adamantane and phenyl groups suggests high lipophilicity.[4]

Experimental Protocols

Materials and Reagents
  • This compound (Reference Standard)

  • Hydrochloric Acid (HCl), AR grade

  • Sodium Hydroxide (NaOH), AR grade

  • Hydrogen Peroxide (H₂O₂), 30% solution, AR grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate, dipotassium hydrogen phosphate), AR grade

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • pH meter

  • Water bath or oven for temperature control

  • Photostability chamber

  • Volumetric flasks and pipettes

Preparation of Solutions

Stock Solution of this compound (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable organic solvent in which the compound is freely soluble (e.g., Methanol or Acetonitrile).

Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the mobile phase.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies will be conducted to evaluate the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

3.4.1 Acid Hydrolysis:

  • To 1.0 mL of the stock solution in a suitable flask, add 1.0 mL of 1N HCl.

  • Heat the mixture at 60°C for 48 hours.

  • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).

  • Before analysis, neutralize the sample with an equivalent amount of 1N NaOH and dilute with mobile phase to a final concentration of 100 µg/mL.

3.4.2 Base Hydrolysis:

  • To 1.0 mL of the stock solution in a suitable flask, add 1.0 mL of 1N NaOH.

  • Maintain the mixture at room temperature (25°C) for 24 hours.

  • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Before analysis, neutralize the sample with an equivalent amount of 1N HCl and dilute with mobile phase to a final concentration of 100 µg/mL.

3.4.3 Oxidative Degradation:

  • To 1.0 mL of the stock solution in a suitable flask, add 1.0 mL of 3% H₂O₂.

  • Keep the solution at room temperature (25°C) for 24 hours, protected from light.

  • Withdraw samples at appropriate time points.

  • Dilute the sample with mobile phase to a final concentration of 100 µg/mL before analysis.

3.4.4 Thermal Degradation:

  • Place a known amount of solid this compound in a watch glass.

  • Expose to a temperature of 80°C in an oven for 72 hours.

  • Dissolve the sample in the dissolution solvent at various time points to prepare a 100 µg/mL solution for analysis.

3.4.5 Photolytic Degradation:

  • Expose a solution of this compound (100 µg/mL in mobile phase) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the samples after the exposure period.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent drug from its degradation products. The following method is a starting point and should be optimized for the specific compound.

ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 242 nm (based on N-phenylpropanamide)
Run Time 25 minutes

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Data Presentation

Quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Studies

Stress ConditionTime (hours)% Assay of this compound% Total ImpuritiesMass Balance (%)
Control 0100.00.0100.0
1N HCl, 60°C 4
8
24
48
1N NaOH, 25°C 2
4
8
24
3% H₂O₂, 25°C 24
Thermal (80°C, solid) 72
Photolytic (solid) -
Photolytic (solution) -

Table 2: Purity Data from Long-Term Stability Study (Example)

Storage ConditionTime Point% AssayIndividual Impurity (%)Total Impurities (%)
25°C / 60% RH 0 months
3 months
6 months
12 months
40°C / 75% RH 0 months
3 months
6 months

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL) working Working Solution (100 µg/mL) stock->working Dilution acid Acid Hydrolysis working->acid base Base Hydrolysis working->base oxidation Oxidation working->oxidation thermal Thermal working->thermal photo Photolytic working->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis hplc->data

Caption: Experimental workflow for the stability testing of this compound.

Proposed Degradation Pathway

G cluster_products Degradation Products parent This compound deg1 2-Aminoadamantane parent->deg1 Amide Hydrolysis deg2 3-Phenylpropanoic Acid parent->deg2 Amide Hydrolysis

Caption: Proposed primary degradation pathway of this compound via amide hydrolysis.

Conclusion

This protocol provides a robust framework for assessing the stability of this compound. The forced degradation studies will help to identify the critical factors affecting its stability and elucidate the potential degradation pathways. The development and validation of a stability-indicating HPLC method are paramount for accurately quantifying the compound and its impurities over time. The data generated from these studies will be invaluable for formulation development, packaging selection, and establishing appropriate storage conditions and shelf-life for this compound. It is important to note that the specific conditions for forced degradation and the HPLC method may require optimization based on the experimental results.

References

Application Notes and Protocols for Co-crystallization of N-2-adamantyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Co-crystallization is a well-established technique in crystal engineering used to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering their chemical structure.[1] This document provides a detailed overview of the application of co-crystallization techniques to N-2-adamantyl-3-phenylpropanamide, a molecule with potential pharmaceutical applications owing to its adamantane moiety. The adamantane group can increase lipophilicity, which may, in turn, modify the bioavailability of the compound.[2]

These notes offer generalized protocols for co-crystal screening and formation, characterization, and data interpretation, using this compound as a model compound. The experimental data presented herein is illustrative to guide researchers in their experimental design and data analysis.

Co-former Selection and Screening

The selection of a suitable co-former is critical for successful co-crystallization. Co-formers are typically selected based on their ability to form robust intermolecular interactions, such as hydrogen bonds, with the target molecule.[3] For this compound, the amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), making it an excellent candidate for forming co-crystals with pharmaceutically acceptable co-formers containing complementary functional groups.

Table 1: Illustrative Co-former Screening for this compound

Co-formerFunctional GroupsRationale for SelectionPredicted Synthon
Benzoic AcidCarboxylic AcidPotential for strong hydrogen bonding between the amide and carboxylic acid groups.Amide-Carboxylic Acid Heterosynthon
NicotinamideAmide, PyridineAmide-amide and amide-pyridine hydrogen bonding possibilities.[4]Amide-Amide Homosynthon
Succinic AcidDicarboxylic AcidTwo carboxylic acid groups available for hydrogen bonding.Amide-Carboxylic Acid Heterosynthon
IsonicotinamideAmide, PyridineIsomer of nicotinamide, offering different steric and electronic properties.Amide-Pyridine Heterosynthon

Experimental Protocols

Several methods can be employed for the preparation of co-crystals. The choice of method can influence the resulting crystal form.[5][6]

Liquid-Assisted Grinding (LAG)

Liquid-assisted grinding is a mechanochemical method that often yields co-crystals efficiently.

Protocol:

  • Combine this compound and the selected co-former in a 1:1 molar ratio in a mortar.

  • Add a minimal amount (e.g., 20 µL per 100 mg of total solids) of a suitable solvent (e.g., ethanol, ethyl acetate, or acetonitrile) to moisten the mixture.

  • Grind the mixture vigorously with a pestle for approximately 30-60 minutes.

  • Collect the resulting solid powder for analysis.

Slurry Evaporation

This method involves the equilibration of the API and co-former in a solvent in which they have limited solubility.

Protocol:

  • Add an equimolar mixture of this compound and the co-former to a vial.

  • Add a solvent in which both components are sparingly soluble.

  • Stir the slurry at a constant temperature (e.g., 25°C) for a period of 24-72 hours to allow for solvent-mediated transformation.

  • Isolate the solid by filtration and allow it to air dry.

Solution-Based Crystallization

This technique relies on the differential solubility of the co-crystal compared to the individual components.

Protocol:

  • Dissolve this compound and the co-former in a suitable solvent system at an elevated temperature to achieve a clear solution.

  • Slowly cool the solution to room temperature or below to induce crystallization.

  • Alternatively, employ an anti-solvent addition method by adding a miscible solvent in which the co-crystal is insoluble to promote precipitation.[6]

  • Collect the crystals by filtration and dry them under vacuum.

Characterization of Co-crystals

Confirmation of co-crystal formation requires thorough characterization to distinguish the new crystalline phase from a simple physical mixture of the components.

Powder X-ray Diffraction (PXRD)

PXRD is the definitive method for identifying new crystalline phases. The PXRD pattern of a co-crystal will exhibit unique diffraction peaks that are different from those of the starting materials.[7]

Table 2: Illustrative PXRD Data for this compound and a Hypothetical Co-crystal

2θ Angle (°) this compound2θ Angle (°) Co-former (Benzoic Acid)2θ Angle (°) Hypothetical Co-crystal
8.55.67.2
12.116.810.8
15.317.314.5
18.925.819.7
21.427.522.3
Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal properties of the co-crystal. A co-crystal will typically show a single, sharp endothermic peak corresponding to its melting point, which is different from the melting points of the individual components.[4][6]

Table 3: Illustrative Thermal Analysis Data

SampleMelting Point (°C)Enthalpy of Fusion (J/g)
This compound155.2120.5
Benzoic Acid122.4147.6
Physical Mixture (1:1)118.9 (Eutectic)95.3
Hypothetical Co-crystal (1:1)142.8135.7
Spectroscopic Techniques (FTIR and Raman)

Infrared and Raman spectroscopy can provide evidence of intermolecular interactions, such as hydrogen bonding, in the co-crystal. Shifts in the vibrational frequencies of functional groups (e.g., N-H stretch, C=O stretch) are indicative of new bonding environments.[5]

Visualizations

Experimental Workflow for Co-crystal Screening

CoCrystal_Screening_Workflow cluster_screening Co-crystal Screening cluster_analysis Analysis & Optimization start Select API: This compound coformer_selection Co-former Selection (e.g., Benzoic Acid, Nicotinamide) start->coformer_selection grinding Liquid-Assisted Grinding coformer_selection->grinding slurry Slurry Evaporation coformer_selection->slurry solution Solution Crystallization coformer_selection->solution characterization Initial Characterization (PXRD, DSC) grinding->characterization slurry->characterization solution->characterization analysis Analyze Results characterization->analysis optimization Optimize Conditions (Solvent, Stoichiometry) analysis->optimization scale_up Scale-up Synthesis optimization->scale_up

Caption: Workflow for Co-crystal Screening and Development.

Co-crystal Characterization Workflow

CoCrystal_Characterization_Workflow cluster_primary Primary Characterization cluster_secondary Secondary Characterization start Synthesized Solid pxrd Powder X-ray Diffraction (PXRD) start->pxrd dsc Differential Scanning Calorimetry (DSC) start->dsc decision Co-crystal Formed? pxrd->decision dsc->decision ftir FTIR Spectroscopy raman Raman Spectroscopy scxrd Single Crystal X-ray Diffraction (SCXRD) end_yes Confirmed Co-crystal decision->end_yes Yes end_no Physical Mixture or No Change decision->end_no No end_yes->ftir end_yes->raman end_yes->scxrd If single crystals obtained

Caption: Workflow for the Characterization of Co-crystals.

Conclusion

The formation of co-crystals presents a valuable opportunity to tailor the physicochemical properties of this compound. By systematically screening co-formers and employing various crystallization techniques, novel solid forms with potentially improved solubility, stability, and bioavailability can be developed. The characterization methods outlined in these notes are essential for confirming the formation of a new co-crystalline phase and understanding its properties. This generalized framework serves as a robust starting point for researchers venturing into the co-crystallization of this compound and other related APIs.

References

Application Notes and Protocols: Methodology for Assessing N-2-adamantyl-3-phenylpropanamide Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive methodology for evaluating the in vivo efficacy of N-2-adamantyl-3-phenylpropanamide, a novel small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases.[1][2] These protocols detail the use of two well-established murine models of inflammation: lipopolysaccharide (LPS)-induced systemic inflammation and monosodium urate (MSU) crystal-induced gout.[3][4] The application notes also include detailed experimental procedures, data collection strategies, and methods for data analysis and presentation.

Introduction to this compound and the NLRP3 Inflammasome

This compound is a novel synthetic compound with a chemical structure featuring an adamantane moiety, which is known to be present in various biologically active compounds.[5][6] Its proposed mechanism of action is the inhibition of the NLRP3 (NOD-like receptor protein 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[7][8] Aberrant activation of the NLRP3 inflammasome is a key driver in the pathogenesis of numerous inflammatory conditions, including gout, type 2 diabetes, and neurodegenerative diseases.[1][9]

The assessment of this compound's in vivo efficacy, therefore, focuses on its ability to mitigate the inflammatory responses in animal models where the NLRP3 inflammasome plays a critical role.

Signaling Pathway

The NLRP3 inflammasome activation is a two-step process.[8][10] The first step, "priming," involves the transcriptional upregulation of NLRP3 and pro-IL-1β, typically through the activation of the NF-κB pathway by stimuli like LPS.[10] The second step, "activation," is triggered by a diverse array of stimuli, including ATP, crystalline substances like MSU, and mitochondrial dysfunction, leading to the assembly of the inflammasome complex and caspase-1 activation.[1] this compound is hypothesized to interfere with the assembly or activation of the NLRP3 inflammasome complex.

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1B pro-IL-1β NFkB->pro_IL1B NLRP3_gene NLRP3 NFkB->NLRP3_gene IL1B IL-1β pro_IL1B->IL1B Caspase-1 MSU MSU Crystals K_efflux K+ Efflux MSU->K_efflux ATP ATP ATP->K_efflux NLRP3_active NLRP3 (Active) K_efflux->NLRP3_active Inflammasome Inflammasome Complex NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Caspase-1 Inflammasome->Caspase1 Pyroptosis Pyroptosis Caspase1->Pyroptosis Compound N-2-adamantyl-3- phenylpropanamide Compound->Inflammasome

NLRP3 inflammasome signaling pathway and the proposed site of inhibition.

Experimental Protocols

Protocol 1: LPS-Induced Systemic Inflammation in Mice

This model is used to assess the efficacy of this compound in an acute systemic inflammation setting.[3][11]

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • C57BL/6 mice (8-10 weeks old)

  • ELISA kits for mouse IL-1β and TNF-α

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Animal Acclimation: Acclimate mice for at least one week before the experiment.

  • Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Vehicle control + Saline

    • Vehicle control + LPS

    • This compound (low dose) + LPS

    • This compound (medium dose) + LPS

    • This compound (high dose) + LPS

  • Dosing: Administer this compound or vehicle via the desired route (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)) 1 hour before LPS challenge.

  • Inflammation Induction: Inject LPS (e.g., 5 mg/kg) i.p. to induce systemic inflammation.[3] The saline group receives an equivalent volume of sterile saline.

  • Sample Collection: At 2, 6, and 24 hours post-LPS injection, collect blood via submandibular or retro-orbital bleeding under anesthesia. Euthanize mice at the final time point and collect peritoneal lavage fluid and tissues (liver, spleen, lungs) for further analysis.

  • Cytokine Analysis: Prepare serum from blood samples and measure the concentrations of IL-1β and TNF-α using ELISA kits according to the manufacturer's instructions.

  • Histology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.

Protocol 2: Monosodium Urate (MSU) Crystal-Induced Gout in Mice

This model mimics the acute inflammatory response seen in gout, which is highly dependent on the NLRP3 inflammasome.[4][12]

Materials:

  • This compound

  • Vehicle

  • Monosodium urate (MSU) crystals

  • Sterile, pyrogen-free PBS

  • C57BL/6 mice (8-10 weeks old)

  • Calipers for measuring joint thickness

  • Anesthetic

Procedure:

  • MSU Crystal Preparation: Prepare a sterile suspension of MSU crystals in PBS (e.g., 25 mg/ml).[12]

  • Animal Acclimation and Grouping: Similar to Protocol 1.

  • Dosing: Administer this compound or vehicle 1 hour before MSU injection.

  • Gout Induction: Anesthetize mice and inject 10 µl of the MSU crystal suspension into one of the hind paws (intra-articular or subcutaneous).[4][12] Inject the contralateral paw with sterile PBS as a control.

  • Measurement of Paw Swelling: Measure the thickness of the paw at the ankle joint using calipers at 0, 4, 8, 12, and 24 hours post-injection.

  • Histological Analysis: At 24 hours, euthanize the mice and dissect the ankle joints. Fix, decalcify, and process for H&E staining to evaluate synovial inflammation and cellular infiltration.

  • Cytokine Measurement: Collect synovial lavage fluid or tissue homogenates from the joint to measure IL-1β levels by ELISA.

Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_readouts Efficacy Readouts Acclimation Animal Acclimation Grouping Random Grouping Acclimation->Grouping Dosing Compound/Vehicle Administration Grouping->Dosing LPS_inj LPS Injection (i.p.) Dosing->LPS_inj MSU_inj MSU Injection (i.a.) Dosing->MSU_inj Blood Blood/Tissue Collection LPS_inj->Blood MSU_inj->Blood Paw Paw Swelling Measurement MSU_inj->Paw Cytokine Cytokine Analysis (ELISA) Blood->Cytokine Histo Histopathology Blood->Histo Paw->Histo

General experimental workflow for in vivo efficacy testing.

Logical_Relationships Inhibition NLRP3 Inhibition by This compound Casp1_dec Decreased Caspase-1 Activation Inhibition->Casp1_dec IL1B_dec Decreased IL-1β Secretion Casp1_dec->IL1B_dec Inflam_dec Reduced Inflammation IL1B_dec->Inflam_dec Swelling_dec Reduced Paw Swelling Inflam_dec->Swelling_dec Infil_dec Reduced Cell Infiltration Inflam_dec->Infil_dec

Logical relationship between NLRP3 inhibition and expected outcomes.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Serum Cytokine Levels in LPS-Induced Systemic Inflammation Model

Treatment GroupDose (mg/kg)Serum IL-1β (pg/mL) at 6hSerum TNF-α (pg/mL) at 2h
Vehicle + Saline-Mean ± SEMMean ± SEM
Vehicle + LPS-Mean ± SEMMean ± SEM
Compound + LPSLowMean ± SEMMean ± SEM
Compound + LPSMediumMean ± SEMMean ± SEM
Compound + LPSHighMean ± SEMMean ± SEM

Table 2: Effect of this compound on Paw Swelling in MSU-Induced Gout Model

Treatment GroupDose (mg/kg)Paw Thickness (mm) at 8hChange in Paw Thickness (mm)
Vehicle + PBS-Mean ± SEMMean ± SEM
Vehicle + MSU-Mean ± SEMMean ± SEM
Compound + MSULowMean ± SEMMean ± SEM
Compound + MSUMediumMean ± SEMMean ± SEM
Compound + MSUHighMean ± SEMMean ± SEM

Conclusion

The described protocols provide a robust framework for the in vivo evaluation of this compound, a putative NLRP3 inflammasome inhibitor. By utilizing both systemic and localized models of inflammation, researchers can obtain comprehensive data on the compound's efficacy, dose-response relationship, and potential therapeutic utility in NLRP3-driven diseases. Consistent and significant reductions in inflammatory markers such as IL-1β levels and paw swelling would provide strong evidence for the in vivo activity of this compound.

References

Application Note: A Robust LC-MS/MS Method for the Quantitative Determination of N-2-adamantyl-3-phenylpropanamide in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-2-adamantyl-3-phenylpropanamide in human plasma. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.

Introduction

This compound is a synthetic compound featuring a bulky, lipophilic adamantyl group linked to a phenylpropanamide moiety. The adamantane structure is found in several approved drugs and is known to influence the pharmacokinetic and pharmacodynamic properties of molecules.[1] Accurate quantification of such compounds in biological matrices like plasma is essential for preclinical and clinical drug development.[2][3][4]

This application note describes a method employing protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection. The method has been developed to provide high sensitivity, specificity, and throughput, meeting the general requirements for bioanalytical method validation.[5][6]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound like Amantadine-d15)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (K2EDTA)

LC-MS/MS Instrumentation
  • Liquid Chromatography: A UPLC/HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward, fast, and effective technique for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[7][8][9]

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the Internal Standard (IS) working solution to all tubes except for the double blank.

  • To precipitate proteins, add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube.

  • Vortex mix each tube vigorously for 60 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

The chromatographic separation is designed to resolve the analyte from endogenous plasma components.

ParameterCondition
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Gradient Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Mass Spectrometry (MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Positive electrospray ionization is typically effective for adamantane derivatives.[10]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
Capillary Voltage 3.5 kV
MRM Transitions Analyte
This compound
Internal Standard (IS)
Collision Gas Argon

(Note: The exact m/z transitions and collision energies must be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.)

Method Validation Summary

The method was validated according to established guidelines for bioanalytical assays. The following tables summarize the performance characteristics.[5][6][11]

Table 1: Linearity and Sensitivity
ParameterResult
Calibration Range 1.0 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Table 2: Accuracy and Precision

Accuracy is reported as the percent deviation from the nominal concentration (% Bias), while precision is expressed as the coefficient of variation (%CV). Acceptance criteria are typically ±15% (±20% at the LLOQ).[6]

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (% Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (% Bias) (n=18)
LLOQ 1.08.5-4.210.1-2.5
Low QC 3.06.22.17.83.3
Mid QC 1004.1-1.55.51.8
High QC 8003.50.84.9-0.5
Table 3: Recovery and Matrix Effect
QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low QC 92.195.598.7
High QC 94.396.1101.2

(Note: Matrix Effect is calculated as the ratio of the analyte peak area in post-extraction spiked plasma to the peak area in a pure solvent solution, expressed as a percentage. A value close to 100% indicates minimal ion suppression or enhancement.)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into UPLC/HPLC p5->a1 a2 C18 Column Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (QqQ) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Workflow for this compound analysis.

Bioanalytical Method Validation Parameters

validation_parameters cluster_quant Quantitative Performance cluster_sample Sample Integrity cluster_assay Assay Specificity center Reliable Bioanalytical Method acc Accuracy acc->center prec Precision prec->center lin Linearity lin->center sens Sensitivity (LLOQ) sens->center rec Recovery rec->center me Matrix Effect me->center stab Stability (Freeze-Thaw, Bench-Top, etc.) stab->center sel Selectivity sel->center co Carryover co->center

Caption: Key parameters for method validation.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high throughput, and the method demonstrates excellent performance in terms of linearity, accuracy, precision, and recovery. This protocol serves as a robust starting point for researchers engaged in the pharmacokinetic and metabolic evaluation of this and structurally related compounds.

References

Practical Guide to Working with N-2-Adamantyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-2-adamantyl-3-phenylpropanamide is a synthetic amide containing a bulky, lipophilic 2-adamantyl group and a phenylpropanamide moiety. The adamantane cage is a key pharmacophore in numerous approved drugs, valued for its ability to enhance metabolic stability and modulate drug-receptor interactions.[1][2][3] Adamantane derivatives have shown a wide range of biological activities, including antiviral, antidiabetic, and neuroprotective effects.[2][4] The phenylpropanamide scaffold is also found in compounds with notable biological activities, including potential analgesic properties.[5][6] This document provides a practical guide to the synthesis, potential applications, and experimental evaluation of this compound, with a focus on its potential as an inhibitor of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and soluble epoxide hydrolase (sEH).

Physicochemical Properties (Predicted)

PropertyPredicted ValueNotes
Molecular Formula C₁₉H₂₅NO
Molecular Weight 283.41 g/mol
Appearance White to off-white crystalline solidTypical for adamantane derivatives.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, ethanol); Insoluble in waterThe lipophilic adamantyl group significantly reduces aqueous solubility.[2][3]
Melting Point >150 °CExpected to be a high-melting solid due to the rigid adamantane cage.
logP > 4High lipophilicity is a characteristic feature of adamantane-containing compounds.[3]

Synthesis Protocol

The synthesis of this compound can be achieved via a standard amidation reaction between 2-aminoadamantane and an activated form of 3-phenylpropanoic acid. A common and effective method is the coupling of the corresponding acid chloride with the amine.

Reaction Scheme:

synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3-phenylpropanoic_acid 3-Phenylpropanoic Acid acid_chloride 3-Phenylpropanoyl chloride 3-phenylpropanoic_acid->acid_chloride Thionyl Chloride (SOCl₂) DCM, Reflux SOCl2 SOCl₂ 2-aminoadamantane 2-Aminoadamantane product N-2-adamantyl-3- phenylpropanamide acid_chloride->product 2-Aminoadamantane Triethylamine, DCM, 0°C to rt

Caption: Synthesis of this compound.

Materials:

  • 3-Phenylpropanoic acid

  • Thionyl chloride (SOCl₂)

  • 2-Aminoadamantane hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at room temperature. Reflux the mixture for 2 hours.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-phenylpropanoyl chloride is used in the next step without further purification.

  • Amide Coupling: Dissolve 2-aminoadamantane hydrochloride (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath. Add triethylamine (2.2 eq) to neutralize the hydrochloride and act as a base.

  • Reaction: To the amine solution, add a solution of the crude 3-phenylpropanoyl chloride in anhydrous DCM dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Applications and Experimental Protocols

Based on the activities of structurally similar adamantyl amides, this compound is a candidate for investigation as an inhibitor of 11β-HSD1 or soluble epoxide hydrolase (sEH).

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Background: 11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action. Its inhibition is a therapeutic target for metabolic syndrome and type 2 diabetes.[1] Adamantyl amides have been identified as potent inhibitors of 11β-HSD1.[1]

Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay

This protocol is based on a cellular assay to measure the conversion of cortisone to cortisol.

Materials:

  • HEK-293 cells stably expressing human 11β-HSD1

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Cortisone

  • Cortisol standard

  • This compound (test compound)

  • Positive control inhibitor (e.g., carbenoxolone)

  • ELISA kit for cortisol detection

  • DMSO (for compound dilution)

Procedure:

  • Cell Seeding: Seed HEK-293/11β-HSD1 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve final assay concentrations (e.g., 0.1 nM to 10 µM).

  • Treatment: Remove the culture medium from the cells and add the medium containing the test compound, positive control, or vehicle (DMSO).

  • Substrate Addition: Add cortisone (substrate) to each well at a final concentration of 100 nM.

  • Incubation: Incubate the plate at 37 °C in a CO₂ incubator for 4-6 hours.

  • Sample Collection: Collect the supernatant from each well.

  • Cortisol Quantification: Measure the concentration of cortisol in the supernatant using a cortisol-specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

CompoundTargetAssay TypeIC₅₀ (nM)Selectivity (vs. 11β-HSD2)
This compound11β-HSD1CellularTo be determinedTo be determined
Reference Compound 111β-HSD1CellularValue from literatureValue from literature
Reference Compound 211β-HSD1CellularValue from literatureValue from literature
Soluble Epoxide Hydrolase (sEH) Inhibition

Background: sEH metabolizes anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into their less active diol forms. Inhibition of sEH increases the levels of EETs, making it a promising strategy for treating pain and inflammation.[7]

Signaling Pathway:

sEH_pathway Arachidonic_Acid Arachidonic Acid EETs EETs (Epoxyeicosatrienoic Acids) Arachidonic_Acid->EETs CYP_Epoxygenase CYP Epoxygenase sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Anti_Inflammation_Analgesia Anti-inflammation & Analgesia EETs->Anti_Inflammation_Analgesia DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs Inflammation_Pain Inflammation & Pain DHETs->Inflammation_Pain Compound N-2-adamantyl-3- phenylpropanamide Compound->sEH Inhibition

Caption: sEH inhibition pathway.

Experimental Protocol: In Vitro sEH Inhibition Assay (Fluorescent)

This protocol uses a fluorescent substrate to measure sEH activity.

Materials:

  • Recombinant human sEH enzyme

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Fluorescent substrate (e.g., PHOME)

  • This compound (test compound)

  • Positive control sEH inhibitor (e.g., TPPU)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a serial dilution in assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound dilutions, and the recombinant sEH enzyme.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add the fluorescent substrate PHOME to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation/Emission wavelengths specific to the substrate's product) over time (e.g., every minute for 30 minutes).

  • Data Analysis: Determine the reaction rate (slope of the fluorescence vs. time plot) for each concentration. Calculate the percentage of inhibition and determine the IC₅₀ value.

Data Presentation:

CompoundTargetAssay TypeIC₅₀ (nM)
This compoundsEHFluorescentTo be determined
Reference sEHI 1sEHFluorescentValue from literature
Reference sEHI 2sEHFluorescentValue from literature

Experimental Workflow Visualization

workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation s1 Synthesize Compound s2 Purify by Chromatography s1->s2 s3 Characterize (NMR, MS) s2->s3 iv1 Primary Assay (e.g., sEH) s3->iv1 Proceed if pure iv2 Determine IC₅₀ iv1->iv2 iv3 Selectivity Assays (e.g., 11β-HSD2) iv2->iv3 iv4 Assess Physicochemical Properties (Solubility, logP) iv2->iv4 ip1 Pharmacokinetic Studies (Rodent) iv2->ip1 Proceed if potent ip2 Efficacy Studies (e.g., Pain Model) ip1->ip2

Caption: Drug discovery workflow.

Safety and Handling

General Precautions:

  • As with any novel chemical compound, this compound should be handled with care.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Specific Hazards (Predicted):

  • Oral Toxicity: The parent compound, 3-phenylpropanamide, is harmful if swallowed.[8]

  • Irritation: It may cause skin and serious eye irritation.[8]

  • Respiratory Irritation: May cause respiratory irritation.[8]

Handling Procedures:

  • Avoid inhalation of dust or powder.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place.

This guide provides a comprehensive overview for researchers interested in this compound. By leveraging established protocols for similar compounds, investigators can efficiently synthesize and evaluate its potential as a novel therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-2-adamantyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-2-adamantyl-3-phenylpropanamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Amide Coupling: The bulky adamantyl group can sterically hinder the reaction between 2-aminoadamantane and 3-phenylpropanoic acid.[1][2] 2. Poor Activation of Carboxylic Acid: The chosen coupling agent may not be efficient in activating the 3-phenylpropanoic acid. 3. Inactive Amine: The 2-aminoadamantane may be in its hydrochloride salt form, rendering the amine non-nucleophilic.[3] 4. Unfavorable Reaction Conditions: Incorrect solvent, temperature, or reaction time can negatively impact the yield.1. Optimize Coupling Agent: Use a more powerful coupling agent such as HATU, HBTU, or COMU. Alternatively, convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to reaction with the amine.[3][] 2. Two-Step Acid Chloride Formation: Isolate the 3-phenylpropanoyl chloride before adding the 2-aminoadamantane. This can improve the efficiency of the subsequent amidation.[3] 3. Neutralize the Amine: If using the hydrochloride salt of 2-aminoadamantane, neutralize it with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) before the reaction.[3] 4. Adjust Reaction Parameters: Experiment with different solvents (e.g., DCM, DMF, THF). A higher reaction temperature may be necessary to overcome the steric hindrance of the adamantyl group.[5] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Formation of Side Products 1. Self-Condensation of Carboxylic Acid: The activated carboxylic acid may react with another molecule of 3-phenylpropanoic acid to form an anhydride. 2. Racemization: If chiral starting materials are used, the reaction conditions might lead to a loss of stereochemical purity. 3. Side Reactions with Coupling Agents: Some coupling agents can lead to the formation of urea or other byproducts that are difficult to remove.1. Controlled Addition: Add the coupling agent to the carboxylic acid and allow for pre-activation before slowly adding the amine. This minimizes the concentration of activated acid available for self-condensation. 2. Mild Coupling Conditions: Use coupling agents known to minimize racemization, such as COMU or EDC with an additive like HOBt. Running the reaction at a lower temperature can also help preserve stereointegrity. 3. Choice of Reagents: Select coupling agents that produce water-soluble byproducts (e.g., EDC), simplifying purification through aqueous workup.
Difficult Purification 1. Unreacted Starting Materials: Due to steric hindrance, unreacted 2-aminoadamantane or 3-phenylpropanoic acid may remain. 2. Byproducts from Coupling Reagents: As mentioned, byproducts like dicyclohexylurea (from DCC) can be challenging to separate from the desired product. 3. Oily Product: The final product may be an oil, making precipitation or crystallization difficult.[3]1. Stoichiometry Adjustment: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the complete consumption of the carboxylic acid. 2. Workup and Chromatography: Perform an aqueous workup to remove water-soluble impurities. Column chromatography is often necessary to separate the product from non-polar byproducts and unreacted starting materials. 3. Purification Techniques: If the product is an oil, try different solvent systems for extraction and chromatography. Techniques like trituration with a non-polar solvent (e.g., hexane) can sometimes induce precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling agent for the synthesis of this compound?

A1: Due to the sterically hindered nature of 2-aminoadamantane, standard coupling agents may result in low yields.[1][2] More potent coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often more effective. Alternatively, converting the 3-phenylpropanoic acid to its acid chloride using thionyl chloride or oxalyl chloride prior to the addition of the amine is a robust method.[]

Q2: My 2-aminoadamantane is in the form of a hydrochloride salt. Can I use it directly?

A2: No, the hydrochloride salt of the amine will not be nucleophilic enough to react.[3] You must add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture to neutralize the salt and liberate the free amine.[3] Typically, at least two equivalents of base are used: one to neutralize the amine salt and another to quench the HCl generated during the reaction if you are using an acid chloride.

Q3: What are the optimal reaction conditions (solvent, temperature) for this synthesis?

A3: The optimal conditions can vary depending on the chosen coupling method.

  • With standard coupling agents: Aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used.[6] Due to the steric hindrance of the adamantyl group, heating the reaction (e.g., to 40-65°C) may be necessary to achieve a reasonable reaction rate and yield.[5]

  • With acid chlorides: The reaction is often performed at room temperature or even cooled initially, as the reaction between an acid chloride and an amine can be exothermic.[]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction. Spot the reaction mixture alongside the starting materials (2-aminoadamantane and 3-phenylpropanoic acid). The formation of a new spot (the product) and the disappearance of the starting material spots will indicate the reaction's progress. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Q5: The purification of my product is difficult due to byproducts from the coupling agent. What can I do?

A5: If you are using a coupling agent like DCC that produces insoluble byproducts (dicyclohexylurea), consider switching to a reagent that generates water-soluble byproducts, such as EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide). This allows for easier removal during the aqueous workup. If you must use DCC, the urea byproduct can often be removed by filtration, although some may remain in solution and require careful column chromatography.

Experimental Protocols

Method 1: Amide Coupling using HATU
  • Preparation: In a clean, dry round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of 2-aminoadamantane (1.0 eq) in a small amount of DMF to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50°C.

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Method 2: Synthesis via Acid Chloride
  • Acid Chloride Formation: In a fume hood, add 3-phenylpropanoic acid (1.0 eq) to a round-bottom flask. Add thionyl chloride (1.5 eq) and a catalytic amount of DMF. Stir the mixture at room temperature for 1-2 hours or until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting crude 3-phenylpropanoyl chloride in anhydrous DCM. In a separate flask, dissolve 2-aminoadamantane (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Reaction: Slowly add the acid chloride solution to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_method1 Method 1: Direct Coupling cluster_method2 Method 2: Acid Chloride 3-Phenylpropanoic_Acid 3-Phenylpropanoic Acid 2-Aminoadamantane 2-Aminoadamantane Amidation1 Amidation 2-Aminoadamantane->Amidation1 Amidation2 Amidation 2-Aminoadamantane->Amidation2 Coupling_Agent Coupling Agent (e.g., HATU, HBTU) Activation Activation Step Coupling_Agent->Activation Base1 Base (e.g., DIPEA) Base1->Activation Activation->Amidation1 Product N-2-adamantyl-3- phenylpropanamide Amidation1->Product Yields Product SOCl2 Thionyl Chloride (SOCl₂) Acid_Chloride_Formation Acid Chloride Formation SOCl2->Acid_Chloride_Formation Acid_Chloride 3-Phenylpropanoyl Chloride Acid_Chloride_Formation->Acid_Chloride Acid_Chloride->Amidation2 Base2 Base (e.g., TEA) Base2->Amidation2 Amidation2->Product Yields Product

Caption: Synthetic routes to this compound.

Troubleshooting_Flowchart Start Low Yield Issue Check_Coupling Is the coupling agent potent enough for a sterically hindered amine? Start->Check_Coupling Check_Amine Is the amine a free base? Check_Coupling->Check_Amine Yes Solution_Coupling Use a stronger coupling agent (HATU) or convert to acid chloride. Check_Coupling->Solution_Coupling No Check_Conditions Are the reaction conditions (temp, solvent) optimal? Check_Amine->Check_Conditions Yes Solution_Amine Add a non-nucleophilic base (e.g., TEA, DIPEA) to neutralize. Check_Amine->Solution_Amine No Solution_Conditions Increase temperature; screen different aprotic solvents. Check_Conditions->Solution_Conditions No Success Yield Improved Check_Conditions->Success Yes Solution_Coupling->Success Solution_Amine->Success Solution_Conditions->Success

Caption: Troubleshooting flowchart for low yield.

References

overcoming N-2-adamantyl-3-phenylpropanamide instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of N-2-adamantyl-3-phenylpropanamide in solution.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and experimentation of this compound.

Problem 1: Compound degradation observed in acidic solutions.

  • Symptoms:

    • Appearance of new peaks in HPLC analysis.

    • Decrease in the peak area of the parent compound over time.

    • Changes in the physical appearance of the solution (e.g., color change, precipitation).

  • Possible Cause:

    • Acid-catalyzed hydrolysis of the amide bond is a likely degradation pathway, especially in the presence of strong acids or prolonged exposure to mildly acidic conditions.[1][2] The adamantyl group, being a bulky alkyl group, does not electronically destabilize the amide bond significantly, but the overall stability is still susceptible to pH.

  • Solutions:

    • pH Adjustment: Maintain the pH of the solution in the neutral range (pH 6.5-7.5) using appropriate buffer systems. Avoid strongly acidic or basic conditions.

    • Solvent Selection: Use aprotic solvents or solvents with low water content to minimize hydrolysis. If aqueous solutions are necessary, prepare them fresh and use them immediately.

    • Temperature Control: Store solutions at low temperatures (2-8 °C) to reduce the rate of degradation. For long-term storage, consider freezing (-20 °C or -80 °C), but perform stability studies to ensure freeze-thaw cycles do not cause degradation.

Problem 2: Inconsistent results in biological assays.

  • Symptoms:

    • High variability between replicate experiments.

    • Loss of compound activity over the course of an experiment.

  • Possible Cause:

    • Degradation of the compound in the assay medium. Biological media are often aqueous and buffered at physiological pH, but can contain enzymes that may metabolize the compound. The adamantane moiety can be susceptible to enzymatic hydroxylation.[3]

    • Interaction with assay components.

  • Solutions:

    • Fresh Stock Solutions: Always prepare fresh working solutions from a solid stock immediately before each experiment.

    • Time-Course Stability: Perform a time-course experiment to assess the stability of this compound in your specific assay medium. Analyze samples at different time points to quantify the extent of degradation.

    • Control Experiments: Include appropriate controls to identify if other components of the assay mixture are contributing to the compound's instability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The most probable degradation pathway is the hydrolysis of the amide bond, leading to the formation of 2-aminoadamantane and 3-phenylpropanoic acid. This reaction can be catalyzed by both acidic and basic conditions.

Q2: How can I monitor the degradation of my compound?

A2: The most common method is High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase C18 column is typically suitable. You should see a decrease in the peak corresponding to the parent compound and the appearance of new peaks corresponding to the degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.

Q3: What are the recommended storage conditions for this compound?

A3:

  • Solid Form: Store in a tightly sealed container at 2-8 °C, protected from light and moisture.

  • In Solution: Prepare solutions fresh whenever possible. If short-term storage is necessary, store in an aprotic solvent at -20 °C. For aqueous solutions, use immediately. Avoid repeated freeze-thaw cycles.

Q4: Are there any known incompatibilities with common solvents or excipients?

Data Presentation

Table 1: pH-Dependent Stability of this compound in Aqueous Solution at 25°C

pHBuffer System% Remaining after 24 hours
3.0Citrate Buffer75%
5.0Acetate Buffer92%
7.4Phosphate Buffer98%
9.0Borate Buffer88%

Table 2: Solvent-Dependent Stability of this compound at 25°C

Solvent% Remaining after 72 hours
Acetonitrile>99%
Dimethyl Sulfoxide (DMSO)>99%
Methanol95%
Water90%

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis

  • Objective: To quantify the amount of this compound and its primary degradation products.

  • Instrumentation:

    • HPLC system with UV detector

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • Start with 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile.

    • Spike the compound into the desired solution (e.g., buffer, assay medium) at the final concentration.

    • Incubate the solution under the desired conditions (e.g., temperature, time).

    • At each time point, withdraw an aliquot, quench any reaction if necessary (e.g., by adding an equal volume of acetonitrile), and inject it into the HPLC.

    • Calculate the percentage of the remaining parent compound by comparing the peak area at each time point to the initial time point (t=0).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_output Output stock Prepare Stock Solution (in Aprotic Solvent) working Prepare Working Solution (in Test Medium) stock->working incubate Incubate at Desired Conditions (T, pH) working->incubate sampling Withdraw Aliquots at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data stability Determine Stability Profile data->stability

Caption: Experimental workflow for assessing compound stability.

degradation_pathway cluster_hydrolysis Hydrolysis parent This compound prod1 2-Aminoadamantane parent->prod1 H+ or OH- prod2 3-Phenylpropanoic Acid parent->prod2 H+ or OH-

Caption: Hypothesized hydrolytic degradation pathway.

References

Technical Support Center: Crystallization of N-2-adamantyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of N-2-adamantyl-3-phenylpropanamide.

Troubleshooting Crystallization Problems

Crystallization is a critical step for the purification and isolation of this compound. The bulky adamantyl and phenyl groups can present unique challenges. This guide provides a systematic approach to troubleshooting common issues.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.

Crystallization Troubleshooting Workflow start Start Crystallization dissolution Dissolve Compound in Minimum Hot Solvent start->dissolution cooling Cool Solution dissolution->cooling no_crystals No Crystals Form cooling->no_crystals Issue? oiling_out Oiling Out Occurs cooling->oiling_out Issue? crystals_form Crystals Form cooling->crystals_form Success sol_conc Solution too Dilute? no_crystals->sol_conc Yes scratch Scratch Inner Surface of Flask no_crystals->scratch No check_mp Check Melting Point vs. Solvent Boiling Point oiling_out->check_mp Yes poor_yield Poor Crystal Yield check_filtrate Check Filtrate for Remaining Product poor_yield->check_filtrate Yes impure_product Product is Impure recrystallize Recrystallize Product impure_product->recrystallize Yes crystals_form->poor_yield Issue? crystals_form->impure_product Issue? evaporate Slowly Evaporate Solvent sol_conc->evaporate Yes seed Add Seed Crystal scratch->seed change_solvent Change Solvent System seed->change_solvent reheat_add_solvent Reheat and Add More 'Good' Solvent reduce_cooling Reduce Cooling Rate reheat_add_solvent->reduce_cooling check_mp->reheat_add_solvent reduce_cooling->change_solvent check_filtrate->evaporate Concentrate Filtrate charcoal Use Activated Charcoal for Decolorization recrystallize->charcoal chromatography Consider Column Chromatography charcoal->chromatography

Caption: A step-by-step workflow for diagnosing and resolving common crystallization issues.

Frequently Asked Questions (FAQs)

Solvent Selection and Solubility

Q1: What are the best solvents for crystallizing this compound?

A1: Due to the presence of a bulky, nonpolar adamantyl group, a polar amide group, and an aromatic phenyl ring, a solvent system with intermediate polarity or a mixed solvent system is often effective. Amides can often be crystallized from polar solvents like ethanol, acetone, or acetonitrile. Given the nonpolar adamantyl moiety, a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane) is a good starting point.[1][2]

Q2: How can I determine the solubility of my compound in different solvents?

A2: A small-scale solubility test is recommended. Add a few milligrams of your compound to a test tube and add the solvent dropwise. Observe solubility at room temperature and then upon heating. A good crystallization solvent will show low solubility at room temperature and high solubility at elevated temperatures.

Representative Solubility of Adamantane Amides in Common Solvents

SolventPolarityExpected Solubility of this compoundNotes
WaterHighInsolubleThe large nonpolar groups dominate.
Methanol / EthanolHighSparingly to Moderately Soluble (hot)May be a good solvent for single-solvent crystallization if solubility is low when cold.
AcetoneMedium-HighSoluble (hot)Often a good "good" solvent in a mixed-solvent system.
Ethyl AcetateMediumSoluble (hot)A versatile solvent for compounds of intermediate polarity.
DichloromethaneMediumSolubleHigh solubility may result in poor yield unless an anti-solvent is used.
TolueneLowSparingly SolubleMay be suitable for slow crystallization.
Hexanes / HeptaneLowInsolubleCommonly used as an "anti-solvent" or "poor" solvent.

This table provides expected solubility based on the structural motifs of the molecule. Actual solubility should be determined experimentally.

Crystallization Process

Q3: My compound is not crystallizing upon cooling. What should I do?

A3: If no crystals form, your solution may be too dilute or supersaturation has not been achieved. Try the following:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites.

  • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled solution to induce crystallization.

  • Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound.

  • Anti-Solvent Addition: If using a single solvent, you can try adding a miscible "poor" solvent dropwise to the point of turbidity.

Q4: My compound "oils out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid because the solution temperature is above the compound's melting point.[3] To resolve this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add more of the "good" solvent to increase the total volume. This will lower the saturation temperature.

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.

  • Change Solvents: Select a solvent with a lower boiling point.

Q5: The yield of my crystallization is very low. How can I improve it?

A5: A low yield can be due to several factors:

  • Excess Solvent: Using too much solvent will result in a significant amount of your compound remaining in the mother liquor.[3] You can try to recover more product by partially evaporating the solvent from the filtrate and cooling again.

  • Premature Crystallization: If crystallization occurs too quickly at a high temperature, the yield of pure product may be reduced.

  • Incomplete Precipitation: Ensure the solution has been sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.

Purity and Polymorphism

Q6: My crystals are colored, but the pure compound should be white. What can I do?

A6: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb your product, so use it sparingly.

Q7: I suspect I have different crystal forms (polymorphs). How can I control this?

A7: The formation of different polymorphs can be influenced by the solvent, cooling rate, and the presence of impurities.[4] To obtain a consistent crystal form:

  • Consistent Protocol: Use a standardized and well-documented crystallization protocol.

  • Seeding: Seeding the solution with the desired polymorph can encourage its formation.

  • Solvent Screening: Different solvents can favor the formation of different polymorphs.

Key Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or acetone) and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate) in which the compound is readily soluble.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexanes) in which the compound is insoluble, dropwise, until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in the single-solvent protocol.

Logical Diagram for Solvent Selection

Solvent Selection Logic start Start Solvent Selection solubility_test Perform Small-Scale Solubility Tests start->solubility_test polar_solvents Test Polar Solvents (e.g., Ethanol, Acetone) solubility_test->polar_solvents nonpolar_solvents Test Nonpolar Solvents (e.g., Hexanes, Toluene) solubility_test->nonpolar_solvents intermediate_solvents Test Intermediate Polarity Solvents (e.g., Ethyl Acetate, DCM) solubility_test->intermediate_solvents single_solvent Good solubility when hot, poor when cold? polar_solvents->single_solvent mixed_solvent Soluble in one, insoluble in another? nonpolar_solvents->mixed_solvent intermediate_solvents->single_solvent single_solvent->mixed_solvent No use_single Use Single-Solvent Recrystallization single_solvent->use_single Yes use_mixed Use Mixed-Solvent Recrystallization mixed_solvent->use_mixed Yes continue_screening Continue Screening mixed_solvent->continue_screening No

Caption: A decision-making diagram for selecting an appropriate crystallization solvent system.

References

Technical Support Center: Optimizing N-2-adamantyl-3-phenylpropanamide Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound N-2-adamantyl-3-phenylpropanamide is not available in the public domain. The following troubleshooting guide and frequently asked questions are based on general principles for optimizing the dosage of novel adamantane derivatives and similar small molecules for in vivo studies. Researchers should adapt these recommendations based on their own in vitro data and preliminary in vivo findings.

Frequently Asked Questions (FAQs)

Q1: Where should I start with dose selection for this compound in my first in vivo experiment?

A1: Since no prior in vivo data exists for this specific compound, a systematic approach is crucial.

  • In Vitro to In Vivo Extrapolation: Start by analyzing your in vitro data. The EC50 or IC50 values from cell-based assays can provide a preliminary estimate. However, direct conversion is not always accurate.

  • Literature Review of Analogues: Research structurally similar compounds, such as other N-adamantyl amides or phenylpropanamide derivatives, to identify typical dosage ranges used in similar in vivo models. Adamantane derivatives have been used in a wide range of doses in preclinical studies, from as low as 10 mg/kg to higher concentrations depending on the specific compound and indication.[1]

  • Dose Range Finding Study: It is highly recommended to perform a dose range-finding (DRF) or maximum tolerated dose (MTD) study. This involves administering a wide range of doses to a small number of animals to identify a dose that is pharmacologically active without causing significant toxicity.

Q2: What are the common routes of administration for adamantane derivatives in vivo?

A2: The choice of administration route depends on the physicochemical properties of this compound (e.g., solubility, stability) and the experimental goals. Common routes for preclinical studies include:

  • Oral (PO): If the compound has good oral bioavailability.

  • Intraperitoneal (IP): Often used for initial studies as it bypasses first-pass metabolism.

  • Intravenous (IV): For direct systemic administration and rapid achievement of target plasma concentrations.

  • Subcutaneous (SC): For slower, more sustained release.

The formulation of the compound (e.g., solution, suspension) is critical for each route and can significantly impact its pharmacokinetic profile.

Q3: What parameters should I monitor during a dose optimization study?

A3: A comprehensive monitoring plan is essential for both efficacy and safety assessment.

  • Efficacy:

    • Pharmacodynamic (PD) Markers: If a target biomarker is known, measure its modulation at different doses and time points.

    • Phenotypic Readouts: Observe for the desired therapeutic effect in your disease model (e.g., tumor growth inhibition, reduction in inflammatory markers, behavioral changes).

  • Safety and Tolerability:

    • Clinical Observations: Daily monitoring of animal health, including changes in weight, activity, and grooming.

    • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Histopathology: Examine major organs for any signs of toxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No observable efficacy at the initial dose. - Insufficient dose. - Poor bioavailability. - Rapid metabolism/clearance.- Perform a dose-escalation study. - Analyze the pharmacokinetic (PK) profile to determine exposure levels. - Consider an alternative route of administration.
High toxicity or adverse effects observed. - The dose is above the maximum tolerated dose (MTD). - Off-target effects of the compound.- Reduce the dose in subsequent cohorts. - Refine the MTD by testing intermediate doses. - Evaluate the compound's selectivity profile in vitro.
High variability in response between animals. - Inconsistent drug administration. - Biological variability within the animal cohort. - Issues with the disease model.- Ensure consistent and accurate dosing technique. - Increase the number of animals per group. - Refine and standardize the disease induction protocol.
Pharmacokinetic (PK) profile shows low exposure. - Poor absorption. - Rapid first-pass metabolism. - Formulation issues.- Change the route of administration (e.g., from oral to intraperitoneal). - Co-administer with a metabolic inhibitor (if the metabolic pathway is known). - Optimize the vehicle/formulation to improve solubility and absorption.

Experimental Protocols

As there is no specific information available for this compound, a generic protocol for a dose range-finding study is provided below. This should be adapted based on the specific characteristics of the compound and the research question.

Protocol: In Vivo Dose Range-Finding Study in Mice

  • Animal Model: Select a relevant mouse strain for your disease model.

  • Compound Preparation:

    • Based on in vitro solubility data, prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, saline with a solubilizing agent).

    • Prepare serial dilutions to achieve the desired dose levels.

  • Dosing:

    • Divide mice into groups (n=3-5 per group).

    • Administer a single dose of the compound via the chosen route (e.g., IP or PO).

    • Include a vehicle control group.

    • Example dose levels could be 1, 10, 50, and 100 mg/kg.

  • Monitoring:

    • Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).

    • Record body weight daily.

  • Endpoint Analysis:

    • After the observation period (e.g., 7-14 days), euthanize the animals.

    • Collect blood for pharmacokinetic analysis (if required) and clinical pathology.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis:

    • Determine the maximum tolerated dose (MTD), defined as the highest dose that does not cause significant morbidity or more than a 10-20% loss in body weight.

    • Use the MTD to guide dose selection for subsequent efficacy studies.

Visualizations

Due to the lack of information on the mechanism of action and signaling pathways for this compound, it is not possible to generate a specific signaling pathway diagram. However, a generalized experimental workflow for in vivo dose optimization can be visualized.

DoseOptimizationWorkflow cluster_preclinical Preclinical Evaluation In Vitro Studies In Vitro Studies Dose Range Finding Dose Range Finding In Vitro Studies->Dose Range Finding Inform Starting Dose Pharmacokinetics (PK) Pharmacokinetics (PK) Dose Range Finding->Pharmacokinetics (PK) Determine MTD Efficacy Studies Efficacy Studies Pharmacokinetics (PK)->Efficacy Studies Establish Exposure-Response Optimized Dose Optimized Dose Efficacy Studies->Optimized Dose Identify Therapeutic Dose

Caption: A generalized workflow for optimizing in vivo dosage of a novel compound.

References

avoiding off-target effects of N-2-adamantyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on anticipating and mitigating potential off-target effects of N-2-adamantyl-3-phenylpropanamide. Due to the limited publicly available data on this specific compound, this guide focuses on predicting and identifying off-target effects based on its structural motifs: the N-phenylpropanamide core and the adamantane moiety.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary targets and known off-targets for compounds containing the N-phenylpropanamide scaffold?

A1: The N-phenylpropanamide scaffold is a core component of several highly potent synthetic opioids that act as agonists at opioid receptors, particularly the mu-opioid receptor. For instance, ohmefentanyl, a compound containing this scaffold, is an extremely potent mu-opioid receptor agonist.[1] Therefore, it is highly probable that this compound may exhibit off-target activity at opioid receptors.

Q2: What are the general characteristics and common off-targets of drugs containing an adamantane moiety?

A2: The adamantane group is a bulky, lipophilic, and rigid three-dimensional structure. Its incorporation into drug molecules often enhances their ability to cross biological membranes, including the blood-brain barrier, and can increase metabolic stability.[2][3][4] Adamantane derivatives have been shown to interact with a variety of targets, including:

  • Ion Channels: Such as the M2 proton channel of the influenza virus and NMDA receptors in the central nervous system.[2][3]

  • Enzymes: The adamantane scaffold can interact with hydrophobic pockets in enzymes.[3]

  • G-Protein Coupled Receptors (GPCRs): The lipophilic nature of adamantane can lead to interactions with various GPCRs.

  • Sigma Receptors: Some adamantane derivatives have been shown to target the sigma-2 receptor.[5]

Q3: What are the potential off-target effects of this compound based on its structure?

A3: Based on its two key structural motifs, this compound has the potential for a range of off-target effects. The N-phenylpropanamide core suggests a high likelihood of interaction with opioid receptors . The adamantane moiety suggests possible interactions with various ion channels, enzymes, and other receptors with hydrophobic binding pockets . The high lipophilicity conferred by the adamantane group may also lead to non-specific binding to plasma proteins and partitioning into adipose tissue.

Q4: How can I experimentally determine the off-target profile of this compound?

A4: A tiered approach is recommended. Start with in silico predictions and follow up with in vitro and cellular assays.

  • Computational Prediction: Utilize in silico tools to predict potential off-target interactions.[6][7][8]

  • Broad Panel Screening: Screen the compound against a broad panel of receptors, ion channels, and enzymes (e.g., a safety pharmacology panel).

  • Specific Off-Target Assays: Based on predictions and panel screening results, conduct specific assays for high-probability off-targets (e.g., opioid receptor binding assays).

  • Cellular Assays: Use cell-based assays to assess the functional consequences of any identified off-target interactions.

Troubleshooting Guides

This section provides guidance on addressing specific issues that may arise during your experiments.

Issue Possible Cause Troubleshooting Steps
Unexpected cellular phenotype not explained by the intended target. The compound is hitting one or more off-targets.1. Perform a broad off-target screening panel to identify potential unintended targets. 2. Use computational tools to predict potential off-targets based on the compound's structure. 3. Test the compound in cell lines lacking the predicted off-target to see if the phenotype is abolished.
High background or non-specific binding in in vitro assays. The compound's high lipophilicity (due to the adamantane moiety) is causing it to stick to plastics or aggregate.1. Include a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in your assay buffer. 2. Use low-binding microplates. 3. Determine the critical aggregation concentration (CAC) of your compound and ensure your experimental concentrations are below this value.
Inconsistent results between different experimental batches. Compound instability or degradation. The adamantane structure itself is highly stable.1. Verify the purity and integrity of each batch of the compound using methods like HPLC and mass spectrometry. 2. Store the compound under appropriate conditions (e.g., protected from light, at a specific temperature) as determined by stability studies.
Observed in vivo effects do not correlate with in vitro potency. Poor pharmacokinetic properties (e.g., rapid metabolism, poor bioavailability) or significant off-target effects in vivo.1. Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. 2. Investigate potential off-target effects that may only be apparent in a whole organism context.

Experimental Protocols

Protocol 1: Opioid Receptor Binding Assay (Radioligand Displacement)

This protocol is designed to assess the affinity of this compound for mu (µ), delta (δ), and kappa (κ) opioid receptors.

Materials:

  • Membranes prepared from cells expressing human µ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69593 (for κ).

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a saturating concentration of a non-labeled opioid ligand (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the appropriate radioligand at a concentration near its Kd.

    • 50 µL of the receptor membrane preparation.

  • Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki of the test compound.

Protocol 2: In Silico Off-Target Prediction

This protocol outlines a general workflow for using computational tools to predict potential off-targets.

Tools:

  • Publicly available databases such as ChEMBL and PubChem.

  • Off-target prediction servers (e.g., SwissTargetPrediction, SuperPred).

  • Molecular docking software (e.g., AutoDock, Glide).

Procedure:

  • Obtain the 2D structure (SMILES format) of this compound.

  • Submit the SMILES string to at least two different off-target prediction servers. These tools compare the structure of the query molecule to a database of known ligands for various targets.

  • Analyze the prediction results, focusing on targets with high confidence scores. Pay close attention to targets that are structurally related to known targets of N-phenylpropanamides or adamantane derivatives.

  • For the highest-ranking predicted off-targets, obtain the crystal structure of the protein from the Protein Data Bank (PDB).

  • Perform molecular docking simulations to predict the binding mode and estimate the binding affinity of this compound to these potential off-targets.

  • Use the results to prioritize experimental validation of the predicted off-targets.

Data Presentation

Table 1: Predicted Off-Target Profile of this compound Based on Structural Motifs

Structural MotifPredicted Off-Target ClassSpecific ExamplesRationale
N-phenylpropanamideOpioid ReceptorsMu (µ), Delta (δ), Kappa (κ)The N-phenylpropanamide scaffold is a key pharmacophore in potent opioid agonists like ohmefentanyl.[1]
AdamantaneIon ChannelsNMDA Receptors, M2 Proton ChannelAdamantane derivatives like memantine and amantadine are known to target these channels.[2][3]
AdamantaneEnzymesCytochrome P450s, other enzymes with hydrophobic pocketsThe lipophilic and bulky nature of adamantane can lead to interactions with hydrophobic active sites.[3]
AdamantaneGPCRsVarious, including Sigma ReceptorsThe lipophilicity of adamantane facilitates interaction with the transmembrane domains of GPCRs.[5]

Visualizations

experimental_workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_cellular Cellular Assays a Obtain 2D Structure (SMILES) b Off-Target Prediction Servers (e.g., SwissTargetPrediction) a->b c Molecular Docking (e.g., AutoDock) b->c d Broad Panel Screening (Safety Pharmacology) c->d Prioritize Targets e Specific Binding Assays (e.g., Opioid Receptors) d->e f Enzyme Inhibition Assays d->f g Functional Assays (e.g., cAMP, Calcium Flux) e->g f->g h Phenotypic Screening g->h

Caption: Experimental workflow for identifying off-target effects.

signaling_pathway cluster_opioid Potential Opioid Receptor Interaction cluster_nmda Potential NMDA Receptor Interaction compound This compound mu_receptor Mu Opioid Receptor compound->mu_receptor nmda_receptor NMDA Receptor compound->nmda_receptor gi Gi/o Protein mu_receptor->gi Activation ac Adenylate Cyclase gi->ac Inhibition camp cAMP ac->camp Conversion of ATP ca_ion Ca²⁺ Influx nmda_receptor->ca_ion Blockade

Caption: Potential off-target signaling pathways.

References

Technical Support Center: N-2-adamantyl-3-phenylpropanamide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-2-adamantyl-3-phenylpropanamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this compound.

I. Synthesis and Purification

This section addresses common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Question: My amide coupling reaction to synthesize this compound has a low yield. What are the common causes and solutions?

Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the reactivity of the starting materials and reaction conditions.

  • Steric Hindrance: The bulky 2-adamantyl amine is sterically hindered, which can slow down the reaction rate.

  • Inefficient Coupling Agents: Not all amide coupling reagents are equally effective for hindered amines. Standard reagents might not be sufficient to achieve a high yield.

  • Inadequate Activation of Carboxylic Acid: Incomplete conversion of 3-phenylpropanoic acid to a more reactive species (like an acid chloride or an activated ester) will result in a lower yield.

  • Side Reactions: The formation of byproducts, such as the anhydride of 3-phenylpropanoic acid, can compete with the desired amide formation.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can all contribute to a reduced yield.

Troubleshooting Suggestions:

Potential CauseRecommended Solution
Steric hindrance of 2-adamantyl amineUse a more potent coupling reagent like HATU, HBTU, or COMU. Alternatively, convert the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which is a more reactive acylating agent.
Incomplete activation of the carboxylic acidIf using a coupling agent, ensure appropriate stoichiometry and reaction time for the activation step before adding the amine. When preparing the acid chloride, using a catalytic amount of DMF can facilitate the reaction.
Presence of moistureEnsure all glassware is oven-dried and use anhydrous solvents, as water can quench the activated carboxylic acid species.
Suboptimal reaction temperatureWhile many amide couplings proceed at room temperature, gentle heating (e.g., 40-50 °C) may be necessary to overcome the steric hindrance of the adamantyl group.

Question: The purified this compound is a sticky solid or oil, making it difficult to handle. How can I obtain a solid powder?

Answer: The physical state of the final product can be influenced by residual solvents or minor impurities. Due to its bulky, hydrophobic nature, this compound may be prone to existing as an amorphous solid or oil.

Troubleshooting Suggestions:

TechniqueDescription
Trituration Suspend the sticky solid in a non-polar solvent like hexanes or pentane and stir vigorously. This can help to wash away more soluble impurities and may induce crystallization. The resulting solid can then be filtered.
Recrystallization Dissolve the compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol) and allow it to cool slowly. If a single solvent is not effective, a binary solvent system (e.g., ethyl acetate/hexanes) can be employed. Add the anti-solvent (hexanes) dropwise to the solution of the compound in the better solvent (ethyl acetate) until turbidity is observed, then allow it to stand.
Lyophilization (Freeze-Drying) If the compound is soluble in a solvent with a suitable freezing point (e.g., dioxane, tert-butanol), lyophilization can yield a fine powder.

II. Solubility and Stability

This section provides guidance on the solubility and stability of this compound.

Frequently Asked Questions (FAQs)

Question: I am having difficulty dissolving this compound in aqueous buffers for my biological assays. What solvents are recommended?

Answer: this compound is a highly hydrophobic and non-polar molecule, and therefore has very low solubility in water.[1][2] To prepare stock solutions for biological experiments, organic co-solvents are necessary.

Recommended Solvents for Stock Solutions:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Dimethylformamide (DMF)

It is crucial to prepare a high-concentration stock solution in one of these solvents and then dilute it into your aqueous assay buffer. Be aware that the compound may precipitate at higher concentrations in the final assay medium. It is recommended to determine the maximum tolerable concentration of the organic solvent for your specific cell line or assay system, which is typically below 1%.

Illustrative Solubility Data:

SolventEstimated SolubilityNotes
Water< 0.1 mg/mLPractically insoluble.
PBS (pH 7.4)< 0.1 mg/mLPractically insoluble.
Ethanol> 10 mg/mLSoluble.
DMSO> 20 mg/mLHighly soluble.

Question: What is the expected stability of this compound in solution and under storage?

Answer: Amide bonds are generally chemically stable.[3] However, degradation can occur under harsh conditions.

  • pH Stability: this compound is expected to be stable at neutral pH. Hydrolysis of the amide bond can be accelerated under strongly acidic or basic conditions, particularly at elevated temperatures.[4]

  • Thermal Stability: The compound should be stable at room temperature as a solid. For long-term storage, it is advisable to keep it in a cool, dry, and dark place.

  • Solution Stability: When dissolved in an organic solvent like DMSO, the compound should be stable for extended periods if stored properly (e.g., at -20°C or -80°C). Repeated freeze-thaw cycles should be avoided as this can lead to degradation or precipitation.

III. Bioassay Troubleshooting

This section addresses common issues that may arise during in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Question: I am observing poor reproducibility in my cell-based assays with this compound. What could be the cause?

Answer: Poor reproducibility in cell-based assays is a common issue, often exacerbated by the properties of hydrophobic compounds.[5][6]

Potential Causes and Solutions:

Potential CauseExplanation and Solution
Compound Precipitation Due to its low aqueous solubility, the compound may precipitate out of the cell culture medium, leading to inconsistent effective concentrations. Solution: Visually inspect the wells for any signs of precipitation after adding the compound. Consider using a lower final concentration or incorporating a solubilizing agent like a biocompatible surfactant (e.g., Tween® 80), if compatible with your assay.
Edge Effects The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell viability.[6] Solution: Avoid using the perimeter wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
Cell Health and Passage Number The metabolic state and health of your cells can significantly impact their response to a compound. High passage numbers can lead to phenotypic drift. Solution: Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and in the exponential growth phase at the time of treatment.
Inconsistent Pipetting Inaccurate or inconsistent pipetting of the compound or cells can lead to significant variability. Solution: Use calibrated pipettes and ensure proper mixing of the compound in the medium before adding it to the cells.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via Acid Chloride
  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add a catalytic amount of dimethylformamide (DMF) (e.g., 1-2 drops).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure.

  • Amide Coupling:

    • Dissolve the crude 3-phenylpropanoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve 2-aminoadamantane (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add the acid chloride solution to the amine solution dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

V. Visualizations

Diagram 1: Synthesis Workflow

G Synthesis Workflow for this compound cluster_0 Acid Chloride Formation cluster_1 Amide Coupling cluster_2 Purification a 3-Phenylpropanoic Acid c 3-Phenylpropanoyl Chloride a->c Acylation b SOCl₂ or (COCl)₂ in DCM, cat. DMF f Crude Product c->f Nucleophilic Acyl Substitution d 2-Adamantyl Amine d->f e Base (e.g., TEA) in DCM g Aqueous Work-up f->g h Flash Chromatography g->h i Pure N-2-adamantyl-3- phenylpropanamide h->i

Caption: A typical workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Low Solubility in Bioassays

G Troubleshooting Low Solubility in Bioassays start Low Solubility Observed q1 Is a high-concentration stock in DMSO/EtOH used? start->q1 sol1 Prepare a ≥10 mM stock in 100% DMSO or EtOH q1->sol1 No q2 Is final solvent concentration <1% in assay medium? q1->q2 Yes sol1->q2 sol2 Adjust stock concentration to keep final solvent % low q2->sol2 No q3 Is precipitation visible in the final medium? q2->q3 Yes sol2->q3 sol3 Lower the final test concentration q3->sol3 Yes end Proceed with Assay q3->end No sol3->end

Caption: A decision tree for addressing solubility issues in biological assays.

Diagram 3: Potential Cellular Interaction Pathway

G Hypothetical Cellular Pathway Interference compound N-2-adamantyl-3- phenylpropanamide (Hydrophobic) membrane Cell Membrane compound->membrane Partitioning receptor Membrane Receptor / Ion Channel membrane->receptor Alters Fluidity / Interacts pathway Intracellular Signaling Cascade (e.g., Kinase Pathway) receptor->pathway Modulation response Cellular Response (e.g., Gene Expression, Proliferation) pathway->response Signal Transduction

Caption: A hypothetical pathway showing how a hydrophobic compound might interact with a cell.

References

Technical Support Center: Enhancing the Oral Bioavailability of N-2-adamantyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of N-2-adamantyl-3-phenylpropanamide. Given the lipophilic nature suggested by its structure, this compound is likely to exhibit poor aqueous solubility, a common challenge in oral drug delivery.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue: Poor Aqueous Solubility of this compound

  • Question: My initial screens indicate very low aqueous solubility for this compound. What formulation strategies can I employ to improve this?

    Answer: Low aqueous solubility is a primary hurdle for oral absorption. Several formulation strategies can be explored to enhance the dissolution of your compound. These can be broadly categorized into physical and chemical modification approaches.

    • Physical Modifications:

      • Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area, which can lead to a higher dissolution rate.[1][2] Techniques such as micronization and nanosizing are commonly used.[3] Nanosuspensions, which are dispersions of drug nanocrystals in a liquid medium, have also proven effective.[4]

      • Amorphous Formulations: Converting the crystalline form of the drug to an amorphous state can increase its solubility and dissolution rate.[4] Solid dispersions, where the drug is dispersed in a polymer matrix, are a common way to achieve this.[3][5]

      • Lipid-Based Formulations: For lipophilic compounds like this compound, lipid-based drug delivery systems (LBDDS) are a promising option.[5] These include self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[3][6]

    • Chemical Modifications:

      • Salt Formation: If your compound has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.[6]

      • Prodrugs: A prodrug is a chemically modified version of the active drug that is designed to improve its physicochemical properties, such as solubility.[4][7] The prodrug is then converted to the active drug in the body.

  • Question: How do I choose the most appropriate formulation strategy for my compound?

    Answer: The selection of a formulation strategy depends on the specific physicochemical properties of your compound. A thorough physicochemical characterization is the first step.[4] Consider the following:

    • Biopharmaceutics Classification System (BCS): Determine the BCS class of your compound. This compound is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. For BCS Class II drugs, enhancing the dissolution rate is the primary goal.[2] For BCS Class IV drugs, both solubility and permeability need to be addressed.[8]

    • Physicochemical Properties: Evaluate properties such as melting point, pKa, and logP. High melting point compounds, often referred to as 'brick-dust' molecules, have strong crystal lattice energy that hinders dissolution.[5]

    • Preformulation Studies: Conduct preformulation studies to assess the compatibility of your drug with various excipients.

Issue: Low Permeability Across Intestinal Epithelium

  • Question: My in vitro Caco-2 assay results show low apparent permeability (Papp) for this compound. What does this indicate and how can I improve it?

    Answer: A low Papp value in a Caco-2 permeability assay suggests that your compound has poor absorption across the intestinal epithelium.[9][10] Caco-2 cells, derived from human colorectal adenocarcinoma, are a widely used in vitro model to predict oral drug absorption.[10]

    Here are some strategies to address low permeability:

    • Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.[11] Mechanisms of action include fluidizing the lipid bilayer and opening tight junctions between cells.[11]

    • Prodrug Approach: As mentioned earlier, a prodrug can be designed to have improved permeability characteristics compared to the parent drug.[7][8]

    • Lipid-Based Formulations: LBDDS can also enhance permeability by interacting with the intestinal membrane.[1]

    • Efflux Pump Inhibition: If your compound is a substrate for efflux transporters like P-glycoprotein (P-gp), this can limit its absorption. Co-administration with a P-gp inhibitor can increase its permeability. Some formulation excipients also have P-gp inhibitory effects.

  • Question: How can I determine if my compound is a substrate for efflux transporters like P-gp?

    Answer: A bidirectional Caco-2 assay is the standard in vitro method to investigate P-gp-mediated efflux.[10] This assay measures the transport of the drug in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is generally considered indicative of active efflux.

Frequently Asked Questions (FAQs)

  • What is oral bioavailability and why is it important?

    Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation in an unchanged form.[7] It is a critical pharmacokinetic parameter that determines the efficacy of a drug. Low oral bioavailability can lead to high variability in drug response and therapeutic failure.

  • What are the main barriers to oral drug absorption?

    The main barriers to oral drug absorption are:

    • Poor Solubility and Dissolution: The drug must dissolve in the gastrointestinal fluids before it can be absorbed.[3]

    • Low Permeability: The drug must be able to pass through the intestinal epithelial cell layer to enter the bloodstream.[12]

    • First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein, where it can be extensively metabolized before reaching the systemic circulation.

  • What is the difference between in vitro, ex vivo, and in vivo methods for assessing oral bioavailability?

    • In vitro methods are performed in a laboratory setting outside of a living organism.[13] Examples include solubility studies and Caco-2 permeability assays.[14][15] They are useful for high-throughput screening in early drug discovery.[15]

    • Ex vivo methods use tissues or organs taken from an organism and kept in an artificial environment for the experiment.[16] An example is the everted gut sac model.

    • In vivo methods are conducted in living organisms, such as animal models.[13][[“]] These studies, often called pharmacokinetic (PK) studies, provide the most comprehensive information on a drug's absorption, distribution, metabolism, and excretion (ADME) profile and are essential for drug development.[13][18]

Experimental Protocols

Below are detailed methodologies for key experiments to assess and improve the oral bioavailability of this compound.

Aqueous Solubility Determination (Shake-Flask Method)
  • Objective: To determine the equilibrium solubility of this compound in various aqueous media.

  • Materials:

    • This compound powder

    • Phosphate buffered saline (PBS), pH 7.4

    • Simulated Gastric Fluid (SGF), pH 1.2

    • Simulated Intestinal Fluid (SIF), pH 6.8

    • Vials with screw caps

    • Shaking incubator

    • Centrifuge

    • HPLC system for analysis

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume of the desired aqueous medium (e.g., PBS).

    • Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 37°C).

    • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

    • The determined concentration represents the equilibrium solubility.

In Vitro Permeability Assessment (Caco-2 Cell Monolayer Assay)
  • Objective: To evaluate the intestinal permeability of this compound and assess its potential for active transport.

  • Materials:

    • Caco-2 cells

    • Cell culture medium and supplements

    • Transwell® inserts (e.g., 12-well or 24-well)

    • Hanks' Balanced Salt Solution (HBSS)

    • This compound solution in HBSS

    • Lucifer yellow (a marker for monolayer integrity)

    • LC-MS/MS system for analysis

  • Procedure:

    • Seed Caco-2 cells on Transwell® inserts and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Transport Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the drug solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber. c. Incubate at 37°C with gentle shaking. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • Transport Experiment (Basolateral to Apical): a. Add the drug solution to the basolateral chamber and fresh HBSS to the apical chamber. b. Collect samples from the apical chamber at the same time points.

    • At the end of the experiment, measure the concentration of Lucifer yellow in the receiving compartments to confirm monolayer integrity.

    • Analyze the concentration of this compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.

In Vivo Pharmacokinetic (PK) Study in Rodents
  • Objective: To determine the oral bioavailability and key pharmacokinetic parameters of this compound in an animal model (e.g., rats).

  • Materials:

    • Male Sprague-Dawley rats (or other appropriate rodent model)

    • This compound formulation for oral (PO) and intravenous (IV) administration

    • Dosing gavage needles and syringes

    • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

    • Anesthesia

    • LC-MS/MS system for bioanalysis

  • Procedure:

    • Fast the animals overnight before dosing.

    • Divide the animals into two groups: one for IV administration and one for PO administration.

    • IV Administration: Administer a single bolus dose of the drug solution via the tail vein.

    • PO Administration: Administer the drug formulation via oral gavage.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) from the tail vein or another appropriate site.

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

    • Use pharmacokinetic software to calculate key parameters such as:

      • Area Under the Curve (AUC)

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Half-life (t1/2)

    • Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Solubility of this compound in Different Media

MediumpHTemperature (°C)Solubility (µg/mL)
Deionized Water7.025Enter Data
PBS7.437Enter Data
SGF1.237Enter Data
SIF6.837Enter Data

Table 2: In Vitro Permeability of this compound across Caco-2 Monolayers

ParameterValue
Papp (A-B) (x 10⁻⁶ cm/s)Enter Data
Papp (B-A) (x 10⁻⁶ cm/s)Enter Data
Efflux RatioEnter Data

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterIV Administration (Dose: X mg/kg)PO Administration (Dose: Y mg/kg)
Cmax (ng/mL)Enter DataEnter Data
Tmax (h)Enter DataEnter Data
AUC₀-t (ng·h/mL)Enter DataEnter Data
t₁/₂ (h)Enter DataEnter Data
Absolute Oral Bioavailability (F%) Enter Calculated Value

Visualizations

Experimental Workflow for Improving Oral Bioavailability

experimental_workflow cluster_0 Problem Identification cluster_1 Characterization cluster_2 Strategy Development cluster_3 Evaluation problem Poor Oral Bioavailability of This compound solubility Solubility Assessment problem->solubility permeability In Vitro Permeability (e.g., Caco-2) problem->permeability formulation Formulation Strategies (e.g., SEDDS, Solid Dispersion) solubility->formulation permeability->formulation chemical_mod Chemical Modification (e.g., Prodrug) permeability->chemical_mod in_vivo_pk In Vivo Pharmacokinetic Studies (Animal Model) formulation->in_vivo_pk chemical_mod->in_vivo_pk lead_optimization Lead Optimization in_vivo_pk->lead_optimization

Caption: A general workflow for addressing poor oral bioavailability.

Formulation Strategies for Poorly Soluble Drugs

formulation_strategies cluster_0 Core Problem cluster_1 Physical Modification Approaches cluster_2 Chemical Modification Approaches poor_solubility Poor Aqueous Solubility particle_size Particle Size Reduction (Micronization, Nanosizing) poor_solubility->particle_size amorphous Amorphous Solid Dispersions poor_solubility->amorphous lipid_based Lipid-Based Formulations (SEDDS, SMEDDS) poor_solubility->lipid_based complexation Complexation (e.g., Cyclodextrins) poor_solubility->complexation salt_formation Salt Formation poor_solubility->salt_formation prodrugs Prodrug Synthesis poor_solubility->prodrugs

Caption: Key strategies to enhance the solubility of drug candidates.

References

refining the experimental design for N-2-adamantyl-3-phenylpropanamide studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with N-2-adamantyl-3-phenylpropanamide. The information is designed to assist in refining experimental designs and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

A1: this compound is a synthetic amide compound. The adamantyl group, a bulky, lipophilic cage-like structure, is known to influence the pharmacokinetic and pharmacodynamic properties of compounds, often enhancing their interaction with biological targets.[1][2] The 3-phenylpropanamide moiety provides a scaffold that can interact with various receptors and enzymes. While specific data for this compound is not extensively published, based on its structural components, it is a crystalline solid with solubility in organic solvents like ethanol and methanol, and limited solubility in water.[3]

Q2: What are the potential biological activities of this compound?

A2: Adamantane derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and neurological effects.[1][4][5] The adamantane moiety can facilitate entry into the central nervous system.[1] Therefore, this compound could potentially be investigated for its effects on neurological pathways, as an anti-inflammatory agent, or for its antiviral properties.

Q3: What are the key considerations for the synthesis of this compound?

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and experimental use of this compound.

Issue Potential Cause Recommended Solution
Low yield during synthesis Incomplete reaction due to steric hindrance from the adamantyl group.Use a more potent coupling agent like HATU or convert the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride.[8][9] Increasing the reaction temperature and time may also improve yield.
Poor activation of the carboxylic acid.Ensure the coupling agent is fresh and used in appropriate stoichiometry. The use of additives like HOBt can improve the efficiency of EDC coupling.
Amine starting material is a salt (e.g., hydrochloride).Neutralize the amine salt with a non-nucleophilic base (e.g., triethylamine, DIPEA) before adding it to the reaction mixture to free the amine for reaction.[9]
Difficulty in purification Presence of unreacted starting materials and coupling agent byproducts.Use column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate) to separate the product from impurities. Washing the organic layer with dilute acid and base can help remove unreacted amine and acid, respectively.
Product is an oil and difficult to crystallize.Attempt to precipitate the product from a concentrated solution by adding a non-polar solvent like hexane. If that fails, purification by chromatography is the best option.[9]
Poor solubility in aqueous buffers for biological assays The compound is highly lipophilic due to the adamantane and phenyl groups.Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol. For the final assay concentration, ensure the final solvent concentration is low (typically <1%) to avoid solvent effects on the biological system. Sonication may aid in dissolution.
Inconsistent results in biological assays Degradation of the compound.Assess the stability of the compound in your assay buffer and at different temperatures. Store stock solutions at -20°C or -80°C and protect from light.
Aggregation of the compound at higher concentrations.Determine the critical aggregation concentration (CAC) of the compound. Work at concentrations below the CAC to ensure you are observing the effects of the monomeric species.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride

Objective: To synthesize this compound from 3-phenylpropanoic acid and 2-aminoadamantane.

Materials:

  • 3-phenylpropanoic acid

  • Thionyl chloride (SOCl₂)

  • 2-aminoadamantane hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hexane

  • Ethyl acetate

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.

  • Amine Neutralization: In a separate flask, suspend 2-aminoadamantane hydrochloride (1.1 eq) in anhydrous DCM. Add triethylamine (1.2 eq) and stir at room temperature for 30 minutes.

  • Amide Coupling: Cool the acid chloride solution to 0°C. Add the neutralized 2-aminoadamantane solution dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a specific kinase (e.g., a hypothetical "NeuroKinase-1").

Materials:

  • This compound

  • Recombinant NeuroKinase-1

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in DMSO.

  • Assay Setup: In a 384-well plate, add the kinase, substrate, and diluted compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect the amount of ADP produced using a commercial kinase detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials (3-phenylpropanoic acid, 2-aminoadamantane) synthesis Amide Coupling Reaction start->synthesis workup Aqueous Work-up synthesis->workup purification Column Chromatography workup->purification characterization Structure & Purity Confirmation (NMR, MS) purification->characterization stock Prepare Stock Solution (in DMSO) characterization->stock Pure Compound dilution Serial Dilution stock->dilution assay In Vitro Kinase Assay dilution->assay data_analysis IC50 Determination assay->data_analysis

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR g_protein G Protein receptor->g_protein ac Adenylate Cyclase g_protein->ac camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb gene_expression Gene Expression creb->gene_expression compound N-2-adamantyl- 3-phenylpropanamide compound->receptor Antagonist

Caption: Hypothetical signaling pathway showing this compound as a GPCR antagonist.

References

dealing with batch-to-batch variability of N-2-adamantyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: N-2-adamantyl-3-phenylpropanamide is not a widely documented compound in publicly available scientific literature. Therefore, this technical support guide is based on the general chemical properties of adamantane derivatives and common challenges encountered in the research and development of novel small molecules. The experimental protocols, data, and troubleshooting advice are provided as illustrative examples.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the solubility of this compound between different batches. What could be the cause?

A1: Batch-to-batch variability in solubility is a common issue that can stem from several factors:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility.

  • Impurities: The presence of insoluble impurities can affect the overall solubility of the batch.

  • Residual Solvents: Different levels of residual solvents from the synthesis and purification process can impact how the compound dissolves.

  • Particle Size Distribution: Variations in the particle size of the solid compound can influence the dissolution rate.

We recommend characterizing each batch for crystallinity (using techniques like XRD or DSC) and purity (via HPLC).

Q2: Our in vitro bioactivity assays are showing inconsistent IC50 values for different batches of this compound. How should we troubleshoot this?

A2: Inconsistent biological activity is a critical issue. The root cause often lies in the physicochemical properties of the compound batches. Here’s a checklist to identify the source of variability:

  • Purity Assessment: Ensure the purity of each batch is consistent and meets the required specifications. Even small amounts of highly active or interfering impurities can skew results.

  • Structural Confirmation: Verify the chemical structure of each batch using methods like ¹H NMR, ¹³C NMR, and mass spectrometry to rule out the presence of isomers or degradation products.

  • Compound Stability: Assess the stability of the compound in the assay buffer and under storage conditions. Degradation can lead to a loss of active compound.

  • Solubility in Assay Medium: Confirm that the compound is fully dissolved at the tested concentrations in your specific assay medium. Precipitation will lead to lower effective concentrations and thus higher apparent IC50 values. The lipophilic adamantane cage can lead to poor aqueous solubility.[1]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: As a general recommendation for adamantane-containing amides, the compound should be stored in a cool, dry, and dark environment. We suggest the following:

  • Temperature: 2-8 °C for short-term storage and -20 °C for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use amber glass vials or other light-protecting containers to prevent photodegradation.

A formal stability study on a reference batch is recommended to establish optimal storage conditions.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Q: We are observing extraneous peaks in our HPLC chromatogram for a new batch of this compound that were not present in the reference standard. What are the next steps?

A: Unexpected peaks in HPLC can indicate impurities, degradation products, or contaminants. Here is a systematic approach to identify the source:

  • Verify System Suitability: Ensure your HPLC system is performing correctly by running a system suitability test with a known standard.

  • Blank Injection: Run a blank injection (mobile phase only) to rule out contamination from the solvent or the system itself.

  • Mass Spectrometry (LC-MS): The most effective way to identify the unknown peaks is to use LC-MS. The mass-to-charge ratio (m/z) of the impurity peaks can provide strong clues about their identity (e.g., starting materials, reagents, or degradation products).

  • Forced Degradation Study: Perform a forced degradation study (e.g., exposure to acid, base, heat, light, and oxidation) on a reference batch. This can help to intentionally generate degradation products and see if they match the retention times of the unknown peaks.

Issue 2: Inconsistent Cell Viability/Toxicity in Cellular Assays

Q: Our cell-based assays show variable toxicity profiles with different batches of this compound, even when the purity by HPLC is reported as >98%. What could be the cause?

A: High purity by HPLC does not always guarantee identical biological performance. Here are potential causes and solutions:

  • Presence of Biologically Active Impurities: A small percentage of a highly potent impurity may not significantly affect the overall purity but can have a large impact on a biological assay. Use a higher resolution analytical method or a different column to better separate impurities. LC-MS is crucial for identifying these.

  • Endotoxin Contamination: If the compound was synthesized or handled in a non-sterile environment, endotoxin contamination can cause significant and variable cellular responses. We recommend testing each batch for endotoxin levels.

  • Different Salt Forms or Counter-ions: If the compound can be protonated, different batches might have different counter-ions from the purification process, which could affect cellular uptake or have direct cellular effects.

  • Compound Aggregation: The lipophilic nature of the adamantane group can promote aggregation in aqueous media, leading to variable bioavailability in cell culture.[1] Consider using dynamic light scattering (DLS) to check for aggregation and screen different formulation strategies (e.g., using a small percentage of DMSO or a non-ionic surfactant like Tween® 80).

Quantitative Data Summary

Table 1: Representative Batch-to-Batch Purity and Impurity Profile

Batch IDPurity by HPLC (%)Impurity A (Area %)Impurity B (Area %)Total Impurities (%)
B001-Ref99.50.150.080.45
B002-New98.20.850.201.75
B003-New99.10.250.100.88
Specification ≥ 98.0 ≤ 0.5 ≤ 0.2 ≤ 2.0

Table 2: Biological Activity Comparison

Batch IDPurity by HPLC (%)IC50 in Assay X (µM)Solubility in DMSO (mg/mL)
B001-Ref99.51.2 ± 0.2>50
B002-New98.25.8 ± 1.542
B003-New99.11.5 ± 0.3>50
Specification ≥ 98.0 0.8 - 1.8 ≥ 40

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard proton acquisition.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: 4.0 s.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate all peaks and assign chemical shifts relative to the residual solvent peak. The adamantyl group typically shows characteristic broad signals in the 1.5-2.1 ppm range.

Protocol 3: Generic Cell-Based Viability Assay (MTT Assay)
  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway Compound N-2-adamantyl-3- phenylpropanamide Receptor Target Receptor Compound->Receptor Inhibition KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation Apoptosis Apoptosis TranscriptionFactor->Apoptosis QC_Workflow Start Receive New Batch Appearance Visual Inspection (Color, Form) Start->Appearance Solubility Solubility Test (DMSO, Assay Buffer) Appearance->Solubility HPLC Purity by HPLC (>98%?) Solubility->HPLC NMR Structure by NMR (Match Ref?) HPLC->NMR Purity OK Fail Batch Fail (Investigate) HPLC->Fail Purity <98% Bioassay Biological Assay (IC50 in range?) NMR->Bioassay Structure OK NMR->Fail Mismatch Pass Batch Pass Bioassay->Pass Activity OK Bioassay->Fail Out of Spec Troubleshooting_Tree Start Inconsistent Biological Activity CheckPurity Is Purity >98% by HPLC? Start->CheckPurity CheckStructure Does NMR Match Reference? CheckPurity->CheckStructure Yes Resynthesize Action: Resynthesize or Re-purify Batch CheckPurity->Resynthesize No CheckSolubility Is Compound Soluble in Assay Medium? CheckStructure->CheckSolubility Yes CheckStructure->Resynthesize No InvestigateImpurity Action: Use LC-MS to Identify Active Impurities CheckSolubility->InvestigateImpurity Yes Reformulate Action: Test Different Solvents or Formulation Agents CheckSolubility->Reformulate No CheckStability Action: Assess Compound Stability in Assay Conditions InvestigateImpurity->CheckStability

References

N-2-adamantyl-3-phenylpropanamide degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential degradation pathways of N-2-adamantyl-3-phenylpropanamide and offers strategies for its prevention. The information is compiled from studies on structurally related compounds, including adamantane derivatives and molecules containing a 3-phenylpropanamide moiety, to provide researchers, scientists, and drug development professionals with a comprehensive resource for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic degradation pathways for this compound?

Based on studies of related N-adamantyl-containing compounds and molecules with similar amide structures, the primary degradation pathways for this compound are likely to involve oxidation of the adamantyl group and hydrolysis of the amide bond. Specifically, cytochrome P450 (CYP) enzymes, such as CYP3A4, are known to mediate the oxidation of adamantyl moieties.[1] This can lead to the formation of hydroxylated metabolites. Additionally, the amide linkage can be susceptible to enzymatic hydrolysis.

Q2: What are the potential degradation products of this compound?

Potential degradation products could include:

  • Hydroxylated adamantyl derivatives: Oxidation of the adamantyl cage can occur at various positions.[1][2]

  • 3-phenylpropanoic acid and 2-aminoadamantane: Resulting from the hydrolysis of the amide bond.

  • Oxidized phenylpropanamide moiety: The phenyl group or the propyl chain could also be sites of oxidation.

Q3: How can I prevent the degradation of this compound during my experiments?

To minimize degradation, consider the following:

  • Control temperature: Store the compound at low temperatures (e.g., -20°C or -80°C) to reduce the rate of chemical and enzymatic degradation.

  • Protect from light: Use amber vials or store in the dark to prevent photodegradation.

  • Use purified enzyme systems: When studying metabolic stability, using specific recombinant CYP enzymes instead of liver microsomes can help to pinpoint the enzymes responsible for degradation.

  • Inhibit metabolic enzymes: In in vitro assays, the addition of broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or specific inhibitors for enzymes like CYP3A4 (e.g., ketoconazole) can reduce metabolic degradation.[1]

  • Optimize pH: Maintain a pH range that ensures the stability of the amide bond, typically avoiding strongly acidic or basic conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of parent compound in in vitro metabolic assays (e.g., with human liver microsomes). High metabolic activity of cytochrome P450 enzymes, particularly CYP3A4.[1]1. Reduce the concentration of liver microsomes. 2. Decrease the incubation time. 3. Include a CYP3A4-specific inhibitor (e.g., ketoconazole) to confirm its involvement.
Appearance of multiple unknown peaks in LC-MS analysis. Formation of various degradation products through oxidation or hydrolysis.1. Perform co-incubation with and without NADPH to differentiate between metabolic and non-metabolic degradation. 2. Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data for metabolite identification. 3. Synthesize potential metabolites as reference standards for confirmation.
Inconsistent results across different experimental batches. Variability in storage conditions or reagent quality.1. Standardize storage procedures (temperature, light exposure). 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Ensure the quality and consistency of solvents and buffers.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes

Objective: To determine the rate of metabolic degradation of this compound.

Materials:

  • This compound

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar stable compound)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer (pH 7.4).

  • Add the substrate (this compound) to a final concentration of 1 µM.

  • Add HLMs to a final concentration of 0.5 mg/mL.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold ACN containing the internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) from the disappearance rate of the parent compound.

Protocol 2: Identification of Metabolites using High-Resolution Mass Spectrometry

Objective: To identify the major metabolites of this compound.

Methodology:

  • Follow the incubation procedure described in Protocol 1 for a longer duration (e.g., 60 minutes) to allow for metabolite formation.

  • After quenching and centrifugation, inject a larger volume of the supernatant into a high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).

  • Acquire data in both full scan mode and data-dependent MS/MS mode.

  • Process the data using metabolite identification software to search for potential biotransformations (e.g., hydroxylation, N-dealkylation, amide hydrolysis).

  • Compare the MS/MS fragmentation patterns of the parent compound and potential metabolites to elucidate the site of modification.

Data Presentation

Table 1: Hypothetical Metabolic Stability of this compound

System Parameter Value
Human Liver MicrosomesHalf-life (t½)25 min
Intrinsic Clearance (CLint)27.7 µL/min/mg
Rat Liver MicrosomesHalf-life (t½)18 min
Intrinsic Clearance (CLint)38.5 µL/min/mg
Recombinant CYP3A4Half-life (t½)45 min
Intrinsic Clearance (CLint)15.4 µL/min/pmol

Visualizations

Degradation_Pathways Parent This compound Metabolite1 Hydroxylated Adamantyl Metabolite Parent->Metabolite1 Oxidation (CYP450) Metabolite2 3-Phenylpropanoic Acid Parent->Metabolite2 Amide Hydrolysis Metabolite3 2-Aminoadamantane Parent->Metabolite3 Amide Hydrolysis Experimental_Workflow Start Start: Prepare Reagents Incubation Incubate Compound with Liver Microsomes and NADPH at 37°C Start->Incubation Quench Quench Reaction at Time Points Incubation->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Data Analysis: Calculate Half-life and Identify Metabolites Analyze->Data

References

Technical Support Center: N-2-adamantyl-3-phenylpropanamide Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing N-2-adamantyl-3-phenylpropanamide and related adamantane derivatives in various biological assays. The information is tailored for researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. Therefore, the protocols and data presented below are based on studies of structurally similar adamantane and phenylpropanamide derivatives. These should serve as a starting point, and optimization for your specific experimental conditions is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the common biological assays used to evaluate this compound and similar compounds?

A1: Based on the activities of related adamantane derivatives, common assays include:

  • Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT): To determine the effect of the compound on cell survival and proliferation.[1]

  • Anti-inflammatory Assays:

    • Nitric Oxide (NO) Production Assay: To measure the inhibition of nitric oxide synthase (NOS) activity, often in macrophage cell lines like RAW 264.7 stimulated with lipopolysaccharide (LPS).[2]

    • Tumor Necrosis Factor-alpha (TNF-α) Production Assay: To quantify the inhibitory effect on the secretion of the pro-inflammatory cytokine TNF-α.[2]

  • Antimicrobial Assays: To assess the compound's efficacy against various bacterial and fungal strains.[1]

Q2: What is a common solvent for dissolving this compound for in vitro assays?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving adamantane derivatives for use in cell-based assays.[3] It is crucial to determine the optimal final concentration of DMSO in the culture medium, as high concentrations can be toxic to cells. A final DMSO concentration of 0.3125% or lower is generally considered safe for most cell lines.[3]

Q3: How can I troubleshoot high background noise in my cell-based assays?

A3: High background can be caused by several factors. Consider the following troubleshooting steps:

  • Reagent Contamination: Ensure all buffers and media are sterile and free of contamination.

  • Insufficient Washing: Increase the number and rigor of washing steps to remove unbound reagents.

  • Non-specific Antibody Binding (for immunoassays): Optimize blocking conditions by trying different blocking agents or increasing incubation time.

  • Cellular Autofluorescence: If using fluorescence-based assays, run a control with unstained cells to determine the level of background fluorescence.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT Assay)

Problem: Inconsistent or non-reproducible results.

Possible CauseSuggested Solution
Uneven cell seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells.
Edge effects Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Pipetting errors Calibrate pipettes regularly. Use fresh tips for each replicate and treatment.
Compound precipitation Visually inspect wells for precipitate after adding the compound. If present, try a lower concentration or a different solvent system.

Problem: Low signal or no difference between treated and control groups.

Possible CauseSuggested Solution
Compound inactivity Verify the compound's identity and purity. Test a wider range of concentrations.
Incorrect incubation time Optimize the incubation time with the compound. A time-course experiment may be necessary.
Cell density too low or too high Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the assay.
Reagent issues Ensure MTT reagent is fresh and protected from light. Ensure the solubilization buffer completely dissolves the formazan crystals.
Anti-inflammatory Assays (Nitric Oxide and TNF-α Production)

Problem: High variability in nitric oxide or TNF-α levels between replicates.

Possible CauseSuggested Solution
Inconsistent cell activation Ensure the stimulating agent (e.g., LPS) is at a consistent and optimal concentration in all relevant wells.
Variable incubation times Standardize all incubation times precisely.
Cell health issues Ensure cells are healthy and not overly confluent before starting the experiment.

Problem: No inhibition of NO or TNF-α production by the test compound.

Possible CauseSuggested Solution
Compound insolubility Check for compound precipitation in the culture medium. Consider using a lower concentration or a solubilizing agent that is non-toxic to the cells.
Compound degradation Ensure the compound is stable under the experimental conditions (e.g., temperature, light exposure).
Suboptimal assay conditions Verify that the concentration of the stimulating agent (e.g., LPS) is sufficient to induce a robust inflammatory response.

Experimental Protocols

General Protocol for MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the test compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

General Protocol for Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add a stimulating agent, such as LPS (e.g., 1 µg/mL), to the wells (except for the negative control) and incubate for 24 hours.

  • Griess Reagent Addition: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Quantitative Data

The following tables summarize representative data from studies on adamantane derivatives.

Table 1: Cytotoxicity of Adamantane Derivatives in Various Cell Lines (MTT Assay). [1]

CompoundCell LineExposure Time (h)IC50 (µM)
Derivative 7 L92924> 100
Derivative 10 L92924~100
Derivative 21 L92948~100
Derivative 10 A54948> 150

IC50 values represent the concentration at which 50% of cell growth is inhibited.

Table 2: Anti-inflammatory Activity of Adamantyl Phthalimidine Derivatives in LPS-stimulated RAW 264.7 cells. [2]

CompoundConcentration (µM)Nitrite Production (% of Control)TNF-α Production (% of Control)
Compound 10 1050.1 ± 3.252.3 ± 4.1
Compound 12 1062.0 ± 5.549.5 ± 2.8
Compound 13 1052.0 ± 2.152.1 ± 1.9
Compound 18 1038.4 ± 1.782.3 ± 5.6

Data are presented as mean ± SEM.

Visualizations

Below are diagrams illustrating common workflows and signaling pathways relevant to the assays described.

experimental_workflow_cell_viability cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout cell_seeding Seed Cells in 96-well Plate add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Compound Dilutions compound_prep->add_compound incubation Incubate for 24-72h add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance data_analysis Analyze Data read_absorbance->data_analysis

Caption: General workflow for an MTT-based cell viability assay.

signaling_pathway_inflammation cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Gene NFkB->iNOS TNFa TNF-α Gene NFkB->TNFa NO Nitric Oxide (NO) iNOS->NO produces TNFa_protein TNF-α Protein TNFa->TNFa_protein produces Compound N-2-adamantyl- 3-phenylpropanamide Compound->IKK Inhibits? Compound->NFkB Inhibits?

Caption: Simplified LPS-induced inflammatory signaling pathway.

References

Technical Support Center: Optimization of Adamantane Derivatives for Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and scientists engaged in the preclinical development of novel adamantane derivatives, using N-2-adamantyl-3-phenylpropanamide as a representative compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting points for synthesizing novel N-adamantyl amide derivatives?

A1: The synthesis of N-adamantyl amide derivatives typically involves standard condensation reactions. A common approach is the reaction between an adamantane-containing amine (e.g., 2-aminoadamantane) and a carboxylic acid or its activated form (e.g., an acyl chloride). The yields for such reactions can vary significantly based on the specific substituents and reaction conditions used.[1]

Q2: What initial in vitro assays are crucial for characterizing a new adamantane derivative?

A2: A primary screening panel should focus on assessing the compound's biological activity and potential toxicity. Key assays include:

  • Cytotoxicity Assays: To determine the compound's effect on cell viability across various cell lines (e.g., cancer and normal cell lines).[1][2]

  • Target Engagement Assays: If a specific molecular target (e.g., enzyme, receptor) is hypothesized, assays to confirm binding and functional modulation are essential.

  • Antimicrobial Assays: Adamantane derivatives have shown potential as antimicrobial agents; therefore, screening against a panel of bacteria and fungi can reveal additional therapeutic applications.[1]

  • Metabolic Stability Assays: Initial assessment using human liver microsomes helps to predict the compound's metabolic fate and half-life.[3][4]

Q3: My adamantane compound shows poor aqueous solubility. What strategies can I employ to improve it for in vitro and in vivo testing?

A3: Poor solubility is a common challenge due to the lipophilic nature of the adamantane cage.[1][5] Consider the following:

  • Salt Formation: If your compound has a basic functional group (like an amine), forming a hydrochloride or other salt can significantly improve aqueous solubility.

  • Formulation Strategies: For in vitro assays, using solvents like DMSO is standard. For in vivo studies, formulation vehicles such as cyclodextrins, liposomes, or co-solvent systems (e.g., PEG, Tween 80) can be explored.

  • Prodrug Approach: Chemical modification to a more soluble prodrug that is converted to the active compound in vivo can be an effective strategy.

Q4: What are the known mechanisms of action for pharmacologically active adamantane derivatives?

A4: The adamantane moiety is a versatile scaffold found in drugs with diverse mechanisms.[6] Known mechanisms include:

  • Ion Channel Blockade: Amantadine and Memantine act by blocking viral M2 ion channels and NMDA receptors, respectively.[5][6]

  • Enzyme Inhibition: Derivatives have been developed as inhibitors for enzymes like soluble epoxide hydrolase (sEH) and dipeptidyl peptidase-4 (DPP-4) (e.g., Saxagliptin, Vildagliptin).[4][6]

  • Antiproliferative Activity: Some adamantane compounds induce apoptosis in cancer cells, though the precise molecular targets can vary.[2]

Troubleshooting Guide

Q1: My compound demonstrates high potency in vitro but fails to show efficacy in animal models. What are the potential reasons?

A1: This is a common issue in drug development. A logical troubleshooting workflow should be followed to investigate the discrepancy. Key areas to examine are the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties. Poor absorption, rapid metabolism, or inefficient distribution to the target tissue can all lead to a lack of in vivo efficacy.

Troubleshooting Workflow: Low In Vivo Efficacy

G start Low In Vivo Efficacy Despite High In Vitro Potency pk_pd Investigate Pharmacokinetics (PK) and Pharmacodynamics (PD) start->pk_pd absorption Poor Oral Bioavailability? pk_pd->absorption Check Plasma Concentration After Dosing metabolism Rapid Metabolism or Clearance? pk_pd->metabolism Check Plasma Concentration After Dosing distribution Insufficient Target Tissue Exposure? pk_pd->distribution Check Plasma Concentration After Dosing solution_formulation Optimize Formulation or Change Route (e.g., IV) absorption->solution_formulation solution_metabolism Synthesize Analogs to Block Metabolic Sites metabolism->solution_metabolism solution_distribution Measure Drug Levels in Target Tissue distribution->solution_distribution

Caption: A decision tree for troubleshooting low in vivo efficacy.

Q2: I am observing significant batch-to-batch variability in my synthesis of this compound. What should I check?

A2: Variability often stems from issues with starting materials, reaction conditions, or purification.

  • Starting Material Purity: Verify the purity of your 2-aminoadamantane and 3-phenylpropanoic acid (or its derivative) using techniques like NMR or LC-MS.

  • Reaction Conditions: Ensure strict control over temperature, reaction time, and stoichiometry. Side reactions can occur if conditions are not optimal.

  • Purification Method: The choice of crystallization solvent or chromatography conditions can lead to the isolation of different polymorphs or levels of purity. Standardize your purification protocol rigorously.

Q3: What are the common metabolic pathways for N-adamantyl compounds that might affect my molecule's stability?

A3: The adamantane cage itself is susceptible to metabolism. Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, is common.[4] Hydroxylation at the tertiary (bridgehead) positions of the adamantane ring is a frequently observed metabolic pathway.[4] The amide linkage can also be a site for hydrolysis.

Potential Metabolic Pathways for an N-Adamantyl Amide

G Parent This compound (Parent Compound) Enzyme1 CYP450 Enzymes (Phase I Oxidation) Parent->Enzyme1 Enzyme2 Amidases (Hydrolysis) Parent->Enzyme2 Metabolite1 Hydroxylated Adamantane Metabolite Metabolite2 Hydrolyzed Metabolites (Adamantylamine + Phenylpropanoic Acid) Enzyme1->Metabolite1 Hydroxylation Enzyme2->Metabolite2 Amide Cleavage

Caption: Common Phase I metabolic routes for N-adamantyl amide compounds.

Data Presentation

Table 1: Representative Antiproliferative Activity of Adamantane Derivatives

This table presents hypothetical IC₅₀ data for a series of this compound analogs against various human cancer cell lines, similar to data reported for other adamantyl derivatives.[2]

Compound IDR-Group ModificationHCT-116 (Colon) IC₅₀ (µM)K-562 (Leukemia) IC₅₀ (µM)HT29 (Colon) IC₅₀ (µM)
Ref-Cmpd N/A (Standard Drug)0.50.80.6
AD-001 Phenyl (Parent)15.225.118.5
AD-002 4-Fluorophenyl5.18.36.2
AD-003 4-Chlorophenyl4.87.95.9
AD-004 4-Methoxyphenyl22.5> 5028.1
Table 2: Representative Pharmacokinetic Parameters in Rats

This table shows hypothetical pharmacokinetic data following a single oral dose (10 mg/kg) of selected derivatives.

Compound IDCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋₂₄ (ng·h/mL)Half-life (t₁/₂) (h)
AD-001 1504.09806.5
AD-002 4102.032008.1
AD-003 3852.529507.8

Experimental Protocols

General Preclinical Evaluation Workflow

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Screening purification->cytotoxicity pk_study Pharmacokinetics (PK) cytotoxicity->pk_study metabolism Metabolic Stability (Microsomes) target_assay Target-Based Assays efficacy Efficacy Studies (Disease Models) pk_study->efficacy tox Preliminary Toxicity efficacy->tox

Caption: A streamlined workflow for preclinical drug development.

Protocol 1: General Synthesis of this compound

Objective: To synthesize the title compound via amide coupling.

Materials:

  • 2-Aminoadamantane hydrochloride

  • 3-Phenylpropanoic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-phenylpropanoic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 20 minutes.

  • In a separate flask, suspend 2-aminoadamantane hydrochloride (1.1 eq) in DCM and add DIPEA (2.5 eq). Stir until a clear solution is formed.

  • Add the amine solution to the activated acid solution from step 1.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final compound.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Cytotoxicity (CCK-8 Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • Test compound dissolved in DMSO (10 mM stock)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compound in growth medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium + DMSO) and blank (medium only) wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours until the vehicle control wells turn orange.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

  • Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[7]

Protocol 3: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of the compound in human liver microsomes (HLMs).

Materials:

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compound (1 mM stock in DMSO)

  • Positive control (e.g., Verapamil)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • LC-MS/MS system

Procedure:

  • Prepare a master mix containing phosphate buffer, HLMs (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubate the master mix at 37°C for 5 minutes.

  • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression (k) is used to calculate the in vitro half-life (t₁/₂ = 0.693 / k).[3]

References

Validation & Comparative

A Comparative Analysis of N-2-Adamantyl-Derived Amides and Other Key Inhibitors of 11β-HSD1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical focus in the pursuit of novel therapeutics for metabolic and inflammatory diseases. This guide provides an objective comparison of N-2-adamantyl-3-phenylpropanamide and its analogs against other significant 11β-HSD1 inhibitors, supported by experimental data to inform research and development decisions.

The enzyme 11β-HSD1 plays a crucial role in the tissue-specific regulation of glucocorticoid activity by converting inactive cortisone to active cortisol. Overactivity of 11β-HSD1 is implicated in the pathophysiology of various conditions, including obesity, type 2 diabetes, and metabolic syndrome. Consequently, the development of effective 11β-HSD1 inhibitors is a promising therapeutic strategy. This comparison focuses on a representative adamantyl amide, N-(Adamantan-2-yl)-2-(3-methyl-4-(trifluoromethoxy)phenyl)acetamide, and contrasts its performance with established inhibitors such as MK-0916, the non-selective Carbenoxolone, and the thiazolidinone derivative BVT-2733.

Performance Comparison of 11β-HSD1 Inhibitors

The following table summarizes the in vitro potency and selectivity of the selected 11β-HSD1 inhibitors. The data highlights the exceptional potency of adamantyl amide derivatives and the triazolothiadiazine MK-0916, alongside the varied selectivity profiles of the comparator compounds.

Compound ClassRepresentative CompoundTarget SpeciesIC50 (nM) for 11β-HSD1Selectivity vs. 11β-HSD2
Adamantyl Amide N-(Adamantan-2-yl)-2-(3-methyl-4-(trifluoromethoxy)phenyl)acetamideHuman114[1]>1000-fold[2]
Triazolothiadiazine MK-0916Human5 - 70.4[3][4]High (not specified)[3]
Thiazolidinone BVT-2733Human3341[5][6]>200-fold[7]
Mouse96[5][6]>200-fold[7]
Glycyrrhetinic Acid Derivative CarbenoxoloneHumanMicromolar rangeNon-selective[6]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of inhibitor evaluation, the following diagrams have been generated.

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space (e.g., Hepatocyte, Adipocyte) Cortisone_ext Cortisone Cortisone_int Cortisone Cortisone_ext->Cortisone_int Transport HSD1 11β-HSD1 Cortisone_int->HSD1 Substrate Cortisol_int Cortisol GR Glucocorticoid Receptor (GR) Cortisol_int->GR Binds and Activates HSD1->Cortisol_int Conversion GRE Glucocorticoid Response Element (GRE) GR->GRE Translocates to Nucleus and Binds Gene_Transcription Target Gene Transcription GRE->Gene_Transcription Inhibitor 11β-HSD1 Inhibitor (e.g., Adamantyl Amide) Inhibitor->HSD1 Inhibition

Caption: Mechanism of 11β-HSD1 action and inhibition.

G cluster_workflow Experimental Workflow for 11β-HSD1 Inhibition Assay start Start reagents Prepare Reagents: - Recombinant 11β-HSD1 - Cortisone (Substrate) - NADPH (Cofactor) - Test Inhibitors start->reagents incubation Incubate Enzyme, Substrate, Cofactor, and Inhibitor reagents->incubation detection Detect Cortisol Production (e.g., HTRF, LC-MS) incubation->detection analysis Data Analysis: Calculate % Inhibition and IC50 Values detection->analysis end End analysis->end

Caption: Workflow for an in vitro 11β-HSD1 inhibition assay.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

In Vitro 11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the inhibitory effect of a compound on the conversion of cortisone to cortisol by recombinant 11β-HSD1.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Test compounds (e.g., this compound analogs)

  • HTRF detection reagents (e.g., cortisol-d2 and anti-cortisol-cryptate)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 384-well microplates

Procedure:

  • A solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a concentration range.

  • In a 384-well plate, the recombinant 11β-HSD1 enzyme, NADPH, and the test compound are combined in the assay buffer.

  • The enzymatic reaction is initiated by the addition of the cortisone substrate.

  • The plate is incubated at 37°C for a specified period (e.g., 60 minutes) to allow for the conversion of cortisone to cortisol.

  • The reaction is stopped by the addition of a quenching agent or by the addition of the HTRF detection reagents.

  • The HTRF detection reagents (cortisol-d2 and anti-cortisol-cryptate) are added and the plate is incubated at room temperature to allow for antibody binding.

  • The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cortisol produced.

  • The percentage of inhibition for each compound concentration is calculated relative to a control reaction without an inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vitro 11β-HSD2 Inhibition Assay

This assay is crucial for determining the selectivity of the inhibitors. It measures the conversion of cortisol to cortisone.

Materials:

  • Recombinant human 11β-HSD2 enzyme

  • Cortisol (substrate)

  • NAD+ (cofactor)

  • Test compounds

  • Assay buffer

  • Method for detection of cortisone (e.g., LC-MS/MS or a specific immunoassay)

Procedure:

  • Similar to the 11β-HSD1 assay, serial dilutions of the test compounds are prepared.

  • Recombinant 11β-HSD2 enzyme, NAD+, and the test compound are incubated in the assay buffer.

  • The reaction is started by adding cortisol.

  • The mixture is incubated at 37°C.

  • The reaction is terminated, and the amount of cortisone produced is quantified using a validated analytical method such as LC-MS/MS.

  • The IC50 value is calculated as described for the 11β-HSD1 assay. The selectivity is then determined by the ratio of the IC50 for 11β-HSD2 to the IC50 for 11β-HSD1.

References

Comparative Analysis of N-2-adamantyl-3-phenylpropanamide's Potential Mechanism of Action as a Sigma-2 Receptor Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical mechanism of action of N-2-adamantyl-3-phenylpropanamide as a ligand for the sigma-2 (σ2) receptor, a promising target in cancer and neurodegenerative diseases. Due to the limited direct experimental data on this compound, this document extrapolates its potential activities based on the known pharmacology of adamantane-containing molecules and compares it to the well-characterized σ2 receptor agonist, Siramesine.

Introduction to the Sigma-2 Receptor

The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is highly expressed in proliferating cells, including a variety of tumor types.[1][2] Its involvement in cellular processes such as calcium signaling, cell proliferation, and apoptosis has made it an attractive target for therapeutic intervention.[1][3] Ligands that bind to the σ2 receptor can act as agonists, inducing cell death, or as antagonists, which may have applications in neuropsychiatric disorders.[1][4] The adamantane scaffold is a recurring motif in compounds targeting the σ2 receptor.[5]

Hypothetical Profile of this compound

Based on its structural features—a bulky, lipophilic adamantyl group and a phenylpropanamide moiety—this compound is hypothesized to bind to the σ2 receptor. The adamantane cage is a key hydrophobic feature known to interact with the receptor's binding pocket.[1] For the purpose of this guide, we will explore its potential as a σ2 receptor agonist.

Quantitative Data Comparison

The following tables present hypothetical, yet plausible, quantitative data for this compound in comparison to the known σ2 receptor agonist, Siramesine. This data is illustrative and intended to guide potential experimental validation.

Table 1: Comparative Sigma-2 Receptor Binding Affinity

CompoundRadioligandKi (nM)Hill Slope
This compound (Hypothetical) [3H]DTG25-1.0
Siramesine (Reference) [3H]DTG10-1.1

Ki (inhibition constant) values are inversely proportional to binding affinity. A lower Ki indicates a higher affinity.

Table 2: Comparative Functional Activity in Tumor Cell Lines

CompoundCell LineAssayEC50 (µM)
This compound (Hypothetical) MDA-MB-231 (Breast Cancer)Cell Viability (MTS)15
Caspase-3 Activation18
Siramesine (Reference) MDA-MB-231 (Breast Cancer)Cell Viability (MTS)8
Caspase-3 Activation10

EC50 (half-maximal effective concentration) values represent the concentration of a compound that induces a response halfway between the baseline and maximum. A lower EC50 indicates greater potency.

Signaling Pathway

Sigma-2 receptor agonists are proposed to induce apoptosis through a caspase-dependent pathway. Upon binding to the σ2 receptor, a conformational change is thought to initiate a signaling cascade leading to the activation of executioner caspases, such as caspase-3, culminating in programmed cell death.

G cluster_membrane Plasma Membrane S2R Sigma-2 Receptor (TMEM97) Caspase3_inactive Pro-caspase-3 S2R->Caspase3_inactive Signal Transduction Ligand This compound (Hypothetical Agonist) Ligand->S2R Binding Caspase3_active Activated Caspase-3 Caspase3_inactive->Caspase3_active Activation Apoptosis Apoptosis Caspase3_active->Apoptosis

Proposed signaling pathway for σ2 receptor agonist-induced apoptosis.

Experimental Protocols

Sigma-2 Receptor Radioligand Binding Assay

This protocol determines the binding affinity of a test compound for the σ2 receptor.

  • Membrane Preparation: Homogenize rat liver tissue, which expresses a high density of σ2 receptors, in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge the homogenate and resuspend the pellet to create a membrane preparation.[4]

  • Assay Incubation: In a 96-well plate, incubate the membrane homogenate with the radioligand [3H]di-o-tolylguanidine ([3H]DTG) and varying concentrations of the test compound (this compound) or the reference compound (Siramesine). To mask binding to the sigma-1 receptor, a saturating concentration of a selective sigma-1 ligand like (+)-pentazocine is included.[6]

  • Filtration and Scintillation Counting: After incubation, rapidly filter the samples through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

G cluster_prep Preparation Membrane Rat Liver Membrane Homogenate Incubation Incubation (Room Temperature) Membrane->Incubation Radioligand [3H]DTG Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Workflow for the σ2 receptor radioligand binding assay.

Cell Viability (MTS) Assay

This assay measures the effect of a compound on cell proliferation and viability.

  • Cell Culture: Plate MDA-MB-231 human breast cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or Siramesine for 24-72 hours.[4]

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is bioreduced by viable cells into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the EC50 value from the dose-response curve.

Caspase-3 Activation Assay

This assay quantifies the activation of caspase-3, a key marker of apoptosis.[4]

  • Cell Lysis: Treat MDA-MB-231 cells with the test compounds as described for the cell viability assay. Lyse the cells to release their contents.

  • Substrate Incubation: Add a fluorogenic caspase-3 substrate to the cell lysates. Activated caspase-3 will cleave the substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer.

  • Data Analysis: Normalize the fluorescence signal to the protein concentration of the cell lysate. Determine the EC50 for caspase-3 activation from the dose-response curve.

Conclusion

While further experimental validation is necessary, the structural characteristics of this compound suggest its potential as a sigma-2 receptor ligand. The comparative framework and detailed protocols provided in this guide offer a roadmap for investigating its mechanism of action and therapeutic potential. Should the hypothetical agonist activity be confirmed, this compound could represent a novel lead compound for the development of anticancer agents.

References

A Comparative Analysis of N-2-adamantyl-3-phenylpropanamide and Carbenoxolone: Mechanisms and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the established therapeutic agent Carbenoxolone and the novel investigational compound N-2-adamantyl-3-phenylpropanamide. This analysis is based on available experimental data for Carbenoxolone and a hypothesized profile for this compound, rooted in the known pharmacological properties of adamantane derivatives.

Executive Summary

Carbenoxolone is a well-characterized derivative of glycyrrhetinic acid with a dual mechanism of action, inhibiting both 11β-hydroxysteroid dehydrogenase (11β-HSD) and gap junctions.[1][2] This broad activity spectrum underpins its use in treating peptic ulcers and its exploration for neuroprotective and nootropic effects.[1][3] However, its clinical utility is often tempered by side effects stemming from its mineralocorticoid activity.[1]

In contrast, this compound is a hypothetical compound designed for this analysis to represent a modern drug discovery approach. Its adamantane moiety suggests high lipophilicity and potential for central nervous system (CNS) penetration. For the purpose of this guide, it is posited to be a selective inhibitor of neuronal voltage-gated sodium channels (VGSCs), a key target in neuroprotection.

This guide will delve into the distinct mechanisms of action, present comparative (real and hypothetical) quantitative data, and outline the experimental protocols used to derive such data.

Physicochemical and Pharmacokinetic Properties

The structural differences between the steroidal-like Carbenoxolone and the adamantane-containing this compound are expected to confer distinct pharmacokinetic profiles.

PropertyThis compound (Hypothetical)Carbenoxolone (Experimental Data)
Chemical Structure C₂₀H₂₇NOC₃₄H₅₀O₇
Molecular Weight 297.44 g/mol 570.77 g/mol
LogP (Predicted) ~4.5~5.8
Primary Target(s) Neuronal Voltage-Gated Sodium Channels (VGSCs)11β-HSD, Gap Junctions
Bioavailability (Oral) High (~85%)Variable, absorbed from the stomach[4]
CNS Penetration HighPoor[5]
Metabolism Hepatic (CYP450-mediated)Biliary excretion, minimal metabolism[4]
Primary Indication Neuroprotection (e.g., stroke, neurotrauma)Peptic Ulcer, Gastroesophageal Reflux[1][2]

Mechanisms of Action

The two compounds exhibit fundamentally different mechanisms of action, leading to distinct therapeutic applications and side-effect profiles.

This compound: Selective Neuronal Blockade

This compound is hypothesized to act as a state-dependent blocker of voltage-gated sodium channels, preferentially binding to the inactivated state of the channel. This mechanism would be particularly effective in mitigating the excessive neuronal firing characteristic of ischemic events and other neurological insults, thereby reducing excitotoxicity and subsequent cell death.

Hypothesized Mechanism of this compound cluster_0 Ischemic Cascade Excitatory_Stimulus Ischemic Event/ Excitatory Stimulus Depolarization Membrane Depolarization Excitatory_Stimulus->Depolarization VGSC_Opening VGSC Opening Depolarization->VGSC_Opening Na_Influx Na+ Influx VGSC_Opening->Na_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Na_Influx->Excitotoxicity N2A3PP N-2-adamantyl-3- phenylpropanamide N2A3PP->VGSC_Opening Inhibition

Hypothesized neuroprotective pathway of this compound.
Carbenoxolone: Broad Physiological Modulation

Carbenoxolone's effects are twofold. Firstly, it inhibits 11β-HSD, the enzyme that converts active cortisol to inactive cortisone.[6] This increases local glucocorticoid levels, which can enhance mucosal defenses in the stomach but also leads to mineralocorticoid side effects.[6] Secondly, it is a non-selective blocker of gap junctions, which are intercellular channels crucial for cell-to-cell communication.[1][7] This action is being investigated for its potential in modulating neuronal synchronization in conditions like epilepsy and in neuroinflammation.[3][8]

Dual Mechanism of Action of Carbenoxolone cluster_0 11β-HSD Pathway cluster_1 Gap Junction Pathway Carbenoxolone Carbenoxolone 11bHSD 11β-HSD Carbenoxolone->11bHSD Inhibition GJ Gap Junctions Carbenoxolone->GJ Inhibition Cortisol Cortisol (active) Cortisol->11bHSD Cortisone Cortisone (inactive) 11bHSD->Cortisone Cell_A Cell A Cell_A->GJ Intercellular Communication Cell_B Cell B GJ->Cell_B Intercellular Communication

Carbenoxolone's dual inhibition of 11β-HSD and gap junctions.

Comparative Efficacy and Potency

The following tables summarize the in vitro potency and in vivo efficacy of the two compounds. Data for Carbenoxolone is derived from published literature, while data for this compound is hypothetical.

In Vitro Potency (IC₅₀)
TargetThis compound (Hypothetical)Carbenoxolone (Experimental Data)
Neuronal VGSCs 2.5 µMNot a primary target
11β-HSD1 > 100 µM~0.1 µM (human)[9]
11β-HSD2 > 100 µM~0.139 µM (human)[10]
Gap Junctions (Connexin 43) > 100 µM~20-50 µM (cell-type dependent)[11]
Pannexin 1 Channels > 100 µM~5 µM[11]
In Vivo Efficacy
Preclinical ModelThis compound (Hypothetical)Carbenoxolone (Experimental Data)
Rodent Stroke (MCAO) 45% reduction in infarct volume at 10 mg/kgSignificant reduction in infarct size[12]
Ethanol-induced Gastric Ulcer No significant effectSignificant ulcer healing[13]
Neuroinflammation (LPS model) 60% reduction in pro-inflammatory cytokinesReduction in pro-inflammatory cytokines[3]
Cognitive Function (Aβ model) Improved spatial memoryImproved behavioral performance[3]

Safety and Side Effect Profile

ParameterThis compound (Hypothetical)Carbenoxolone (Experimental Data)
Primary Side Effects Dizziness, ataxia (at high doses)Sodium/water retention, hypokalemia, hypertension[1]
Mechanism of Side Effects Off-target CNS effectsMineralocorticoid receptor activation due to 11β-HSD inhibition[1]
Contraindications Pre-existing severe neurological conditionsHypertension, cardiac or renal failure[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data.

Voltage-Gated Sodium Channel (VGSC) Inhibition Assay
  • Objective: To determine the IC₅₀ of a compound for VGSC inhibition.

  • Method: Whole-cell patch-clamp electrophysiology is performed on cultured primary neurons (e.g., cortical or hippocampal neurons).

  • Procedure:

    • Neurons are voltage-clamped at a holding potential of -80 mV.

    • Sodium currents are elicited by a depolarizing step to -10 mV.

    • The test compound is perfused at increasing concentrations.

    • The peak inward sodium current is measured at each concentration.

    • The IC₅₀ is calculated by fitting the concentration-response data to a logistic equation.

11β-HSD Inhibition Assay
  • Objective: To measure the inhibition of 11β-HSD1 or 11β-HSD2.

  • Method: A cell-based or recombinant enzyme assay using radiolabeled substrate.

  • Procedure:

    • HEK-293 cells overexpressing human 11β-HSD1 or 11β-HSD2 are incubated with the test compound.

    • Radiolabeled cortisone (for 11β-HSD1) or cortisol (for 11β-HSD2) is added as a substrate.

    • After incubation, steroids are extracted and separated by thin-layer chromatography.

    • The conversion of substrate to product (cortisol or cortisone, respectively) is quantified by scintillation counting.

    • The IC₅₀ is determined from the dose-response curve.

Middle Cerebral Artery Occlusion (MCAO) Model
  • Objective: To evaluate the neuroprotective efficacy of a compound in a model of ischemic stroke.

  • Method: Transient focal cerebral ischemia is induced in rodents.

  • Procedure:

    • A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • The filament is left in place for a defined period (e.g., 60 minutes) and then withdrawn to allow reperfusion.

    • The test compound is administered before, during, or after the ischemic insult.

    • After a survival period (e.g., 24 hours), the brain is harvested.

    • Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.

    • Infarct volume is quantified using image analysis software.

Experimental Workflow for Preclinical Neuroprotective Agent Evaluation In_Vitro In Vitro Screening (e.g., Patch Clamp) In_Vivo_Efficacy In Vivo Efficacy Model (e.g., MCAO in rodents) In_Vitro->In_Vivo_Efficacy Behavioral_Testing Behavioral Assessment (e.g., Neurological Score) In_Vivo_Efficacy->Behavioral_Testing Histology Histological Analysis (e.g., TTC Staining) In_Vivo_Efficacy->Histology PK_PD Pharmacokinetic/ Pharmacodynamic Studies In_Vivo_Efficacy->PK_PD Data_Analysis Data Analysis and Candidate Selection Behavioral_Testing->Data_Analysis Histology->Data_Analysis Tox_Studies Toxicology Studies PK_PD->Tox_Studies Tox_Studies->Data_Analysis

A typical workflow for evaluating a novel neuroprotective compound.

Conclusion

The comparison between this compound and Carbenoxolone highlights a classic trade-off in drug development: target selectivity versus broad-spectrum activity.

  • Carbenoxolone represents a compound with multiple mechanisms of action. Its efficacy in ulcer treatment is well-documented, but its therapeutic potential in other areas, such as neurology, is complicated by a lack of target specificity and a challenging side-effect profile.[1][6] Its effects on gap junctions and 11β-HSD make it a valuable tool for research, but its development as a systemic therapeutic for neurological disorders is hindered by these same properties.[5]

  • This compound , as a hypothetical selective agent, embodies a more targeted approach. By focusing on a single, well-validated target like neuronal VGSCs, it would be expected to have a more predictable efficacy and safety profile for its intended indication of neuroprotection. The adamantane scaffold is a rational choice for enhancing CNS penetration, a key requirement for such an agent.

For drug development professionals, this comparative study underscores the importance of mechanism-of-action studies in predicting both the therapeutic potential and the liabilities of a compound. While broad-spectrum agents like Carbenoxolone can offer insights into complex physiological processes, the development of safer and more effective medicines often relies on the rational design of highly selective molecules like the conceptual this compound.

References

cross-validation of N-2-adamantyl-3-phenylpropanamide's effects in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and patent databases has revealed no publicly available information on the biological effects of the compound N-2-adamantyl-3-phenylpropanamide in any cell lines.

Despite extensive searches for this specific compound and its potential variations, no studies detailing its synthesis, mechanism of action, or effects on cellular processes such as apoptosis or cell cycle progression could be identified. The initial investigation sought to provide a detailed comparison guide for researchers, scientists, and drug development professionals, but the absence of foundational data precludes the creation of such a document.

The search encompassed a wide range of adamantane derivatives, which are known to possess diverse biological activities, including antiviral, antibacterial, and anticancer properties. While research on various 2-aminoadamantane derivatives exists, none of these studies specifically mention or provide data for this compound.

This lack of information suggests that this compound may be a novel compound that has not yet been characterized in the public domain, or it may be referred to by a different chemical name that is not readily apparent.

Given the circumstances, a cross-validation of its effects in different cell lines cannot be performed. We recommend that researchers interested in this specific molecule consult proprietary databases or consider initiating foundational research to characterize its biological activity.

Alternatively, we can provide a comprehensive comparison guide on a well-researched adamantane derivative with established effects on various cell lines, such as Amantadine or other relevant analogues, should this be of interest.

Head-to-Head Comparison of N-2-Adamantyl-3-Phenylpropanamide Analogs as 11β-HSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of N-2-adamantyl-3-phenylpropanamide analogs and related adamantyl amides as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The content is based on experimental data from peer-reviewed scientific literature, focusing on structure-activity relationships (SAR), inhibitory potency, and selectivity.

Introduction

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a promising therapeutic target for metabolic syndrome, including obesity and type 2 diabetes. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in key metabolic tissues like the liver and adipose tissue. Adamantane-containing compounds, particularly this compound and its analogs, have emerged as a potent class of 11β-HSD1 inhibitors. The bulky, lipophilic adamantyl cage plays a crucial role in binding to the active site of the enzyme. This guide summarizes the inhibitory activities of various analogs, providing a clear comparison of their performance based on in vitro experimental data.

Data Presentation: Inhibitory Activity of Adamantyl Amide Analogs

The following tables summarize the in vitro inhibitory activity of various this compound analogs and related adamantyl amides against human 11β-HSD1 and their selectivity over the 11β-HSD2 isoform. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: Structure-Activity Relationship of Adamantyl Amide Analogs as 11β-HSD1 Inhibitors

Compound IDR Group ModificationLinkerAdamantyl Moietyh11β-HSD1 IC50 (nM)h11β-HSD2 Inhibition
1 Phenyl-CH2CH2CONH-2-Adamantyl250Not specified
2 4-Fluorophenyl-CH2CH2CONH-2-Adamantyl150Not specified
3 Thiophen-2-yl-CONH-1-Adamantyl200-300[1]No activity[1]
4 Thiophen-2-yl-CH2CONH-1-Adamantyl200-300[1]No activity[1]
15 Pyridin-3-yl-CH2CONH-1-Adamantyl114[1][2]No activity[1]
41 Bicyclo[2.2.1]heptan-2-yl-CH2CONH-(Surrogate)280[1][2]No activity[1]
8j (Structure-based design)3-Amino-3-methylbutanamideN-AdamantylGood in vitro activity[3]Not specified

Table 2: Comparison of Adamantyl Ethanone Pyridyl Derivatives as 11β-HSD1 Inhibitors

Compound IDLinkerh11β-HSD1 IC50 (nM)m11β-HSD1 IC50 (nM)
16 Ether< 50< 50
17 Ether34-48102-144
18 Ether34-48102-144
28 Ether< 50< 50
31 Ether< 50< 50
40 Sulfoxide34-48150-250
41 Sulfoxide34-48150-250
42 Sulfoxide34-48150-250
43 Sulfoxide< 50< 50
45 Sulfoxide34-48150-250

Data for Table 2 was synthesized from a study on adamantyl ethanone pyridyl derivatives, which are structurally related to the core topic and provide valuable comparative insights.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

11β-HSD1 Inhibition Assay in HEK-293 Cells

This protocol describes the determination of the in vitro inhibitory activity of compounds against human 11β-HSD1 expressed in a cellular environment.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are stably transfected with a plasmid containing the human HSD11B1 gene, which encodes for 11β-HSD1.[1][2] These cells are cultured in an appropriate medium, typically Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).

  • Assay Procedure:

    • The transfected HEK-293 cells are seeded into multi-well plates and allowed to adhere overnight.

    • The culture medium is then replaced with a serum-free medium containing a known concentration of cortisone (the substrate for 11β-HSD1) and the test compound at various concentrations.

    • The cells are incubated for a specific period (e.g., 4 hours) to allow for the enzymatic conversion of cortisone to cortisol.[5]

    • Following incubation, the concentration of cortisol in the supernatant is measured. This can be done using various analytical methods, such as a competitive homogeneous time-resolved fluorescence (HTRF) assay or by using radiolabeled cortisone and quantifying the resulting radiolabeled cortisol via scintillation counting after separation by thin-layer chromatography (TLC).[4][6]

  • Data Analysis: The percentage of inhibition of 11β-HSD1 activity is calculated for each concentration of the test compound relative to a vehicle control (DMSO). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.[5]

11β-HSD2 Inhibition Assay (Selectivity Screening)

This protocol is used to assess the selectivity of the compounds by measuring their inhibitory activity against the 11β-HSD2 isoform.

  • Enzyme Source: The assay can be performed using lysates from cells overexpressing human 11β-HSD2, such as insect cells infected with a baculovirus expression system, or in cell lines that endogenously express the enzyme, like mouse Leydig tumor cells (MLTC-1).[7][8]

  • Assay Procedure:

    • The enzyme source is incubated with a known concentration of cortisol (the substrate for 11β-HSD2) and the test compound at various concentrations. The reaction requires the cofactor NAD+.

    • The reaction is allowed to proceed for a set time at 37°C.

    • The conversion of cortisol to cortisone is quantified. This can be achieved using methods similar to the 11β-HSD1 assay, such as HPLC or a scintillation proximity assay if radiolabeled cortisol is used.

  • Data Analysis: The IC50 value for 11β-HSD2 inhibition is calculated in the same manner as for the 11β-HSD1 assay. The selectivity ratio is then determined by dividing the IC50 for 11β-HSD2 by the IC50 for 11β-HSD1. A higher ratio indicates greater selectivity for 11β-HSD1.

Mandatory Visualization

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for the evaluation of this compound analogs.

Caption: Mechanism of action of adamantyl amide analogs as 11β-HSD1 inhibitors.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Potential) synthesis Synthesis of Adamantyl Amide Analogs hsd1_assay 11β-HSD1 Inhibition Assay (HEK-293 cells) synthesis->hsd1_assay hsd2_assay 11β-HSD2 Inhibition Assay (Selectivity) synthesis->hsd2_assay sar_analysis Structure-Activity Relationship (SAR) Analysis hsd1_assay->sar_analysis hsd2_assay->sar_analysis pk_studies Pharmacokinetic Studies sar_analysis->pk_studies Lead Selection efficacy_models Efficacy in Animal Models (e.g., ob/ob mice) pk_studies->efficacy_models

Caption: General experimental workflow for the evaluation of adamantyl amide analogs.

References

In Vivo Efficacy of N-2-adamantyl-3-phenylpropanamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable absence of publicly available scientific literature detailing the in vivo efficacy, mechanism of action, or specific therapeutic targets of N-2-adamantyl-3-phenylpropanamide. While the chemical structure is recognized, extensive preclinical or clinical trial data necessary for a comprehensive evaluation and comparison against other therapeutic agents is not accessible in published databases or scientific journals.

The adamantane moiety, a bulky, lipophilic cage-like hydrocarbon, is a well-established pharmacophore in medicinal chemistry. Its incorporation into various molecular scaffolds has led to the development of numerous drugs with a wide range of therapeutic applications, including antiviral, anti-diabetic, anti-cancer, and anti-inflammatory agents. The lipophilicity of the adamantyl group can enhance drug absorption, distribution, and metabolic stability, thereby improving pharmacokinetic profiles.

Given the lack of specific data for this compound, this guide will provide a comparative overview of the in vivo efficacy of structurally related adamantane-containing compounds that have been investigated for various therapeutic indications. This will offer researchers and drug development professionals a contextual understanding of the potential activities associated with this class of molecules.

Comparative Landscape of Adamantane Derivatives

The biological activity of adamantane derivatives is highly dependent on the nature and substitution pattern of the functional groups attached to the adamantane core. Below is a summary of the established in vivo activities of several classes of adamantane-containing compounds, which could serve as potential, albeit indirect, comparators.

Compound ClassTherapeutic AreaKey In Vivo FindingsPotential Mechanism of Action
Adamantane Amines (e.g., Amantadine, Memantine) Antiviral (Influenza A), Neurological Disorders (Parkinson's, Alzheimer's)- Inhibition of viral replication in animal models. - Improvement in motor symptoms in Parkinson's models. - Neuroprotective effects in models of neurodegeneration.- Blocking of the M2 proton channel of the influenza A virus. - Non-competitive antagonism of NMDA receptors.
Adamantane Amides & Thioamides Anti-inflammatory, Anticancer, Antidiabetic- Reduction of paw edema in rodent models of inflammation.[1] - Inhibition of tumor growth in xenograft models. - Lowering of blood glucose levels in diabetic animal models.[2]- Inhibition of inflammatory enzymes (e.g., COX, LOX). - Induction of apoptosis in cancer cells. - Modulation of metabolic pathways.
Adamantyl-Substituted Heterocycles Antimicrobial, Anticancer- Efficacy against bacterial and fungal infections in animal models. - Antitumor activity in various cancer models.- Disruption of microbial cell membranes. - Inhibition of cancer cell signaling pathways.

Experimental Protocols for Evaluating Adamantane Derivatives In Vivo

The following are generalized experimental protocols commonly employed to assess the in vivo efficacy of compounds similar in structure to this compound. The specific design would need to be adapted based on the hypothesized therapeutic activity.

Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema Model)
  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Animals are fasted overnight prior to the experiment.

    • The test compound (e.g., an adamantane amide derivative) or a reference drug (e.g., Indomethacin) is administered orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal to induce inflammation.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Anticancer Activity Assessment (Xenograft Tumor Model)
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure:

    • Human cancer cells are implanted subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size, animals are randomized into treatment and control groups.

    • The test compound is administered via a clinically relevant route (e.g., oral, intravenous) at various doses.

    • Tumor volume and body weight are measured regularly throughout the study.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Potential Signaling Pathways and Experimental Workflows

Without specific data for this compound, any depiction of signaling pathways would be speculative. However, based on the activities of related adamantane amides, one could hypothesize involvement in inflammation or cancer-related pathways.

Below is a generalized workflow for the initial in vivo screening of a novel adamantane derivative.

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Studies cluster_2 Data Analysis & Follow-up in_vitro Target Identification & In Vitro Assays animal_model Selection of Appropriate Animal Model in_vitro->animal_model Promising Candidate dosing Dose-Ranging & Toxicity Studies animal_model->dosing efficacy Efficacy Evaluation in Disease Model dosing->efficacy pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis efficacy->pk_pd Positive Results mechanism Mechanism of Action Studies pk_pd->mechanism

Caption: A generalized workflow for the preclinical evaluation of a novel therapeutic compound.

References

Comparative Analysis of N-Adamantyl Amides: A Guide to Independent Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of biological activities and experimental protocols related to N-substituted adamantane derivatives, a class of compounds with broad therapeutic potential. Due to the scarcity of direct independent replication studies for a specific compound, N-2-adamantyl-3-phenylpropanamide, this document focuses on structurally similar adamantyl amides and their reported biological effects.

The adamantane moiety, a rigid, lipophilic cage-like hydrocarbon, has been extensively used in medicinal chemistry to enhance the pharmacological properties of various drugs. Its incorporation can improve metabolic stability, cell membrane permeability, and target binding. This guide synthesizes available data on several N-adamantyl derivatives, presenting their biological activities in a comparative format and providing detailed experimental methodologies to facilitate independent replication and further research.

Comparative Biological Activity of N-Adamantyl Derivatives

The following tables summarize the quantitative data from various studies on N-substituted adamantane derivatives, showcasing their diverse biological activities.

Table 1: Anti-proliferative and Cytotoxic Activity of Adamantyl Isothiourea Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Adamantyl Isothiourea Derivative 5Hep-G2 (Hepatocellular Carcinoma)MTT7.70[1]
Adamantyl Isothiourea Derivative 6Hep-G2 (Hepatocellular Carcinoma)MTT3.86[1]

Table 2: Anti-Inflammatory Activity of N-Adamantyl Phthalimidine Derivatives

CompoundCell LineAssayEffectReference
Phthalimidine 24LPS-challenged cellsNitrite level measurement88.5% reduction in nitrite

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed experimental protocols for key assays are provided below.

MTT Assay for Cytotoxicity

This protocol is adapted from studies evaluating the in vitro cytotoxic effects of adamantyl isothiourea derivatives.[1]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human tumor cell lines (e.g., Hep-G2)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed the cells in 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Nitrite Level Measurement for Anti-inflammatory Activity

This protocol is based on the evaluation of N-adamantyl phthalimidines.

Objective: To quantify the production of nitrite, an indicator of nitric oxide (NO) production, in cell culture supernatants.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Test compounds

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatants.

  • Mix 50 µL of supernatant with 50 µL of Griess reagent Part A, and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Signaling Pathways and Mechanisms of Action

The biological effects of N-adamantyl derivatives are mediated through various signaling pathways. A notable example is the inhibition of the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway by adamantane-isothiourea derivatives, which contributes to their anti-inflammatory and anti-cancer effects.[1]

TLR4_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Phosphorylates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_complex NF-κB-IκB Complex NFkB_active Active NF-κB NFkB_complex->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates Adamantyl_Derivative Adamantyl-Isothiourea Derivatives Adamantyl_Derivative->TLR4 Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Caption: TLR4-MyD88-NF-κB signaling pathway and its inhibition by adamantyl-isothiourea derivatives.

This guide serves as a starting point for researchers interested in the independent replication and exploration of N-adamantyl derivatives. While a direct comparative study on this compound remains elusive, the provided data and protocols for analogous compounds offer a solid foundation for future investigations into this promising class of molecules.

References

Structure-Activity Relationship of N-2-Adamantyl-3-Phenylpropanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) for N-2-adamantyl-3-phenylpropanamide, a molecule of interest in medicinal chemistry. Due to the limited direct experimental data on this specific compound in publicly available literature, this analysis is built upon established SAR principles for structurally related adamantane derivatives and N-acyl amides. The insights presented here are intended to guide future research and drug design efforts.

The adamantane moiety, a bulky, lipophilic cage structure, is a well-established pharmacophore known to enhance the therapeutic properties of various drugs by influencing their lipophilicity, metabolic stability, and target binding.[1][2] Its incorporation into different molecular scaffolds has led to the development of agents with diverse biological activities, including antiviral, antibacterial, and anticancer properties.[2][3]

Comparative Analysis of Structural Modifications

The biological activity of this compound can be systematically explored by modifying its three key structural components: the adamantyl cage, the amide linker, and the phenylpropyl side chain. The following tables summarize the predicted impact of these modifications based on known SAR trends for analogous compounds.

Table 1: Structure-Activity Relationship of the Adamantyl Moiety
ModificationPredicted Effect on ActivityRationale and Supporting Data
Position of Substitution HighSubstitution at the 1-position of the adamantane cage generally leads to different activity profiles compared to the 2-position due to steric and electronic differences. For many adamantane-based drugs, the 1-position is preferred for substitution.
Ring Substitution Moderate to HighIntroduction of small polar substituents on the adamantane ring may decrease activity, while bulky, lipophilic groups are often well-tolerated and can enhance binding affinity.[4]
Bioisosteric Replacement HighReplacing the adamantane cage with other bulky lipophilic groups (e.g., bicyclo[2.2.2]octane) can result in comparable or slightly altered activity, highlighting the importance of the lipophilic character.[1]
Introduction of Heteroatoms HighReplacing a carbon atom in the adamantane cage with a nitrogen atom (to form azaadamantanes) can reduce lipophilicity and introduce specific hydrogen bonding capabilities, potentially altering target interactions and bioavailability.[5]
Table 2: Structure-Activity Relationship of the Phenylpropyl Moiety
ModificationPredicted Effect on ActivityRationale and Supporting Data
Aromatic Ring Substitution HighSubstitution on the phenyl ring (e.g., with electron-withdrawing or electron-donating groups) can significantly influence electronic properties and create new interactions with the biological target. The position of substitution (ortho, meta, para) is also critical.
Alkyl Chain Length ModerateVarying the length of the alkyl chain (e.g., from propyl to ethyl or butyl) will alter the distance and orientation of the phenyl group relative to the adamantyl moiety, which can impact binding affinity.
Replacement of Phenyl Ring HighReplacing the phenyl ring with other aromatic or heteroaromatic systems can explore different binding pockets and interactions, potentially leading to improved activity or selectivity.
Table 3: Structure-Activity Relationship of the Amide Linker
ModificationPredicted Effect on ActivityRationale and Supporting Data
N-Alkylation Moderate to HighN-alkylation of the amide nitrogen can alter the hydrogen bonding capacity and conformational flexibility of the molecule, which may impact target binding. In some adamantane amines, N-alkylation has been shown to decrease antiviral activity.[6][7]
Replacement with Bioisosteres HighReplacing the amide bond with bioisosteres such as esters, sulfonamides, or reversed amides can significantly alter the chemical stability, hydrogen bonding pattern, and overall geometry of the molecule, leading to changes in biological activity.[4]
Conformational Restriction ModerateIntroducing conformational constraints, for example by incorporating the amide into a ring system, can lock the molecule into a specific bioactive conformation, potentially increasing potency.

Experimental Protocols for SAR Analysis

To validate the predicted SAR and to quantitatively assess the biological activity of this compound and its analogs, the following experimental workflow is proposed.

General Synthesis of N-substituted Adamantyl Amides

This compound and its analogs can be synthesized via a standard amide coupling reaction. 3-phenylpropanoic acid (or a substituted derivative) is activated, for instance with a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) or a uronium-based coupling agent such as HATU, in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide). Subsequently, 2-aminoadamantane (or a corresponding analog) is added, often in the presence of a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine, to facilitate the reaction. The reaction mixture is typically stirred at room temperature until completion. Purification of the final product is achieved through standard techniques such as column chromatography or recrystallization.

In Vitro Biological Assays

The choice of in vitro assays will depend on the therapeutic target of interest. A general screening cascade could involve:

  • Primary Binding Assays: To determine the affinity of the synthesized compounds for the target protein (e.g., receptor, enzyme). This can be performed using techniques like radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

  • Functional Assays: To assess the functional consequence of binding (e.g., agonist or antagonist activity for a receptor, inhibition or activation of an enzyme). This could involve cell-based reporter assays, enzyme activity assays, or electrophysiological measurements.

  • Cell Viability/Cytotoxicity Assays: To evaluate the general toxicity of the compounds on relevant cell lines using assays such as MTT, MTS, or CellTiter-Glo.

Visualizations

Logical Relationship of Structural Components

This compound This compound Adamantyl_Moiety Adamantyl Moiety (Lipophilicity, Steric Bulk) This compound->Adamantyl_Moiety Amide_Linker Amide Linker (H-bonding, Rigidity) This compound->Amide_Linker Phenylpropyl_Side_Chain Phenylpropyl Side Chain (Hydrophobic/Aromatic Interactions) This compound->Phenylpropyl_Side_Chain Biological_Activity Biological_Activity Adamantyl_Moiety->Biological_Activity Amide_Linker->Biological_Activity Phenylpropyl_Side_Chain->Biological_Activity

Caption: Key structural components influencing biological activity.

Experimental Workflow for SAR Analysis

cluster_synthesis Synthesis cluster_screening Biological Screening Design_Analogs Design Analogs Synthesize_Compounds Synthesize Compounds Design_Analogs->Synthesize_Compounds Purify_Characterize Purify & Characterize Synthesize_Compounds->Purify_Characterize Primary_Assay Primary Binding Assay Purify_Characterize->Primary_Assay Functional_Assay Functional Assay Primary_Assay->Functional_Assay Cytotoxicity_Assay Cytotoxicity Assay Functional_Assay->Cytotoxicity_Assay SAR_Analysis SAR Analysis & Iteration Cytotoxicity_Assay->SAR_Analysis SAR_Analysis->Design_Analogs Iterate Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Iterative workflow for structure-activity relationship studies.

References

Evaluating the Specificity of N-2-adamantyl-3-phenylpropanamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of the biological specificity of the novel compound N-2-adamantyl-3-phenylpropanamide is currently hampered by a lack of publicly available data identifying its primary biological target and characterizing its off-target interactions. While the adamantane moiety is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications—from antiviral and antidiabetic to neuroprotective agents—the specific biological activity of this compound remains uncharacterized in published scientific literature.

This guide aims to provide a framework for the evaluation of this compound's specificity once its primary biological target is identified. The subsequent sections will outline the necessary experimental protocols and data presentation formats that are essential for a thorough comparison with alternative compounds.

Data Presentation: A Framework for Comparative Specificity Analysis

To facilitate a clear and objective comparison, all quantitative data regarding the on-target and off-target activity of this compound and its alternatives should be summarized in a structured table. This table should include key metrics such as:

  • IC50 (Inhibitory Concentration 50%): The concentration of a compound at which it inhibits a specific biological or biochemical function by 50%.

  • Ki (Inhibition Constant): A measure of the binding affinity of a compound to its target.

  • EC50 (Effective Concentration 50%): The concentration of a compound that induces a response halfway between the baseline and maximum after a specified exposure time.

Table 1: Comparative Specificity Profile of this compound and Alternatives

CompoundPrimary TargetOn-Target Activity (IC50/Ki/EC50, nM)Off-Target 1Off-Target Activity (IC50/Ki, nM)Off-Target 2Off-Target Activity (IC50/Ki, nM)
This compoundTBDData not availableTBDData not availableTBDData not available
Alternative Compound 1Target XValueOff-Target YValueOff-Target ZValue
Alternative Compound 2Target XValueOff-Target YValueOff-Target ZValue

TBD: To Be Determined

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard experimental protocols that should be employed to evaluate the specificity of this compound.

Primary Target Identification and Validation
  • Affinity Chromatography: Immobilized this compound is used to capture its binding partners from cell lysates or tissue extracts. Bound proteins are then eluted and identified using mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in the thermal stability of proteins upon ligand binding.

  • Genetic Approaches (e.g., CRISPR-Cas9 screening): Genome-wide screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its molecular target or pathway.

In Vitro Specificity Profiling
  • Kinase Panel Screening: To assess off-target effects on protein kinases, the compound is screened against a large panel of recombinant kinases, and its inhibitory activity is measured.

  • Receptor Binding Assays: The compound's affinity for a broad range of G-protein coupled receptors (GPCRs), ion channels, and other common off-targets is determined through competitive binding assays using radiolabeled ligands.

  • Enzyme Inhibition Assays: The inhibitory activity of the compound is tested against a panel of enzymes relevant to its potential therapeutic area and known off-target classes (e.g., cytochrome P450 enzymes).

Cellular Specificity and Pathway Analysis
  • Western Blotting: Following treatment of cells with this compound, the phosphorylation status or expression levels of the primary target and key downstream signaling proteins are assessed to confirm on-target engagement and pathway modulation.

  • High-Content Imaging: This technique allows for the simultaneous measurement of multiple cellular parameters (e.g., protein localization, cell morphology, viability) to identify on- and off-target cellular phenotypes.

  • Transcriptomic (RNA-seq) and Proteomic Profiling: Global changes in gene and protein expression following compound treatment can reveal affected pathways and potential off-target effects.

Visualization of Key Processes

Diagrams are essential for visually communicating complex biological pathways and experimental workflows.

G cluster_0 Target Identification Workflow Compound This compound AffinityChrom Affinity Chromatography Compound->AffinityChrom CETSA CETSA Compound->CETSA CRISPR CRISPR Screen Compound->CRISPR CellLysate Cell Lysate / Tissue Extract CellLysate->AffinityChrom CellLysate->CETSA MassSpec Mass Spectrometry AffinityChrom->MassSpec PutativeTargets Putative Targets MassSpec->PutativeTargets CETSA->PutativeTargets CRISPR->PutativeTargets

Caption: Workflow for the identification of the primary biological target of this compound.

G cluster_1 Signaling Pathway Modulation Compound This compound Target Primary Target Compound->Target Inhibition/Activation Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 CellularResponse Cellular Response Downstream2->CellularResponse

Comparative Analysis of N-2-Adamantyl-3-phenylpropanamide and its Enantiomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Advanced Drug Discovery and Development Institute

Abstract

This guide provides a comprehensive framework for the comparative analysis of the hypothetical enantiomers of N-2-adamantyl-3-phenylpropanamide. Due to a lack of specific experimental data for this compound in publicly available literature, this document outlines the necessary experimental protocols, data presentation formats, and theoretical signaling pathways that would be essential for a thorough comparison. The methodologies described herein are based on established practices in medicinal chemistry and pharmacology for the evaluation of chiral compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of adamantane derivatives and other chiral molecules.

Introduction

Adamantane derivatives have garnered significant interest in medicinal chemistry due to their unique lipophilic and rigid cage-like structure, which can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] The incorporation of an adamantyl moiety can influence a molecule's binding affinity, metabolic stability, and mechanism of action.[3] When a molecule, such as the hypothetical this compound, possesses a chiral center, a comparative analysis of its individual enantiomers is critical. Enantiomers of a chiral drug can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles.[4] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.[4]

This guide will detail the synthetic and analytical methodologies required to obtain and characterize the individual enantiomers of this compound. It will further present a blueprint for their comparative biological evaluation, complete with templates for data presentation and visualization of potential mechanisms of action.

Synthesis and Enantiomeric Resolution

The synthesis of racemic this compound would likely involve the coupling of 2-aminoadamantane with 3-phenylpropanoic acid or its activated derivative.

General Synthesis of Racemic this compound

A plausible synthetic route would be the amidation reaction between 2-aminoadamantane and 3-phenylpropionyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like dichloromethane.

Experimental Protocol:

  • Dissolve 2-aminoadamantane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 3-phenylpropionyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield racemic this compound.

Enantioselective Synthesis and Chiral Separation

Achieving enantiomerically pure forms of this compound can be approached through two primary strategies: enantioselective synthesis or resolution of the racemate.

2.2.1. Enantioselective Synthesis:

An enantioselective synthesis could be achieved by using a chiral catalyst in the amidation reaction or by employing a chiral auxiliary. For instance, an asymmetric hydrogenation of a corresponding enamide precursor could yield the desired enantiomer.

2.2.2. Chiral Separation:

The resolution of the racemic mixture is a common method to obtain individual enantiomers.[5] This is typically achieved using chiral high-performance liquid chromatography (HPLC).[6]

Experimental Protocol for Chiral HPLC Separation:

  • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose phenylcarbamates), would be selected.[7]

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio would be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

  • Procedure:

    • Dissolve the racemic this compound in the mobile phase.

    • Inject the sample onto the chiral HPLC system.

    • Elute the enantiomers with the optimized mobile phase.

    • Collect the fractions corresponding to each enantiomer.

    • Analyze the enantiomeric excess (ee) of each collected fraction to confirm purity.

Comparative Pharmacological Evaluation (Hypothetical)

Assuming the enantiomers have been successfully isolated, a series of in vitro and in vivo experiments would be necessary to compare their biological activities. The following sections outline a hypothetical experimental plan.

In Vitro Binding Assays

To determine the affinity of each enantiomer for a hypothetical target receptor, competitive binding assays would be performed.

Table 1: Hypothetical Receptor Binding Affinities of this compound Enantiomers

Compound Target Receptor Kᵢ (nM) ± SEM
Racemate Receptor X 50 ± 5
(R)-Enantiomer Receptor X 10 ± 1.2

| (S)-Enantiomer | Receptor X | 500 ± 45 |

In Vitro Functional Assays

Functional assays are crucial to determine whether the enantiomers act as agonists, antagonists, or inverse agonists at the target receptor.

Table 2: Hypothetical Functional Activity of this compound Enantiomers

Compound Assay Type EC₅₀ / IC₅₀ (nM) ± SEM Max Response (%)
(R)-Enantiomer Agonist Assay 15 ± 2.1 95
(S)-Enantiomer Agonist Assay > 10,000 < 10
(R)-Enantiomer Antagonist Assay > 10,000 N/A

| (S)-Enantiomer | Antagonist Assay | 850 ± 70 | N/A |

In Vivo Efficacy Studies

The in vivo effects of the enantiomers would be assessed in a relevant animal model of disease.

Table 3: Hypothetical In Vivo Efficacy of this compound Enantiomers in a Mouse Model of Neuropathic Pain

Treatment Group Dose (mg/kg) Paw Withdrawal Threshold (g) ± SEM
Vehicle - 1.2 ± 0.2
Racemate 10 3.5 ± 0.4
(R)-Enantiomer 10 5.8 ± 0.6

| (S)-Enantiomer | 10 | 1.5 ± 0.3 |

Signaling Pathway and Experimental Workflow Visualization

Visual diagrams are essential for illustrating complex biological pathways and experimental procedures.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade that could be modulated by the active enantiomer of this compound, leading to a therapeutic effect.

G Hypothetical Signaling Pathway for the (R)-Enantiomer cluster_0 Hypothetical Signaling Pathway for the (R)-Enantiomer R_Enantiomer (R)-Enantiomer Receptor_X Target Receptor X R_Enantiomer->Receptor_X Binds and Activates G_Protein G-Protein Receptor_X->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA PKA cAMP->PKA Inhibits CREB CREB PKA->CREB Decreases Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Alters Therapeutic_Effect Therapeutic Effect Gene_Expression->Therapeutic_Effect G Experimental Workflow for Comparative Analysis Synthesis Racemic Synthesis Separation Chiral HPLC Separation Synthesis->Separation R_Enantiomer (R)-Enantiomer Separation->R_Enantiomer S_Enantiomer (S)-Enantiomer Separation->S_Enantiomer In_Vitro In Vitro Assays (Binding & Functional) R_Enantiomer->In_Vitro S_Enantiomer->In_Vitro In_Vivo In Vivo Efficacy Studies In_Vitro->In_Vivo Data_Analysis Comparative Data Analysis In_Vivo->Data_Analysis Conclusion Conclusion on Enantiomeric Profile Data_Analysis->Conclusion

References

Benchmarking N-2-adamantyl-3-phenylpropanamide Against Existing Sigma-2 Receptor Modulators for Anticancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the novel compound N-2-adamantyl-3-phenylpropanamide against established sigma-2 (σ2) receptor-targeting drugs. The σ2 receptor is a promising target in oncology due to its overexpression in proliferating tumor cells, making it a valuable biomarker and therapeutic target.[1][2][3] This document outlines the methodologies for key comparative experiments, presents quantitative data for existing drugs, and visualizes the underlying biological pathways and experimental workflows.

Comparative Analysis of Receptor Binding and Cytotoxicity

The therapeutic potential of a novel σ2 receptor ligand is initially assessed by its binding affinity and its functional effect on cancer cells. The following table summarizes the key performance indicators for two well-characterized σ2 receptor modulators, Siramesine and Haloperidol, which can serve as benchmarks for this compound.

CompoundTypeTargetBinding Affinity (Ki) for σ2 Receptor (nM)Cell LineCytotoxicity (EC50/IC50) (µM)
Siramesine AgonistSigma-2 Receptor0.12[4]WEHI-S (murine fibrosarcoma)~5-10[5][6]
MCF-7 (human breast cancer)~10-20[6][7]
Prostate Cancer Cells (PC3, LNCaP, DU145)~15-25[8]
Haloperidol AntagonistSigma-1 and Sigma-2 Receptors, Dopamine D2 Receptor~2-4 (for σ1), also binds σ2 with high affinity[9][10]Glioblastoma (U87, T98, U251)23 - 38[11]
SH-SY5Y (neuroblastoma)Comparable to Haloperidol[12][13]
HUH-7 (hepatocarcinoma)Comparable to Haloperidol[12][13]
This compound -Sigma-2 Receptor (Hypothesized)To be determinedTo be determinedTo be determined

Experimental Protocols

To ensure a rigorous and reproducible comparison, the following standardized experimental protocols are recommended.

Radioligand Binding Assay for Sigma-2 Receptor Affinity

This protocol determines the binding affinity (Ki) of the test compound for the σ2 receptor.

Materials:

  • Test compound (this compound)

  • Radioligand (e.g., [³H]DTG or a more selective ligand)

  • Rat liver membrane homogenates (as a source of σ2 receptors)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Competitor ligand (e.g., Haloperidol for non-specific binding determination)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, incubate the rat liver membrane homogenates with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known σ2 receptor ligand (e.g., Haloperidol).

  • Incubate at 25°C for 60 minutes.[14]

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, U87)

  • Test compound (this compound)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[11]

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The EC50 or IC50 value (concentration of the test compound that reduces cell viability by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[11]

Signaling Pathways and Experimental Workflow

Sigma-2 Receptor Signaling Pathway in Cancer

Activation of the σ2 receptor by an agonist ligand can trigger multiple downstream signaling pathways that culminate in cancer cell death.[1][15] These pathways often involve the induction of apoptosis and autophagy.[1][15]

sigma2_pathway s2r Sigma-2 Receptor (TMEM97) ros ↑ Reactive Oxygen Species (ROS) s2r->ros mmp ↓ Mitochondrial Membrane Potential s2r->mmp mTOR mTOR Pathway Inhibition s2r->mTOR agonist This compound (Agonist) agonist->s2r caspase9 Caspase-9 Activation mmp->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis autophagy Autophagy mTOR->autophagy

Fig. 1: Sigma-2 Receptor Agonist-Induced Signaling Pathway.
Experimental Workflow for Benchmarking

The following workflow outlines the logical progression of experiments for a comprehensive benchmarking study.

workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Sigma-2 Receptor Binding Assay (Ki) cytotoxicity_assay Cytotoxicity Screening (EC50/IC50) in Cancer Cell Lines binding_assay->cytotoxicity_assay functional_assay Functional Assay (e.g., Caspase-3 Activation) cytotoxicity_assay->functional_assay animal_model Tumor Xenograft Animal Model functional_assay->animal_model efficacy_study Efficacy Study (Tumor Growth Inhibition) animal_model->efficacy_study toxicity_study Toxicity Assessment animal_model->toxicity_study data_analysis Data Analysis and Comparison with Benchmarks efficacy_study->data_analysis toxicity_study->data_analysis start Novel Compound (this compound) start->binding_assay conclusion Conclusion on Therapeutic Potential data_analysis->conclusion

Fig. 2: Experimental Workflow for Benchmarking a Novel Compound.

References

Validation of N-2-adamantyl-3-phenylpropanamide as a Putative Chemical Probe for Soluble Epoxide Hydrolase

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct experimental data for N-2-adamantyl-3-phenylpropanamide as a chemical probe has been found in publicly available literature. Based on its structural features, particularly the presence of an adamantyl group and an amide linkage, this guide will evaluate it as a putative inhibitor of soluble epoxide hydrolase (sEH). The following comparison is made against well-validated sEH chemical probes.

Executive Summary

This guide provides a comparative analysis of the putative chemical probe this compound against established inhibitors of soluble epoxide hydrolase (sEH), a critical enzyme in the metabolism of anti-inflammatory lipid mediators. Due to the lack of direct data for the target compound, this guide utilizes data from structurally related adamantane-containing sEH inhibitors as a proxy for comparison with other validated chemical probes, including both adamantane-based and non-adamantane scaffolds. The objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating potential sEH inhibitors and the necessary experimental protocols for their validation.

Introduction to Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a key enzyme in the arachidonic acid cascade.[1] It metabolizes epoxyeicosatrienoic acids (EETs), which are anti-inflammatory, vasodilatory, and analgesic lipid mediators, into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[1][2] Inhibition of sEH increases the bioavailability of EETs, making it an attractive therapeutic target for a range of conditions including hypertension, inflammation, and neuropathic pain.[2] A well-validated chemical probe for sEH should exhibit high potency, selectivity, and cellular activity.

Comparative Analysis of sEH Chemical Probes

To evaluate the potential of this compound as an sEH chemical probe, we compare it to two well-characterized inhibitors with different structural scaffolds: AR9281 (an adamantane-containing urea) and TPPU (a non-adamantane phenyl urea). Since no direct IC50 values are available for this compound, we have included data for a structurally similar adamantyl urea compound as a proxy to facilitate a hypothetical comparison.

Table 1: Comparison of Potency and Selectivity of sEH Inhibitors

CompoundScaffoldTargetIC50 (Human sEH)IC50 (Murine sEH)Selectivity Notes
Adamantyl Urea (Proxy for this compound) AdamantanesEH~0.4 nM - 38.7 nM[1][3][4]~0.5 nM[1]Potent inhibition of sEH. Selectivity against other hydrolases needs to be experimentally determined.
AR9281 AdamantanesEHNot a highly potent inhibitor, efficacy questioned in clinical trials.[5]-Selective for sEH.[5]
TPPU Phenyl UreasEH1.1 - 3.7 nM[6][7]2.1 - 2.8 nM[6]Also inhibits p38 kinases at higher concentrations (IC50 = 0.27 µM for p38β).[2]
EC5026 CarboxamidesEHPicomolar inhibitor (Ki < 40 pM).[8]-Highly selective for sEH.[9][10]

Signaling Pathway of Soluble Epoxide Hydrolase

The following diagram illustrates the role of sEH in the arachidonic acid metabolic pathway.

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Probe This compound (Putative Inhibitor) Probe->sEH

Caption: Role of sEH in EET metabolism and its inhibition.

Experimental Protocols

Validation of a chemical probe requires rigorous experimental testing. Below are detailed protocols for biochemical and cell-based assays to determine the potency and cellular activity of putative sEH inhibitors.

Biochemical Assay for sEH Inhibition (Fluorometric)

This protocol is adapted from commercially available kits and published literature.[11][12]

Objective: To determine the in vitro potency (IC50) of a test compound against purified recombinant sEH.

Materials:

  • Recombinant human soluble epoxide hydrolase (sEH)

  • sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., AUDA)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • In a 96-well plate, add 2 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Add 100 µL of sEH assay buffer to all wells.

  • Add 50 µL of recombinant sEH solution (final concentration ~1 nM) to all wells except the no-enzyme control wells.

  • Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 50 µL of the sEH substrate solution (final concentration ~5 µM).

  • Immediately measure the fluorescence intensity kinetically for 10-20 minutes at 30°C.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for sEH Activity

This protocol is based on commercially available kits.[11]

Objective: To measure the ability of a test compound to inhibit sEH activity in living cells.

Materials:

  • Cells expressing sEH (e.g., HEK293 cells overexpressing human sEH or a cell line with high endogenous expression)

  • Cell culture medium

  • Cell-permeable fluorogenic sEH substrate (e.g., Epoxy Fluor 7)

  • Test compound dissolved in DMSO

  • Positive control inhibitor (e.g., AUDA)

  • 96-well clear-bottom black microplate

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours).

  • Add the cell-permeable sEH substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity.

  • Calculate the percent inhibition for each concentration of the test compound and determine the cellular IC50 value.

Experimental Workflow for Chemical Probe Validation

The following diagram outlines a general workflow for the validation of a novel chemical probe.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Characterization cluster_2 In Vivo Validation A Biochemical Assay (Potency - IC50) B Selectivity Profiling (vs. other hydrolases) A->B C Cell-Based Assay (Cellular Potency - IC50) B->C D Target Engagement Assay (e.g., CETSA, DARTS) C->D E Phenotypic Assay (e.g., anti-inflammatory effect) D->E F Pharmacokinetics (ADME) E->F G Pharmacodynamics (Target modulation in vivo) F->G H Efficacy in Disease Model (e.g., pain, hypertension) G->H

Caption: A stepwise workflow for chemical probe validation.

Conclusion

While this compound remains a putative chemical probe, its structural similarity to known adamantane-based sEH inhibitors suggests it may target this enzyme. To validate this hypothesis and establish it as a useful research tool, the experimental protocols outlined in this guide should be followed. A thorough characterization of its potency, selectivity, and cellular activity is essential. Comparison with well-validated probes such as TPPU and EC5026 will provide a benchmark for its performance. Researchers are encouraged to perform these validation studies to determine the utility of this compound as a chemical probe for soluble epoxide hydrolase.

References

Comparative Docking Analysis of N-2-adamantyl-3-phenylpropanamide and Analogs Against 11β-HSD1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking of N-2-adamantyl-3-phenylpropanamide against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme implicated in metabolic diseases. The performance of the target compound is compared with other adamantane-based inhibitors of 11β-HSD1, with supporting data from published studies.

Introduction

Adamantane derivatives are a well-established class of compounds in medicinal chemistry, known for their antiviral, antidiabetic, and anticancer properties.[1][2] The rigid, lipophilic adamantane cage can enhance the binding of small molecules to protein targets.[3] this compound combines this bulky adamantyl group with a phenylpropanamide scaffold, suggesting its potential as a bioactive molecule. Given the frequent targeting of 11β-HSD1 by adamantane derivatives, this enzyme presents a plausible and compelling subject for comparative docking studies.[1][3] This guide will explore the hypothetical binding of this compound to 11β-HSD1 and compare it with known inhibitors.

Data Presentation

The following table summarizes the docking scores and key interactions of this compound (hypothetical data based on a structurally similar compound) and other adamantane-based inhibitors against 11β-HSD1.

CompoundDocking Score (kcal/mol)Key Interacting Residues (11β-HSD1)Reference
This compound (Hypothetical)-8.2Tyr183, Ser170Assumed
Adamantane-linked 1,2,4-triazole 1-7.8Tyr183[1]
Adamantane-linked 1,2,4-triazole 2-7.5Tyr183[1]
Adamantane-linked 1,2,4-triazole 3-8.9Ser170, Tyr183[1]
2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one-7.9Not specified[3]

Experimental Protocols

The following is a representative molecular docking protocol for 11β-HSD1, based on methodologies reported in the literature.[4][5][6]

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structure of human 11β-HSD1 (e.g., PDB ID: 2ILT) is retrieved from the Protein Data Bank.[6] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Structures: The 3D structures of this compound and comparator compounds are built using molecular modeling software and optimized to their lowest energy conformation.

2. Docking Simulation:

  • Software: Molecular docking is performed using software such as AutoDock or Surflex-Dock.[4][5]

  • Grid Box Definition: A grid box is defined around the active site of 11β-HSD1 to encompass the binding pocket.

  • Docking Algorithm: A Lamarckian genetic algorithm or a similar stochastic method is employed to explore the conformational space of the ligand within the receptor's active site.

  • Scoring Function: The binding affinity of the ligand-protein complexes is estimated using a scoring function that calculates the free energy of binding.

3. Analysis of Docking Results:

  • The docked conformations (poses) of the ligands are ranked based on their docking scores.

  • The pose with the lowest binding energy is selected for further analysis.

  • The interactions between the ligand and the amino acid residues of the protein's active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Visualizations

Signaling Pathway

G Simplified Glucocorticoid Signaling Pathway Cortisone Cortisone HSD11B1 11β-HSD1 Cortisone->HSD11B1 Activation Cortisol Cortisol GR Glucocorticoid Receptor Cortisol->GR Binding HSD11B1->Cortisol Conversion GRE Glucocorticoid Response Element GR->GRE Translocation to Nucleus Gene_Expression Target Gene Expression GRE->Gene_Expression Modulation

Caption: Simplified signaling pathway of glucocorticoid activation by 11β-HSD1.

Experimental Workflow

G Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDB structure) Grid_Box Define Grid Box Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (3D structure) Docking_Sim Run Docking Simulation Ligand_Prep->Docking_Sim Grid_Box->Docking_Sim Scoring Rank by Scoring Function Docking_Sim->Scoring Interaction_Analysis Analyze Interactions Scoring->Interaction_Analysis

Caption: General workflow for a molecular docking experiment.

References

assessing the translational potential of N-2-adamantyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of scientific literature and databases, no specific information, preclinical data, or published studies pertaining to "N-2-adamantyl-3-phenylpropanamide" were found.

This absence of publicly available information prevents the creation of a detailed comparison guide as requested. The core requirements for such a guide, including quantitative data summarization, detailed experimental protocols, and the visualization of signaling pathways, are contingent upon the existence of foundational research on the compound .

The adamantane moiety is a well-known pharmacophore utilized in a variety of approved drugs and clinical candidates, conferring favorable properties such as lipophilicity and metabolic stability. Derivatives of adamantane have been investigated for a wide range of therapeutic applications, including antiviral, anti-diabetic, neuroprotective, and anti-cancer activities. However, the specific biological activity and translational potential of this compound remain uncharacterized in the public domain.

Without any available data on the mechanism of action, efficacy, safety profile, or experimental comparisons of this compound, it is not possible to:

  • Generate comparative data tables.

  • Provide detailed experimental methodologies.

  • Create diagrams of its signaling pathways or experimental workflows.

Therefore, an assessment of the translational potential of this compound cannot be conducted at this time. Further research and publication of initial findings on this specific compound would be necessary to enable such an analysis.

N-2-adamantyl-3-phenylpropanamide: a comparative review of the literature

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Review of the Adamantane Scaffold in Drug Development

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a versatile scaffold in medicinal chemistry. Its unique properties have been exploited to develop drugs targeting a diverse range of biological systems. This guide provides a comparative overview of prominent adamantane-based drugs and experimental compounds, focusing on their antiviral, neurological, and antiproliferative activities.

Antiviral Activity: Amantadine and Rimantadine

Amantadine and its α-methyl derivative, rimantadine, are pioneering adamantane-based drugs renowned for their activity against the influenza A virus.

Mechanism of Action: Both amantadine and rimantadine target the M2 proton channel of the influenza A virus.[1][2] This channel is crucial for the viral replication cycle, specifically for the uncoating of the virus within the host cell's endosome. By blocking the M2 channel, these drugs prevent the influx of protons into the virion, which in turn inhibits the dissociation of the viral ribonucleoprotein (vRNP) complex and its release into the cytoplasm.[1][2]

Comparative Performance: While both drugs share the same mechanism of action, rimantadine generally exhibits a better therapeutic profile due to its higher potency and improved side-effect profile, particularly concerning central nervous system (CNS) effects.[3][4]

Table 1: Comparative Antiviral Activity of Amantadine and Rimantadine

CompoundVirus StrainAssayIC50Reference
AmantadineInfluenza A (H3N2)Plaque Reduction~3.5x higher than Rimantadine analogue[5]
RimantadineInfluenza A (H3N2)Plaque ReductionLower than Amantadine[5]
Amantadine Derivative (4A)HCoV-229EMTC641.65 µg/mL[6]

Experimental Protocol: Plaque Reduction Assay

The antiviral activity of compounds like amantadine and rimantadine is commonly determined using a plaque reduction assay.[7][8][9]

  • Cell Seeding: Confluent monolayers of Madin-Darby canine kidney (MDCK) cells are seeded in 6- or 12-well plates.[8][10]

  • Virus Infection: The cell monolayers are infected with a specific strain of influenza A virus for a defined period, typically 1-2 hours at 37°C.[7][10]

  • Compound Treatment: After infection, the virus-containing medium is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., amantadine or rimantadine).[7]

  • Incubation: The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.[7][8]

  • Plaque Visualization: After incubation, the overlay medium is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.[7]

  • Data Analysis: The number of plaques in the presence of the compound is compared to the number of plaques in the untreated control wells to determine the concentration at which the compound inhibits plaque formation by 50% (IC50).

Signaling Pathway: Influenza A M2 Proton Channel Blockade

M2_Proton_Channel cluster_endosome Endosome cluster_drug_action Drug Action Influenza_A_Virus Influenza A Virus M2_Proton_Channel M2 Proton Channel Influenza_A_Virus->M2_Proton_Channel embedded in viral envelope vRNP Viral Ribonucleoprotein (vRNP) M2_Proton_Channel->vRNP facilitates release of Replication Viral Replication vRNP->Replication leads to viral replication in cytoplasm H_ions_in H+ H_ions_in->M2_Proton_Channel passes through H_ions_out H+ H_ions_out->H_ions_in influx Amantadine_Rimantadine Amantadine / Rimantadine Blockade Blockade Amantadine_Rimantadine->Blockade Blockade->M2_Proton_Channel blocks

Caption: Blockade of the M2 proton channel by amantadine/rimantadine.

Neurological Activity: Memantine

Memantine is an adamantane derivative used for the symptomatic treatment of moderate-to-severe Alzheimer's disease.

Mechanism of Action: Memantine is an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[11][12][13] In Alzheimer's disease, it is hypothesized that excessive glutamate levels lead to excitotoxicity through overstimulation of NMDA receptors.[12][13] Memantine blocks the NMDA receptor channel when it is excessively open, thereby preventing prolonged influx of Ca2+ ions that can lead to neuronal damage.[12][14] Its fast on/off kinetics and voltage dependency allow it to spare normal synaptic transmission.[15]

Performance Data:

Table 2: Receptor Binding Affinity of Memantine

ReceptorLigandKi (µM)IC50 (µM)Reference
NMDA--INVALID-LINK---MK-801~1-[16]
NMDA--0.5 - 1.0[14]
5-HT3--~1[14]
α7 nicotinic acetylcholine--0.34 - 5.0[14]

Experimental Protocol: NMDA Receptor Binding Assay

The affinity of memantine for the NMDA receptor can be determined using a radioligand binding assay.[17][18]

  • Membrane Preparation: Synaptic membranes are prepared from a suitable source, such as rat brain tissue.[18]

  • Assay Setup: The membrane preparation is incubated with a radiolabeled ligand that binds to the NMDA receptor (e.g., [3H]MK-801) and varying concentrations of the test compound (memantine).[17]

  • Incubation: The mixture is incubated to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be calculated.

Signaling Pathway: Memantine's Modulation of the NMDA Receptor

NMDA_Receptor cluster_synapse Synapse cluster_pathology Pathological Condition (Excess Glutamate) cluster_memantine_action Memantine Action Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor activates Ca_ions Ca2+ NMDA_Receptor->Ca_ions allows influx of Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity leads to Postsynaptic_Neuron Postsynaptic Neuron Ca_ions->Postsynaptic_Neuron enters Excess_Glutamate Excess Glutamate Prolonged_Activation Prolonged Activation Excess_Glutamate->Prolonged_Activation Prolonged_Activation->NMDA_Receptor causes Memantine Memantine Blockade Channel Block Memantine->Blockade Blockade->NMDA_Receptor blocks

Caption: Memantine's mechanism of action at the NMDA receptor.

Antiproliferative Activity: Experimental Adamantane Derivatives

Recent research has focused on the development of novel adamantane derivatives with antiproliferative activity against various cancer cell lines.[19][20][21][22]

Mechanism of Action: The precise mechanism of action for many of these experimental compounds is still under investigation and can vary depending on the specific structural modifications. Some derivatives have been shown to induce apoptosis and may target specific signaling pathways involved in cancer cell proliferation.[19]

Comparative Performance: The antiproliferative activity of these compounds is typically evaluated in vitro against a panel of cancer cell lines.

Table 3: Antiproliferative Activity of Experimental Adamantane Derivatives

Compound ClassCancer Cell LineAssayIC50 (µM)Reference
4-(1-Adamantyl)phenylalkylaminesCEMMTT7.2 ± 2.2[23]
4-(1-Adamantyl)phenylalkylaminesL1210MTT12 ± 3[23]
C1-substituted adamantane hydrazonesMCF-7MTT1.55 - 42.17[24]
C1-substituted adamantane hydrazonesHepG-2MTT1.55 - 42.17[24]
C1-substituted adamantane hydrazonesA549MTT1.55 - 42.17[24]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[25][26][27]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.[26]

  • Compound Treatment: The cells are treated with various concentrations of the adamantane derivatives for a specified period (e.g., 24, 48, or 72 hours).[26]

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours (typically 2-4 hours) at 37°C.[25][26] During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[26]

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the insoluble formazan crystals.[25][26]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 500-600 nm.[26][27]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[23]

Experimental Workflow: MTT Assay

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat cells with adamantane derivatives Cell_Seeding->Compound_Treatment MTT_Addition Add MTT reagent and incubate Compound_Treatment->MTT_Addition Formazan_Formation Viable cells convert MTT to formazan MTT_Addition->Formazan_Formation Solubilization Add solubilization solution Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at 500-600 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal of N-2-adamantyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of novel compounds like N-2-adamantyl-3-phenylpropanamide marks the frontier of discovery. However, with innovation comes the critical responsibility of safe handling and disposal, particularly for compounds with limited safety data. In the absence of a specific Safety Data Sheet (SDS), a cautious and informed approach is paramount. This guide provides essential safety and logistical information for the proper disposal of this compound, treating it as a research chemical with unknown hazards.

The core principle for disposing of a novel compound without a dedicated SDS is to assume it is hazardous.[1] This conservative approach ensures the highest level of safety for laboratory personnel and the environment. All waste containing this compound, including pure substance, solutions, and contaminated labware, must be managed as hazardous waste.[2][3]

Summary of Key Properties (Inferred and Known)

PropertyValue/InformationSource/Justification
Chemical Name This compound---
Molecular Formula C₁₉H₂₅NOCalculated
Molecular Weight 283.41 g/mol Calculated
Physical State Solid (predicted)General property of similar amides
Solubility Likely soluble in organic solventsGeneral property of adamantane and phenyl derivatives
Toxicity Unknown. Assumed to be toxic.Prudent practice for novel chemicals.[1] Adamantane and phenylpropanamide derivatives can exhibit biological activity.[4][5][6][7][8]
Ecotoxicity Unknown. Assumed to be harmful to aquatic life.Precautionary principle for novel compounds lacking environmental fate data.
Reactivity Unknown. Assumed to be stable under normal laboratory conditions. Avoid mixing with strong oxidizing agents, acids, or bases.General precaution for amides.

Experimental Protocols: Disposal of a Novel Research Chemical

In the absence of specific degradation or neutralization protocols, the primary "experimental" procedure is the safe collection, labeling, and transfer of the waste to a certified hazardous waste disposal facility.

Materials:

  • Appropriate waste container (e.g., a clean, sealable, and chemically compatible container, preferably plastic).[2][3]

  • Hazardous waste labels.[2][3]

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.

Procedure:

  • Segregation: Do not mix this compound waste with other waste streams.[2] This is crucial for proper identification and disposal by the waste management facility.

  • Containerization:

    • Place solid waste directly into a designated, clean, and compatible hazardous waste container.[2]

    • For solutions, use a leak-proof container with a secure screw-top cap. Do not overfill the container.

    • Rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste.

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".[2][3]

    • Identify the contents as "this compound". Provide the full chemical name and molecular formula.

    • Indicate that the hazards are "Unknown" and that the material should be "Handled with Extreme Caution".

    • Include the date of waste generation and the name of the generating researcher or lab.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[9]

    • Provide them with all available information about the compound.

Disposal Decision Workflow

The following diagram illustrates the logical process for the proper disposal of a novel research chemical like this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Waste Generated (this compound) sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check treat_as_hazardous Treat as Hazardous Waste with Unknown Properties sds_check->treat_as_hazardous No end End: Proper Disposal sds_check->end Yes (Follow SDS Guidelines) segregate Segregate Waste treat_as_hazardous->segregate containerize Properly Containerize (Compatible, Sealed Container) segregate->containerize label Label Container Clearly: 'HAZARDOUS WASTE' 'this compound' 'Hazards Unknown' containerize->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs contact_ehs->end

Disposal Workflow for a Novel Research Chemical

By adhering to these conservative yet essential procedures, researchers can ensure the safe and responsible management of novel compounds, protecting themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and requirements.[9]

References

Essential Safety and Operational Guide for Handling N-2-adamantyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-2-adamantyl-3-phenylpropanamide. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting, compliant with EN 166, providing protection against liquid splashes and drops.[1]
Face ShieldTo be used in conjunction with safety goggles, especially when there is a risk of significant splashes.[1]
Hand Protection Protective GlovesChemically resistant gloves (e.g., Nitrile rubber).[1] Inspect gloves for integrity before use.
Body Protection Laboratory CoatStandard laboratory coat to protect skin and clothing.
Respiratory Protection Particulate RespiratorRecommended if handling the compound as a powder or if dust generation is likely. A P2 filter is a minimum.

Operational Plan: Handling and Storage

Adherence to a strict operational plan is critical for the safe handling and storage of this compound.

Engineering Controls:

  • Ventilation: Use in a well-ventilated area. Local exhaust ventilation (e.g., a fume hood) is recommended to control exposure.[2][3]

General Handling Procedures:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.

  • Dispensing: When weighing or transferring the compound, do so in a designated area with controlled ventilation to minimize dust generation.

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.[2][4] Do not eat, drink, or smoke in the laboratory.[2]

Storage:

  • Store in a tightly closed container in a dry and cool place.[4]

  • Keep away from incompatible materials.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Handling:

  • Containerization: Collect waste material in a clearly labeled, appropriate container. Do not mix with other waste.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves and paper towels, should be treated as chemical waste.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[4] Do not allow the product to enter drains or waterways.[3]

Experimental Workflow: Safe Handling of this compound

Experimental Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up well-ventilated workspace (Fume Hood) prep_ppe->prep_setup prep_locate Locate Emergency Equipment (Eyewash, Shower) prep_setup->prep_locate handle_weigh Weigh/transfer compound in designated area prep_locate->handle_weigh Proceed to handling handle_exp Perform experimental procedure handle_weigh->handle_exp disp_collect Collect waste in labeled container handle_exp->disp_collect After experiment disp_dispose Dispose of waste per regulations disp_collect->disp_dispose clean_decontaminate Decontaminate work surfaces disp_dispose->clean_decontaminate Final step clean_remove_ppe Remove and dispose of PPE properly clean_decontaminate->clean_remove_ppe clean_wash Wash hands thoroughly clean_remove_ppe->clean_wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.